molecular formula C19H18N4O4 B613535 Fmoc-d-aha-oh CAS No. 1263047-53-5

Fmoc-d-aha-oh

Cat. No.: B613535
CAS No.: 1263047-53-5
M. Wt: 366,41 g/mole
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Description

Fmoc-d-aha-oh, also known as this compound, is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366,41 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZARXVEABQBI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-D-Aha-OH: Structure, Synthesis, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid (Fmoc-D-Aha-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and the development of targeted therapeutics. We will delve into its molecular structure, physicochemical properties, and its pivotal role as a building block in Solid-Phase Peptide Synthesis (SPPS) and bioconjugation via "click chemistry."

Core Structure and Physicochemical Properties

This compound is a synthetic amino acid comprised of three key functional components:

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the alpha-amine. Its primary function is to prevent unwanted reactions during peptide synthesis. It is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.

  • The D-Azidohexanoic Acid (D-Aha) Core: This central component provides the amino acid backbone. The "D" designation refers to the stereochemistry at the alpha-carbon, which can be used to enhance peptide stability against enzymatic degradation. The hexanoic acid side chain is terminated with an azide (-N₃) group.

  • The Azide (N₃) Functional Group: This terminal azide is the key to the molecule's utility in bioconjugation. It is a bioorthogonal functional group, meaning it does not react with native biological functionalities. It serves as a chemical handle for highly specific "click chemistry" reactions.[1][2]

  • The Carboxylic Acid (-OH): The C-terminal carboxylic acid group enables the molecule to be coupled to the free amine of a growing peptide chain or a solid support resin.

The unique combination of these features makes this compound an invaluable reagent for introducing a bioorthogonal handle at a specific position within a synthetic peptide.

SPPS_Workflow Resin Peptide on Resin (N-terminus Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Add activated this compound) Wash1->Coupling Wash2 Step 4: DMF/DCM Wash Coupling->Wash2 NextCycle Peptide on Resin (Extended by one residue, This compound incorporated) Wash2->NextCycle Click_Chemistry_Pathway cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation FmocAha This compound SPPS Solid-Phase Peptide Synthesis FmocAha->SPPS AzidoPeptide Azide-Functionalized Peptide (Peptide-N₃) SPPS->AzidoPeptide ClickReaction Click Chemistry (CuAAC or SPAAC) AzidoPeptide->ClickReaction AlkyneMolecule Alkyne-Containing Molecule (e.g., Drug, Dye, Linker) AlkyneMolecule->ClickReaction Conjugate Final Bioconjugate (Peptide-Triazole-Molecule) ClickReaction->Conjugate

References

Fmoc-D-Aha-OH: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and handling of N-α-(9-Fluorenylmethoxycarbonyl)-D-azidohomoalanine (Fmoc-D-Aha-OH). This amino acid derivative is a critical reagent in bioconjugation and drug development, primarily utilized for introducing an azide moiety into peptides and other molecules for subsequent "click chemistry" reactions.

Core Chemical Properties

This compound is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an azide functional group on the side chain. This structure makes it ideal for solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal modifications.

Table 1: Summary of Chemical Properties

Property Value Reference
CAS Number 1263047-53-5 [1][2]
Molecular Formula C₁₉H₁₈N₄O₄ [1]
Molecular Weight 366.37 g/mol [1]
Appearance White to off-white solid/powder Inferred from[3]
Functional Groups Fmoc protecting group, Carboxylic acid, Azide

| Primary Application | Click Chemistry Reagent, ADC Linker | |

Stability and Storage

Proper storage is crucial to prevent degradation and ensure the reactivity of this compound. The Fmoc group is base-labile, and the azide group can be sensitive to certain reducing agents.

Table 2: Recommended Storage Conditions

Format Temperature Duration Conditions Reference
Solid Powder -20°C 3 years
4°C 2 years
In Solvent -80°C 6 months Stored under nitrogen; aliquot to avoid repeated freeze-thaw cycles.

| | -20°C | 1 month | Stored under nitrogen; aliquot to avoid repeated freeze-thaw cycles. | |

Key Stability Considerations:

  • pH: Avoid strongly basic conditions (pH > 9) to prevent premature cleavage of the Fmoc group.

  • Reducing Agents: The azide group can be reduced by agents like dithiothreitol (DTT) or phosphines. Compatibility with other reagents should be considered.

  • Light and Moisture: Store in a tightly sealed container, protected from light.

Reactivity and Bioorthogonal Applications

This compound is a key building block for introducing an azide handle into peptides or other molecules. The azide group allows for highly specific covalent modification through bioorthogonal "click chemistry" reactions.

The primary reactions involving the azide group are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between the azide and a terminal alkyne, catalyzed by Cu(I), to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

G cluster_0 Bioorthogonal Reactions cluster_1 CuAAC Pathway cluster_2 SPAAC Pathway FmocAha This compound (Incorporated into Peptide) CuAAC_Product Stable Triazole Linkage FmocAha->CuAAC_Product  + SPAAC_Product Stable Triazole Linkage FmocAha->SPAAC_Product  + Alkyne Alkyne-Modified Molecule Alkyne->CuAAC_Product Cu(I) Catalyst DBCO DBCO/BCN-Modified Molecule DBCO->SPAAC_Product Copper-Free

Caption: Bioorthogonal reaction pathways for this compound.

Experimental Protocols

General Handling and Solution Preparation
  • Weighing: Handle the powder in a well-ventilated area or chemical hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solubilization: this compound is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). For stock solutions, use freshly opened or anhydrous grade solvent.

  • Solution Storage: Once dissolved, aliquot the solution into single-use vials and store under nitrogen at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles.

Representative Synthetic Protocol: Fmoc Protection

While this compound is commercially available, a general method for Fmoc protection of an amino acid is described below, adapted from a synthesis for the L-isomer.

  • Dissolution: Dissolve the starting amino acid (e.g., D-azidohomoalanine) in an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) in a mixture of THF and water.

  • Addition of Fmoc-OSu: Add Fmoc-succinimide (Fmoc-OSu) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 7 hours).

  • Workup: Add water and perform an extraction with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic phases, concentrate the solution, and purify the crude product via flash chromatography to yield the final Fmoc-protected amino acid.

G cluster_workflow General Experimental Workflow A Receive & Log This compound B Store Powder at -20°C A->B Storage C Prepare Stock Solution (e.g., in DMF/DMSO) B->C Usage D Incorporate into Peptide (SPPS) C->D Synthesis E Perform Click Reaction (CuAAC or SPAAC) D->E Modification F Purify & Analyze (HPLC, MS) E->F Validation

Caption: General workflow for handling and using this compound.

Spectroscopic Analysis

Table 3: Expected Spectroscopic Characteristics

Technique Feature Expected Signal Range/Pattern Reference (Analogous Compounds)
Infrared (IR) Azide (N₃) stretch Strong, sharp peak around 2100 cm⁻¹
Carbonyl (C=O) stretch (acid) Broad peak around 1700 cm⁻¹
N-H stretch (Fmoc carbamate) Peak around 3300 cm⁻¹
¹H NMR Fmoc protons Multiplets between 7.2 - 7.8 ppm
Alpha-proton (α-CH) Multiplet, position dependent on solvent
Side chain protons (CH₂) Multiplets, position dependent on solvent
¹³C NMR Azide-bearing carbon Signal around 50-60 ppm
Carbonyl carbon (acid) Signal around 170-180 ppm
Fmoc carbons Multiple signals in the aromatic region (120-145 ppm)

| Mass Spec (MS) | Molecular Ion | [M+H]⁺ or [M-H]⁻ corresponding to C₁₉H₁₈N₄O₄ (366.37) | |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, general precautions for Fmoc-protected amino acids should be followed. These compounds are generally not classified as hazardous substances but should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, disposable nitrile gloves, and a laboratory coat.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a chemical fume hood.

  • Contact: In case of skin or eye contact, flush immediately with copious amounts of water.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a central tool in the synthesis of peptides for research, diagnostics, and therapeutic development. Its unique chemical properties, particularly its base-lability, have enabled the widespread adoption of solid-phase peptide synthesis (SPPS), facilitating the efficient and high-purity production of complex peptide sequences. This technical guide provides a comprehensive overview of the Fmoc group, its mechanism of action, practical application in SPPS, and strategies to mitigate common side reactions.

The Chemistry of the Fmoc Group

The Fmoc group is an amine protecting group that is stable to acidic conditions but readily cleaved by a mild base, a property that forms the basis of its utility in orthogonal peptide synthesis strategies.[1][]

Structure and Properties

The chemical structure of the Fmoc group consists of a fluorene ring system linked to a methoxycarbonyl moiety.[3][] This structure imparts several key properties:

  • Base-Lability: The hydrogen atom on the 9-position of the fluorene ring is acidic and can be abstracted by a weak base. This initiates a β-elimination reaction, leading to the cleavage of the protecting group.[5]

  • Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave many side-chain protecting groups, such as tert-butyl (tBu) and trityl (Trt) groups. This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS.

  • UV Absorbance: The fluorenyl group possesses a strong ultraviolet (UV) absorbance at approximately 300 nm. This characteristic allows for the real-time monitoring of the deprotection step during SPPS, enabling quantitative assessment of reaction completion.

Mechanism of Protection and Deprotection

Protection (Fmoc-ylation): The Fmoc group is typically introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is often preferred due to its increased stability and lower propensity for side reactions like the formation of Fmoc-dipeptides.

Deprotection (Cleavage): The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. It proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine in a 20% solution with N,N-dimethylformamide (DMF), is used to abstract the acidic proton from the C9 position of the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free amine of the peptide. The reactive DBF is subsequently trapped by the secondary amine to form a stable adduct.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Piperidine Piperidine Piperidine->DBF_Adduct

Figure 1: Mechanism of Fmoc deprotection by piperidine.

The Role of Fmoc in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most widely used methodology for the chemical synthesis of peptides. The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The general workflow for a single cycle of amino acid addition in Fmoc-SPPS is as follows:

SPPS_Workflow Start Start with Resin-bound Fmoc-Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Amino Acid, Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End Elongated Peptide Chain Wash2->End End->Deprotection Repeat Cycle

Figure 2: The iterative cycle of Fmoc-based SPPS.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously, typically with a cocktail containing trifluoroacetic acid (TFA).

Comparison with Boc Chemistry

The primary alternative to Fmoc-based SPPS is the tert-butoxycarbonyl (Boc) strategy. The key differences between the two methodologies are summarized below:

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile)
Nα-Deprotection Reagent 20-50% Piperidine in DMFTrifluoroacetic acid (TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)
Final Cleavage TFA-based cocktailStrong acids (e.g., HF, TFMSA)
Advantages Milder conditions, easier automation, suitable for acid-sensitive modifications.Can be better for long or aggregation-prone sequences.
Disadvantages Potential for side reactions under basic conditions.Requires specialized equipment for handling hazardous strong acids.

Experimental Protocols

General Fmoc-SPPS Protocol

The following is a generalized protocol for manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.

Materials:

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents (e.g., DIC/Oxyma, HATU)

  • Activation base (e.g., DIPEA)

  • Washing solvents (DMF, DCM, IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for at least 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading (if starting with unloaded resin):

    • Dissolve the first Fmoc-amino acid and an activation agent in a suitable solvent.

    • Add the solution to the swelled resin and allow it to react for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-20 minutes. A common procedure is two treatments of 5 and 10 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF to remove piperidine and the DBF-adduct.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

    • Monitor the completion of the reaction (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF and IPA to remove excess reagents and byproducts.

  • Repeat: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the peptide pellet.

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection step can be monitored quantitatively by measuring the UV absorbance of the fluorenyl byproduct released into the deprotection solution.

Procedure:

  • Collect the filtrate from the piperidine deprotection step.

  • Dilute a known aliquot of the filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at ~301 nm.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law and a known extinction coefficient for the DBF-piperidine adduct.

Quantitative Data in Fmoc-SPPS

The success of SPPS is highly dependent on achieving near-quantitative yields at each step.

ParameterCondition / ValueSignificance
Nα-Deprotection Reagent 20% (v/v) Piperidine in DMFStandard, effective condition for complete Fmoc removal.
Deprotection Time Typically 5-20 minutesIncomplete deprotection leads to deletion sequences.
Coupling Efficiency > 99%Crucial for the synthesis of long peptides to avoid truncated sequences.
Deprotection Kinetics (Fmoc-Val-OH) ~99% completion in 3 min with 5% piperidine/DMFDemonstrates the rapid nature of the deprotection reaction.
Deprotection Kinetics (Fmoc-Arg(Pbf)-OH) Requires a minimum of 10 minutes for efficient deprotectionShows that deprotection rates can be amino acid dependent.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product.

Side_Reactions Fmoc_SPPS Fmoc-SPPS Aspartimide Aspartimide Formation (Asp-Xxx sequences) Fmoc_SPPS->Aspartimide Diketopiperazine Diketopiperazine (DKP) Formation (N-terminal dipeptide) Fmoc_SPPS->Diketopiperazine Racemization Racemization (His, Cys residues) Fmoc_SPPS->Racemization Aggregation Peptide Aggregation Fmoc_SPPS->Aggregation Mitigation1 Use protecting groups like O-t-butyl (tBu). Add HOBt to deprotection solution. Aspartimide->Mitigation1 Mitigation2 Couple dipeptide directly. Use sterically hindered resins (e.g., 2-chlorotrityl). Diketopiperazine->Mitigation2 Mitigation3 Use less reactive activators (e.g., DIC/Oxyma). Add racemization suppressants. Racemization->Mitigation3 Mitigation4 Use chaotropic salts, high temp., or switch solvent to NMP. Aggregation->Mitigation4

Figure 3: Common side reactions in Fmoc-SPPS and mitigation strategies.

  • Aspartimide Formation: Cyclization of aspartic acid residues, particularly when followed by glycine, asparagine, or serine, can occur under basic conditions. This can lead to the formation of α- and β-peptide impurities. This can be minimized by using protecting groups that sterically hinder the cyclization or by adding additives like HOBt to the deprotection solution.

  • Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, which is a significant issue when proline is one of the first two amino acids. Using sterically bulky resins like 2-chlorotrityl chloride resin or coupling a pre-formed dipeptide can mitigate this side reaction.

  • Racemization: The chiral integrity of amino acids can be compromised during the activation step, especially for residues like histidine and cysteine. The choice of coupling reagents is critical; for instance, using combinations like DIC/Oxyma can suppress racemization.

  • Peptide Aggregation: As the peptide chain elongates, it can form stable secondary structures that hinder reagent accessibility, leading to incomplete deprotection and coupling. This can be addressed by changing the solvent (e.g., to NMP), increasing the reaction temperature, or adding chaotropic salts.

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the routine production of high-purity peptides for a wide range of applications in research and drug development. A thorough understanding of its chemical principles, the nuances of the SPPS workflow, and potential side reactions is essential for researchers to successfully synthesize their target peptides. By employing optimized protocols and mitigation strategies, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and therapeutic innovation.

References

An In-depth Technical Guide to Azide-Containing Amino Acids for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing amino acids, non-canonical amino acids that have become indispensable tools in chemical biology, drug discovery, and materials science. By introducing the small, bioorthogonal azide group into peptides and proteins, researchers can achieve site-specific modifications with unprecedented precision. This allows for a wide range of applications, including protein labeling, engineering, and the development of novel therapeutics such as antibody-drug conjugates (ADCs).[1][2]

This document will delve into the core principles of using azide-containing amino acids, with a focus on their synthesis, incorporation into proteins, and their application in the two most prominent "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these powerful techniques.

Core Concepts: The Power of the Azide Handle

The azide group (-N₃) is an ideal bioorthogonal handle for several key reasons:

  • Small Size: Its diminutive size minimizes potential perturbation to the structure and function of the biomolecule into which it is incorporated.[2]

  • Stability: Azides are exceptionally stable in biological systems and do not readily react with endogenous functional groups, ensuring that the modification is specific to the intended reaction.[2]

  • Specific Reactivity: Azides undergo highly specific and efficient cycloaddition reactions with alkynes, forming a stable triazole linkage. This reaction is the cornerstone of "click chemistry".[2]

Quantitative Data for Experimental Design

The choice between CuAAC and SPAAC, as well as the specific reagents used, will significantly impact the efficiency and outcome of a bioconjugation experiment. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (metal-free)
Reaction Rate Very fast (10³ - 10⁵ M⁻¹s⁻¹)Fast (10⁻¹ - 10¹ M⁻¹s⁻¹), dependent on cyclooctyne
Biocompatibility Limited in living systems due to copper cytotoxicityHigh, suitable for live-cell and in vivo applications
Regioselectivity High (exclusively 1,4-disubstituted triazole)Low (mixture of 1,4- and 1,5-disubstituted triazoles)
Reaction Conditions Requires reducing agents and ligands to maintain Cu(I) stateMild, physiological conditions
Typical Yields High to quantitative (>90%)Generally high (>80%), can be influenced by sterics

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

The rate of SPAAC is highly dependent on the structure of the cyclooctyne used. This table provides a comparison of commonly used cyclooctynes and their reactivity with benzyl azide.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO~0.3High reactivity, good stability
DBCO~0.1Widely used, commercially available
BCN~0.03Good balance of reactivity and stability
DIFO~0.07Fluorinated for enhanced reactivity
ADIBO~0.9High steric demand, can be used for chemoselective labeling

Table 3: Incorporation Efficiency of Unnatural Amino Acids

The efficiency of incorporating an azide-containing amino acid into a protein can vary depending on the expression system, the specific amino acid, and the concentration used.

Unnatural Amino AcidExpression SystemIncorporation EfficiencyNotes
p-Azidophenylalanine (AzF)Mammalian Cells (HEK293)>50%Optimal at 50-400 µM concentration.
N6-((2-azidoethoxy)carbonyl)-L-lysineMammalian Cells>95% conjugation efficacyUsed for site-specific antibody-drug conjugates.
Azidohomoalanine (AHA)E. coli (methionine auxotroph)HighReplaces methionine residues.

Experimental Protocols

This section provides detailed methodologies for the synthesis of common azide-containing amino acids, their incorporation into proteins, and their use in bioorthogonal conjugation reactions.

Protocol 1: Synthesis of L-Azidohomoalanine (AHA)

This protocol describes a concise and scalable route to L-AHA starting from N-Boc-O-Bn-L-aspartic acid.

Materials:

  • N-Boc-O-Bn-L-aspartic acid

  • Dry tetrahydrofuran (THF)

  • N-methyl morpholine

  • i-Butyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction of Carboxylic Acid:

    • Dissolve N-Boc-O-Bn-L-aspartic acid in dry THF under a nitrogen atmosphere and cool to -10°C.

    • Add N-methyl morpholine followed by i-butyl chloroformate and stir for 10 minutes.

    • In a separate flask, dissolve NaBH₄ in water and add it to the reaction mixture.

    • Stir for 1 hour at -10°C, then allow to warm to room temperature.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the product with EtOAc, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Mesylation of the Hydroxyl Group:

    • Dissolve the product from the previous step in dichloromethane (DCM) and cool to 0°C.

    • Add triethylamine followed by methanesulfonyl chloride and stir for 2 hours at 0°C.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Substitution with Azide:

    • Dissolve the mesylated intermediate in DMF and add sodium azide.

    • Heat the reaction to 80°C and stir overnight.

    • Cool the reaction to room temperature, add water, and extract the product with EtOAc.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Deprotection:

    • Dissolve the protected azidoamino acid in a solution of HCl in dioxane.

    • Stir at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain L-azidohomoalanine hydrochloride as a white solid.

Protocol 2: Residue-Specific Incorporation of Azidohomoalanine (AHA) into Proteins

This method utilizes a methionine auxotrophic E. coli strain to replace methionine residues with AHA.

Materials:

  • E. coli methionine auxotroph host strain (e.g., B834(DE3))

  • Plasmid DNA encoding the protein of interest

  • L-azidohomoalanine (AHA)

  • M9 minimal medium

  • Glucose (20% solution, sterile)

  • MgSO₄ (1 M solution, sterile)

  • CaCl₂ (1 M solution, sterile)

  • Thiamine (1% solution, sterile)

  • 19 L-amino acids (excluding methionine)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotic

Procedure:

  • Cell Culture Preparation:

    • Inoculate a starter culture of the E. coli host strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • The next day, inoculate 1 L of M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, thiamine, all amino acids except methionine, and the antibiotic with the overnight culture.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Methionine Starvation and AHA Labeling:

    • Harvest the cells by centrifugation and wash twice with pre-warmed, methionine-free M9 medium.

    • Resuspend the cells in 1 L of fresh, methionine-free M9 medium.

    • Add L-azidohomoalanine (AHA) to a final concentration of 50 µg/mL.

  • Protein Expression and Harvest:

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Incubate the culture for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation.

  • Purification and Analysis:

    • Purify the azide-modified protein using standard chromatography techniques.

    • Confirm the incorporation of AHA by mass spectrometry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein

This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing probe.

Materials:

  • Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a 10 mM stock solution of the alkyne probe in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne probe (2-5 fold molar excess over the protein).

    • Add THPTA to a final concentration of 500 µM.

    • Add CuSO₄ to a final concentration of 100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubation and Analysis:

    • Incubate the reaction at room temperature for 1-2 hours.

    • Analyze the reaction by SDS-PAGE to confirm the conjugation. The labeled protein will show a shift in molecular weight.

    • Purify the labeled protein using size-exclusion chromatography to remove excess reagents.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes a copper-free method for labeling an azide-modified protein with a strained cyclooctyne probe.

Materials:

  • Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore, BCN-biotin)

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a 10 mM stock solution of the cyclooctyne probe in DMSO.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the cyclooctyne probe (2-10 fold molar excess over the protein).

  • Incubation and Analysis:

    • Incubate the reaction at 37°C for 4-24 hours. The reaction time will depend on the reactivity of the specific cyclooctyne used.

    • Monitor the reaction progress by SDS-PAGE.

    • Purify the labeled protein using size-exclusion chromatography.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway that can be investigated using azide-containing amino acids.

Workflow for Metabolic Labeling and Proteomic Analysis

This workflow outlines the key steps for identifying newly synthesized proteins in response to a cellular stimulus.

metabolic_labeling_workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation & Enrichment cluster_analysis Proteomic Analysis cell_culture 1. Cell Culture (e.g., with stimulus) aha_labeling 2. Metabolic Labeling (with Azidohomoalanine) cell_culture->aha_labeling cell_lysis 3. Cell Lysis aha_labeling->cell_lysis click_reaction 4. Click Chemistry (Alkyne-Biotin) cell_lysis->click_reaction enrichment 5. Streptavidin Affinity Purification click_reaction->enrichment digestion 6. On-Bead Digestion enrichment->digestion lc_ms 7. LC-MS/MS Analysis digestion->lc_ms data_analysis 8. Data Analysis & Protein ID lc_ms->data_analysis

Caption: Workflow for identifying newly synthesized proteins using metabolic labeling with AHA and click chemistry-based enrichment.

General Workflow for Site-Specific Antibody-Drug Conjugate (ADC) Development

This diagram illustrates the process of creating a site-specific ADC using an azide-containing amino acid.

adc_workflow cluster_expression Antibody Engineering & Expression cluster_conjugation Drug Conjugation cluster_characterization ADC Characterization & Testing gene_synthesis 1. Gene Synthesis with Amber Codon (TAG) transfection 2. Co-transfection of Antibody Gene and Orthogonal tRNA/Synthetase gene_synthesis->transfection expression 3. Expression in Mammalian Cells with Azido-Amino Acid transfection->expression purification 4. Purification of Azide-Modified Antibody expression->purification click_reaction 6. CuAAC or SPAAC 'Click' Reaction purification->click_reaction drug_alkyne 5. Alkyne-Derivatized Cytotoxic Drug drug_alkyne->click_reaction adc_purification 7. Purification of ADC click_reaction->adc_purification analysis 8. Characterization (DAR, etc.) adc_purification->analysis in_vitro_testing 9. In Vitro Cytotoxicity Assays analysis->in_vitro_testing in_vivo_testing 10. In Vivo Efficacy Studies in_vitro_testing->in_vivo_testing

Caption: A streamlined workflow for the development of site-specific antibody-drug conjugates (ADCs).

Conceptual Signaling Pathway Elucidation using Azide-Containing Amino Acids

This diagram illustrates how azide-containing amino acids can be used to identify protein-protein interactions within a hypothetical signaling cascade.

signaling_pathway cluster_workflow Experimental Approach cluster_pathway Hypothetical Signaling Pathway express_azf 1. Express Protein A with p-Azidophenylalanine (AzF) photo_crosslink 2. Photo-crosslinking to capture interacting partners express_azf->photo_crosslink click_biotin 3. Click Chemistry with Alkyne-Biotin photo_crosslink->click_biotin pull_down 4. Streptavidin Pull-down click_biotin->pull_down ms_analysis 5. Mass Spectrometry to identify Protein B pull_down->ms_analysis protein_b Protein B (Unknown Interactor) ms_analysis->protein_b Identifies ligand Ligand receptor Receptor ligand->receptor protein_a Protein A (with AzF) receptor->protein_a Activation protein_a->protein_b Interaction downstream_effector Downstream Effector protein_b->downstream_effector cellular_response Cellular Response downstream_effector->cellular_response

Caption: Using photo-crosslinkable p-azidophenylalanine to identify protein interaction partners in a signaling pathway.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with Fmoc-d-aha-oh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry: A New Paradigm in Biological Inquiry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn Bertozzi, this field has revolutionized our ability to study biomolecules in their natural environment. The core principle involves the introduction of an abiotic chemical handle, a functional group not naturally present in the biological system, onto a biomolecule of interest. This "chemical reporter" can then be selectively tagged with a probe carrying a complementary reactive group, enabling a wide range of applications from in-vivo imaging to drug targeting.

To be considered bioorthogonal, a reaction must meet several stringent criteria:

  • High Selectivity: The reacting partners must be mutually and exclusively reactive with each other, ignoring the vast array of other functional groups present in a biological milieu.

  • Biocompatibility: The reactants, any catalysts, and the resulting linkage must be non-toxic and not perturb the biological system under investigation.

  • Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, even at low concentrations.[2]

  • Stability: The chemical reporter and the resulting covalent bond must be stable in the aqueous environment of the cell.

The azide (-N₃) group has emerged as a premier chemical reporter in bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological functional groups.[1] Its introduction into biomolecules can be achieved through various methods, including the use of unnatural amino acids like D-azidohomoalanine (D-Aha). The Fmoc-protected version, Fmoc-d-aha-oh, is a key reagent for incorporating this functionality into peptides via Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data on Bioorthogonal Reactions

The two most prominent bioorthogonal reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them depends on the specific application, with SPAAC being preferred for live-cell applications due to the cytotoxicity of the copper catalyst in CuAAC.[2]

Reaction TypeAlkyne PartnerTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne10² - 10³Fast kinetics, high yield. Requires a copper(I) catalyst, which can be toxic to living cells. Ideal for in vitro applications.
SPAAC Strained Cyclooctyne (e.g., DBCO, BCN)0.28 - 0.34Copper-free, highly biocompatible. Kinetics are generally slower than CuAAC but sufficient for many biological applications. Rate depends on the strain of the cyclooctyne.

Data for SPAAC reaction rates are based on studies with azido-containing amino acids and serve as a reasonable approximation for peptides containing D-Aha.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry on a Wang or Rink Amide resin.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • SPPS resin (e.g., Fmoc-Gly-Wang resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and let it pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For sterically hindered couplings, a longer reaction time or a stronger coupling reagent like HATU may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Aha-Containing Peptide

This protocol describes the labeling of a purified peptide containing D-Aha with a cyclooctyne-functionalized probe (e.g., a fluorophore or biotin).

Materials:

  • D-Aha-containing peptide

  • Strained alkyne probe (e.g., DBCO-Fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or DMSO (to dissolve the probe)

Protocol:

  • Dissolve Peptide: Dissolve the purified D-Aha-containing peptide in PBS to a final concentration of 100 µM.

  • Dissolve Probe: Dissolve the strained alkyne probe (e.g., DBCO-Fluorophore) in a minimal amount of DMSO or acetonitrile and then dilute in PBS to a final concentration of 200 µM (2-fold excess).

  • Reaction: Mix the peptide and probe solutions. Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the labeled peptide by RP-HPLC to remove the unreacted probe.

  • Characterization: Confirm the successful labeling by mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Aha-Containing Peptide

This protocol is suitable for in vitro labeling of a D-Aha-containing peptide with a terminal alkyne probe.

Materials:

  • D-Aha-containing peptide

  • Terminal alkyne probe (e.g., Alkyne-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • PBS, pH 7.4

Protocol:

  • Prepare Stock Solutions:

    • Peptide: 1 mM in PBS

    • Alkyne probe: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • Sodium ascorbate: 100 mM in water (prepare fresh)

    • THPTA: 50 mM in water

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • D-Aha-containing peptide to a final concentration of 100 µM.

    • Alkyne probe to a final concentration of 200 µM.

    • THPTA to a final concentration of 1 mM.

    • CuSO₄ to a final concentration of 200 µM.

    • Sodium ascorbate to a final concentration of 2 mM.

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours.

  • Purification and Characterization: Purify and characterize the labeled peptide as described for the SPAAC protocol.

Visualization of Experimental Workflows and Signaling Pathways

Chemoproteomic Workflow for Identifying Protein-Protein Interactions

The following diagram illustrates a general workflow for identifying the interaction partners of a bait protein using a peptide containing this compound as a photo-crosslinkable probe. This approach combines bioorthogonal chemistry with mass spectrometry-based proteomics.

Chemoproteomic_Workflow A 1. Peptide Synthesis with this compound (Incorporate photo-activatable and bioorthogonal handles) B 2. Peptide Purification (RP-HPLC) A->B Purify synthetic peptide D 4. Incubation (Peptide probe with cell lysate) B->D Introduce probe C 3. Cell Lysate Preparation (Source of prey proteins) C->D Provide prey proteins E 5. UV Crosslinking (Covalently link bait to prey) D->E Initiate covalent linkage F 6. Bioorthogonal Ligation (Click Chemistry) (Attach biotin tag to azide) E->F Prepare for enrichment G 7. Streptavidin Affinity Purification (Enrich crosslinked complexes) F->G Isolate tagged complexes H 8. On-Bead Digestion (Trypsin digest) G->H Prepare for MS I 9. LC-MS/MS Analysis (Identify prey proteins) H->I Separate and detect peptides J 10. Data Analysis (Identify interaction partners) I->J Process raw data

Chemoproteomic workflow for protein interaction discovery.
Application in Studying the MAPK Signaling Pathway

Bioorthogonal chemistry can be a powerful tool to dissect signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade. A peptide derived from a known MAPK-interacting protein, incorporating D-Aha, can be used to "fish out" its binding partners within the cascade under different cellular conditions (e.g., stimulated vs. unstimulated).

The following diagram illustrates a conceptual workflow for investigating the interaction of a scaffold protein with kinases in the MAPK pathway.

MAPK_Signaling_Workflow cluster_stimulus Cellular Environment cluster_labeling Bioorthogonal Labeling and Pulldown cluster_analysis Analysis Stimulus Growth Factor Stimulus A 1. Introduce D-Aha Peptide Probe (Derived from MAPK scaffold protein) Stimulus->A NoStimulus Unstimulated Control NoStimulus->A B 2. UV Crosslinking A->B C 3. Cell Lysis B->C D 4. Click Reaction with Biotin-Alkyne C->D E 5. Streptavidin Pulldown D->E F 6. On-Bead Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Quantitative Proteomics (Compare Stimulated vs. Unstimulated) G->H

Workflow for studying MAPK pathway interactions.

Conclusion

This compound is a versatile building block that bridges the precision of solid-phase peptide synthesis with the power of bioorthogonal chemistry. Its ability to introduce a bioorthogonal azide handle into synthetic peptides enables a myriad of applications, from the creation of well-defined bioconjugates to the exploration of complex biological processes like protein-protein interactions within signaling cascades. The experimental protocols and workflows provided in this guide offer a starting point for researchers to harness the potential of this powerful chemical tool in their own investigations. As the field of bioorthogonal chemistry continues to evolve, the applications of this compound and similar reagents are poised to further unravel the complexities of the cellular machinery.

References

Fmoc-D-Aha-OH: A Technical Guide to its Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Aha-OH (Nα-Fmoc-D-2-amino-5-azidohexanoic acid) is a non-canonical amino acid that has emerged as a powerful tool in molecular biology, peptide chemistry, and drug discovery. Its unique structure, featuring a terminal azide group on the side chain and the D-enantiomeric configuration, provides scientists with a versatile handle for a variety of bioconjugation and molecular engineering applications. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.

The incorporation of D-amino acids, such as D-Aha, into peptides is a well-established strategy to enhance their proteolytic stability, a critical attribute for therapeutic peptides.[1][2] The azide functionality serves as a bioorthogonal chemical handle, allowing for specific and efficient covalent modification through "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions are known for their high yields, specificity, and compatibility with biological systems.

This technical guide provides an in-depth overview of the applications of this compound, including detailed experimental protocols, quantitative data for key processes, and visualizations of relevant workflows and pathways.

Core Applications in Molecular Biology

The primary applications of this compound stem from its ability to introduce a bioorthogonal azide handle into a peptide sequence. This enables a range of downstream modifications and applications:

  • Peptide Stapling: The azide group can react with an alkyne-containing amino acid within the same peptide chain to form a cyclic, or "stapled," peptide. This conformational constraint can enhance the peptide's alpha-helicity, proteolytic resistance, and cell permeability, making it a valuable strategy for developing inhibitors of protein-protein interactions.

  • Bioconjugation: Peptides incorporating D-Aha can be readily conjugated to other molecules, such as fluorescent dyes, imaging agents, cell-penetrating peptides, or drug molecules. This is particularly relevant in the development of targeted therapeutics and diagnostic tools.

  • Antibody-Drug Conjugates (ADCs): The azide handle allows for the site-specific conjugation of cytotoxic payloads to antibodies or antibody fragments, a key step in the construction of homogeneous and effective ADCs.

  • Surface Immobilization: Peptides containing D-Aha can be immobilized onto alkyne-functionalized surfaces for various applications, including biosensors and proteomics arrays.

Quantitative Data

The successful incorporation of this compound and its subsequent modification are critical for its applications. While specific quantitative data can be highly sequence-dependent, the following table summarizes typical performance parameters based on literature for azide-containing amino acids in Fmoc-SPPS and click chemistry reactions.

ParameterExpected RangeMethod of DeterminationNotes
Fmoc-SPPS
Coupling Efficiency of this compound>98%Kaiser Test or TNBS TestDouble coupling may be beneficial, especially for sterically hindered adjacent residues.[4]
Overall Crude Peptide Yield40 - 70%Gravimetric analysis post-cleavageHighly dependent on the peptide sequence, length, and solubility.
Crude Peptide Purity50 - 80%RP-HPLCPurity is influenced by the success of each coupling and deprotection step.
Click Chemistry
CuAAC Reaction Yield>90%RP-HPLC, Mass SpectrometryTypically high-yielding and rapid under optimized conditions.[3]
SPAAC Reaction Yield>85%RP-HPLC, Mass SpectrometryYields can be slightly lower than CuAAC but avoids the use of a cytotoxic copper catalyst.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids and this compound):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a D-Aha-Containing Peptide

This protocol describes the on-resin CuAAC reaction to conjugate an alkyne-containing molecule to the D-Aha residue of a peptide.

Materials:

  • Peptide-resin containing a D-Aha residue

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)

  • DMF/Water or other suitable solvent mixture

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

    • If using, prepare a stock solution of TBTA in DMF or DMSO.

  • Reaction Setup:

    • Swell the D-Aha-containing peptide-resin in the reaction solvent (e.g., DMF/water 4:1).

    • Add the alkyne-functionalized molecule (5-10 equivalents) to the resin.

    • If using TBTA, add it to the reaction mixture (1 equivalent relative to copper).

    • Add the CuSO₄ solution (0.5-1 equivalent).

    • Add the sodium ascorbate solution (5-10 equivalents) to initiate the reaction.

  • Reaction:

    • Shake the reaction vessel at room temperature for 4-12 hours, protected from light if using a light-sensitive fluorophore.

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing:

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with the reaction solvent, followed by water, a solution of sodium diethyldithiocarbamate in DMF (to remove residual copper), DMF, and finally DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in Protocol 1.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a D-Aha-Containing Peptide

This protocol describes the copper-free SPAAC reaction for conjugating a strained alkyne to the D-Aha residue.

Materials:

  • D-Aha-containing peptide (cleaved and purified)

  • Strained alkyne (e.g., DBCO, BCN, or DIFO derivatives)

  • Aqueous buffer (e.g., PBS, pH 7.4) or a suitable organic solvent

Methodology:

  • Dissolve Reactants: Dissolve the purified D-Aha-containing peptide in the chosen buffer or solvent.

  • Add Strained Alkyne: Add the strained alkyne derivative (1.5-3 equivalents) to the peptide solution.

  • Reaction:

    • Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used.

    • Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the conjugated peptide by RP-HPLC to remove any unreacted starting materials.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.

sps_workflow cluster_resin Solid Support cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat n times FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FmocDAhaOH This compound FmocDAhaOH->Coupling

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Peptide_Aha Peptide with D-Aha (Azide) CuAAC_Reaction CuAAC Reaction (Cu(I), Ascorbate) Peptide_Aha->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction (Copper-free) Peptide_Aha->SPAAC_Reaction Alkyne Terminal Alkyne Molecule Alkyne->CuAAC_Reaction Triazole_Product1 1,4-Disubstituted Triazole Product CuAAC_Reaction->Triazole_Product1 Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC_Reaction Triazole_Product2 Triazole Product SPAAC_Reaction->Triazole_Product2

Caption: Click chemistry pathways for modifying D-Aha-containing peptides.

adc_synthesis_workflow cluster_antibody Antibody Engineering cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation mAb Monoclonal Antibody (mAb) Engineered_mAb Engineered mAb with Alkyne Handle mAb->Engineered_mAb Conjugation_Step Click Chemistry (CuAAC or SPAAC) Engineered_mAb->Conjugation_Step FmocDAhaOH This compound Linker_Peptide Peptide Linker Synthesis (incorporating D-Aha) FmocDAhaOH->Linker_Peptide Linker_Payload Azide-Linker-Payload Linker_Peptide->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Peptide Linker_Payload->Conjugation_Step ADC Antibody-Drug Conjugate (ADC) Conjugation_Step->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Conclusion

This compound is a valuable and versatile building block for modern molecular biology and drug discovery. Its compatibility with standard peptide synthesis and the bioorthogonality of its azide group provide a robust platform for creating sophisticated molecular constructs. The ability to enhance peptide stability through its D-configuration, combined with the power of click chemistry for precise molecular engineering, ensures that this compound will continue to be a key reagent in the development of novel therapeutics, diagnostics, and research tools. Researchers are encouraged to optimize the presented protocols based on their specific peptide sequences and conjugation partners to achieve the best possible outcomes.

References

The Azide Handle of Fmoc-D-Aha-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-azidohomoalanine (Fmoc-D-Aha-OH) is a non-canonical amino acid that has become an invaluable tool in chemical biology, peptide chemistry, and drug development. Its key feature is the bioorthogonal azide handle, which allows for specific chemical modifications of peptides and proteins. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of the azide moiety of this compound, with a focus on experimental protocols and quantitative data.

Chemical Properties of this compound

This compound is a derivative of the amino acid D-lysine where the terminal amine is replaced by an azide group. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its use in standard solid-phase peptide synthesis (SPPS).

PropertyValueReference
Molecular Formula C₁₉H₁₈N₄O₄[1]
Molecular Weight 366.37 g/mol [1]
Appearance White to off-white powderGeneric Material Property
Solubility Soluble in DMF, DMSOGeneric Material Property
Storage -20°CGeneric Material Property

Key Reactions of the Azide Handle

The azide group of this compound is chemically stable under the conditions of Fmoc-based peptide synthesis, yet it can undergo highly specific and efficient bioorthogonal reactions. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Furthermore, the azide can be reduced to a primary amine, providing another avenue for chemical modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is known for its high yields and specificity.

Experimental Protocol: CuAAC of this compound with Phenylacetylene

  • Materials:

    • This compound (1 equivalent)

    • Phenylacetylene (1.2 equivalents)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

    • Sodium ascorbate (0.2 equivalents)

    • Solvent: 1:1 mixture of tert-butanol and water

  • Procedure:

    • Dissolve this compound and phenylacetylene in the t-butanol/water mixture.

    • Add copper(II) sulfate followed by sodium ascorbate to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ReactantsProductTypical Yield
This compound + Phenylacetylene1,4-disubstituted triazole>90%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. This makes SPAAC ideal for applications in living systems.

Experimental Protocol: SPAAC of this compound with a DBCO-containing molecule

  • Materials:

    • This compound incorporated into a peptide (1 equivalent)

    • DBCO-functionalized molecule (e.g., DBCO-amine) (1.5 equivalents)

    • Solvent: Phosphate-buffered saline (PBS), pH 7.4, or a mixture of PBS and an organic co-solvent like DMSO if solubility is an issue.

  • Procedure:

    • Dissolve the azide-containing peptide in the chosen solvent system.

    • Add the DBCO-functionalized molecule to the solution.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the resulting triazole-linked conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

ReactantsProductTypical Yield
This compound-peptide + DBCO-amine1,5-disubstituted triazole>85%
Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine that is engineered to form a stable amide bond. This reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable for biological applications.

Experimental Protocol: Staudinger Ligation of this compound with a Triphenylphosphine derivative

  • Materials:

    • This compound incorporated into a peptide (1 equivalent)

    • Triphenylphosphine-based reagent with an ester trap (e.g., (2-(diphenylphosphino)phenyl) acetate) (2 equivalents)

    • Solvent: 1:1 mixture of acetonitrile and water.

  • Procedure:

    • Dissolve the azide-containing peptide in the solvent mixture.

    • Add the phosphine reagent to the solution.

    • Stir the reaction at room temperature for 8-16 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final amide-linked product by RP-HPLC.

ReactantsProductTypical Yield
This compound-peptide + Phosphine reagentAmide-linked product70-90%
Reduction of the Azide to an Amine

The azide group can be readily reduced to a primary amine, providing a handle for further functionalization through amine-reactive chemistry.

Experimental Protocol: Reduction of this compound

  • Materials:

    • This compound (1 equivalent)

    • Palladium on carbon (Pd/C) (10 mol%)

    • Hydrogen gas (H₂)

    • Solvent: Methanol or Ethanol

  • Procedure:

    • Dissolve this compound in the alcohol solvent.

    • Add the Pd/C catalyst to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, Fmoc-D-diaminobutanoic acid.

    • The product can be purified by crystallization or chromatography if necessary.

ReactantProductTypical Yield
This compoundFmoc-D-diaminobutanoic acid>95%

Spectroscopic Data

Accurate characterization of this compound and its products is crucial. Below is a summary of expected spectroscopic data based on the closely related L-isomer and general chemical principles.

Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)Mass Spec (ESI-MS) m/zFTIR (cm⁻¹)
This compound 7.89 (d, 2H), 7.70 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 6.78 (d, 1H), 4.37-4.18 (m, 3H), 3.40 (t, 2H), 1.95-1.80 (m, 2H)173.5, 156.2, 143.9, 140.8, 127.7, 127.1, 125.2, 120.2, 65.7, 54.1, 50.3, 46.7, 28.9367.1 [M+H]⁺, 389.1 [M+Na]⁺~3300 (O-H), ~2100 (N₃), ~1700 (C=O)
CuAAC Product Additional aromatic signals from the triazole and phenyl groupAdditional signals for the triazole ring (~120-145) and phenyl groupCalculated based on reactantsAbsence of ~2100 (N₃)
SPAAC Product Additional complex aromatic and aliphatic signals from the DBCO moietyAdditional signals for the triazole and DBCO ringsCalculated based on reactantsAbsence of ~2100 (N₃)
Staudinger Product Disappearance of azide-adjacent proton signals, appearance of new amide proton signalDisappearance of azide-adjacent carbon signal, appearance of new amide carbonylCalculated based on reactantsAbsence of ~2100 (N₃), new amide bands
Reduction Product Disappearance of azide-adjacent proton signals, appearance of new amine-adjacent proton signalsDisappearance of azide-adjacent carbon signal, appearance of new amine-adjacent carbon signal~341.2 [M+H]⁺Absence of ~2100 (N₃), appearance of N-H bands

Applications in Probing Signaling Pathways

The bioorthogonal nature of the azide handle makes this compound a powerful tool for studying biological processes, including cellular signaling pathways. One common approach is metabolic labeling.

Metabolic Labeling Workflow for Proteomic Analysis

Cells can be cultured in a methionine-deficient medium supplemented with an azido-amino acid like azidohomoalanine (AHA). The cellular machinery incorporates AHA into newly synthesized proteins in place of methionine. These azide-labeled proteins can then be detected and identified using click chemistry.

MetabolicLabeling Cells Cells in Culture MetabolicLabeling Metabolic Labeling (AHA Incorporation) Cells->MetabolicLabeling Lysis Cell Lysis MetabolicLabeling->Lysis ClickChemistry Click Chemistry (Biotin-Alkyne) Lysis->ClickChemistry Enrichment Streptavidin Enrichment ClickChemistry->Enrichment Proteomics LC-MS/MS Proteomics Enrichment->Proteomics Analysis Data Analysis (Identify Signaling Proteins) Proteomics->Analysis

Workflow for identifying newly synthesized proteins in a signaling pathway.

This workflow allows researchers to specifically isolate and identify proteins that are synthesized in response to a particular stimulus, providing insights into the dynamics of signaling pathways. For example, by stimulating cells with a growth factor and performing this metabolic labeling, one can identify the proteins that are rapidly synthesized as part of the cellular response, thereby mapping out components of the growth factor signaling cascade.

Conclusion

The azide handle of this compound offers a versatile and powerful platform for the chemical modification of peptides and proteins. Its ability to undergo highly specific and efficient bioorthogonal reactions has made it an indispensable tool for researchers in chemistry, biology, and medicine. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research and development endeavors.

References

Fmoc-d-aha-oh solubility and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Storage of Fmoc-D-Aha-OH

This compound, or (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid, is a specialized amino acid derivative that serves as a valuable building block in chemical biology and drug development. Its key features are the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is standard in solid-phase peptide synthesis (SPPS), and a terminal azide (-N3) group on the side chain. This azide moiety makes this compound a key reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3][4] These reactions allow for the precise and efficient conjugation of the peptide to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.

This guide provides a comprehensive overview of the solubility and recommended storage conditions for this compound, along with detailed experimental protocols for its use.

Solubility of this compound

SolventTypeConcentrationNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic100 mg/mL (272.95 mM)May require sonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
N,N-Dimethylformamide (DMF) Polar AproticClearly Soluble (qualitative)While specific quantitative data is unavailable for this compound, related compounds like Fmoc-D-Ala-OH are "clearly soluble" at 1 mmol in 2 mL. Generally, Fmoc-amino acids exhibit high solubility in DMF.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh (qualitative)Fmoc-amino acids are generally highly soluble in NMP, a common solvent for peptide synthesis.
PolarClean Green SolventLikely HighStudies have shown that most Fmoc-protected amino acids are highly soluble (>0.4 M) in the green solvent PolarClean.
Water & Aqueous Buffers ProticPoor (qualitative)Like most Fmoc-protected amino acids, this compound is expected to have low solubility in aqueous solutions.

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

To obtain precise, quantitative solubility data for this compound in a specific solvent, the saturation shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMF, NMP, DCM), HPLC grade

  • Vials with screw caps

  • Thermostatic orbital shaker or water bath

  • Analytical balance (accurate to at least 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid after equilibration is crucial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vial to stand to let the excess solid settle.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the remaining undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration into the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by injecting the standards and plotting the peak area against concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_clarify Clarification cluster_analysis Analysis prep1 Add excess this compound to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 clarify1 Centrifuge to pellet undissolved solid equil1->clarify1 clarify2 Filter supernatant (0.22 µm filter) clarify1->clarify2 analysis2 Dilute filtered supernatant clarify2->analysis2 analysis1 Prepare standard solutions & generate calibration curve analysis3 Analyze by HPLC analysis1->analysis3 analysis2->analysis3 analysis4 Calculate solubility from calibration curve analysis3->analysis4

Diagram 1: Experimental workflow for solubility determination.

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and ensure reliable performance in synthetic applications.

FormTemperatureDurationConditions
Solid Powder -20°CLong-termStore in a tightly sealed container, protected from light and moisture. Some related compounds are stable for up to 3 years under these conditions.
In Solution (e.g., in DMSO) -80°C6 monthsAliquot into single-use portions to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere.
In Solution (e.g., in DMSO) -20°C1 monthAliquot into single-use portions. Store under a nitrogen atmosphere.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used to introduce an azide handle into a peptide for subsequent conjugation via click chemistry. The following is a general protocol for a solution-phase CuAAC reaction.

Objective: To conjugate an alkyne-containing molecule to the azide side chain of an this compound-containing peptide.

Materials:

  • Azide-containing peptide (incorporating this compound, with the Fmoc group either present or removed depending on the workflow)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (to be prepared fresh)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Solvent system (e.g., a mixture of aqueous buffer and an organic co-solvent like DMSO or t-butanol)

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-peptide and the alkyne partner in a suitable solvent (e.g., DMSO/water).

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of the copper ligand in water or DMSO.

    • Crucially, prepare a fresh solution of sodium ascorbate in water immediately before initiating the reaction.

  • Reaction Setup:

    • In a reaction vial, combine the azide-peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used).

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ solution with the ligand solution. A 1:2 to 1:5 molar ratio of Cu:Ligand is often used to stabilize the Cu(I) ion. Let this mixture stand for a few minutes.

    • Add the premixed catalyst solution to the main reaction vial containing the peptide and alkyne.

  • Reaction Initiation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to several hours, depending on the substrates and concentrations. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified using standard techniques, such as reverse-phase HPLC.

G cluster_prep Reagent Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_purify Purification prep1 Prepare stock solutions: - Azide-Peptide - Alkyne-Molecule - CuSO4 - Ligand setup1 Combine Azide-Peptide and Alkyne-Molecule in reaction vial prep1->setup1 setup2 Premix CuSO4 and Ligand prep1->setup2 prep2 Prepare FRESH Sodium Ascorbate solution react2 Initiate with fresh Sodium Ascorbate prep2->react2 react1 Add premixed catalyst to reaction vial setup1->react1 setup2->react1 react1->react2 react3 Incubate at room temperature react2->react3 purify1 Monitor reaction by LC-MS react3->purify1 purify2 Purify product by HPLC purify1->purify2

Diagram 2: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-D-Aha-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a pivotal strategy in modern drug discovery and chemical biology. It allows for the generation of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Fmoc-D-azidohomoalanine (Fmoc-D-Aha-OH) is a valuable building block in this context. The D-configuration of the amino acid can confer resistance to enzymatic degradation, while the azido moiety serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This enables the site-specific attachment of various molecules, including fluorophores, polyethylene glycol (PEG), and targeting ligands, to the peptide scaffold.[1]

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by on-resin modification via CuAAC.

Data Presentation

Coupling ReagentBasePurity of Crude Tetrapeptide (%)
HATU DIPEA91
DIC/HOAt -81
PyBOP DIPEA87
Oxyma/DIC (Microwave) -82

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide containing a D-Aha residue on a Rink Amide resin, suitable for producing C-terminally amidated peptides.

1.1. Resin Swelling:

  • Place the Rink Amide resin in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.[1]

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]

  • Agitate the resin for 5-10 minutes at room temperature.[1]

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.[1]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

1.3. This compound Coupling:

  • In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of a coupling agent (e.g., HBTU) in DMF.

  • Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

1.4. Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule onto the D-Aha residue of the resin-bound peptide.

2.1. Resin Preparation:

  • Swell the peptide-resin containing the D-Aha residue in DCM (10 mL/g resin) for 10 minutes.

  • Degas Dimethyl sulfoxide (DMSO) (12 mL/g resin) by bubbling nitrogen through it for at least 10 minutes.

2.2. Reaction Setup:

  • Dissolve Copper(I) bromide (CuBr) (1 equivalent based on resin loading) completely in the degassed DMSO.

  • Drain the DCM from the resin and add the CuBr/DMSO solution.

  • Add 1 equivalent of a 0.1 M aqueous ascorbic acid solution.

  • Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.

  • Add the alkyne-containing molecule of interest (typically 5-10 equivalents).

  • Purge the reaction vessel with nitrogen for 5 minutes.

2.3. Reaction and Washing:

  • Seal the reaction vessel and agitate gently at room temperature for 16-18 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).

  • Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

3.1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

3.2. Cleavage Procedure:

  • Wash the dried resin with DCM.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide.

3.3. Peptide Precipitation and Isolation:

  • Concentrate the TFA filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the final peptide pellet under vacuum.

Mandatory Visualizations

Experimental Workflow for SPPS and On-Resin Modification

Workflow for SPPS and On-Resin Modification of D-Aha Peptides cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Cleavage Cleavage and Purification Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Repeat for each AA Wash1 Wash (DMF, DCM) Coupling->Wash1 DAha_Coupling 4. This compound Coupling (HBTU, DIPEA) Wash2 Wash (DMF, DCM) DAha_Coupling->Wash2 Wash1->Fmoc_Deprotection Wash1->DAha_Coupling Wash2->Fmoc_Deprotection Continue Elongation CuAAC 5. On-Resin CuAAC (Alkyne, CuBr, Ascorbic Acid, 2,6-Lutidine, DIPEA) Wash2->CuAAC Cleavage 6. Cleavage from Resin (TFA/TIS/H2O) CuAAC->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. Purification (HPLC) Precipitation->Purification Final_Peptide Modified Peptide Purification->Final_Peptide

Caption: General workflow for SPPS incorporation of this compound and subsequent on-resin modification.

Signaling Pathway of Danger-Associated Peptide (Pep1) in Arabidopsis Root Growth

Pep1 Signaling Pathway in Arabidopsis Root Growth Pep1 Pep1 Peptide (Danger Signal) PEPR2 PEPR2 Receptor Pep1->PEPR2 Binds to AHA2 AHA2 (H+-ATPase) PEPR2->AHA2 Interacts with & Activates Proton_Extrusion Proton (H+) Extrusion AHA2->Proton_Extrusion Promotes Apoplast_Acidification Apoplast Acidification Proton_Extrusion->Apoplast_Acidification Leads to Cell_Swelling Cell Swelling in Root Apex Apoplast_Acidification->Cell_Swelling Induces Root_Growth_Inhibition Root Growth Inhibition Cell_Swelling->Root_Growth_Inhibition Results in

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Aha-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can bestow peptides with enhanced proteolytic stability, constrained conformations, improved receptor affinity, and novel biological activities. Fmoc-D-6-aminohexanoic acid (Fmoc-D-Aha-OH) is a particularly useful building block that introduces a flexible and hydrophobic linker into a peptide chain. The D-configuration of this amino acid analog can further contribute to increased resistance against enzymatic degradation.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into synthetic peptides utilizing the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.

Application Notes

The introduction of a D-Aha residue can be strategically employed to achieve several objectives in peptide design:

  • Enhanced Proteolytic Resistance: The D-amino acid configuration at a specific position can hinder recognition and cleavage by proteases, thereby extending the biological half-life of the peptide in vivo.

  • Modulation of Biological Activity: The incorporation of D-Aha can influence the overall conformation and flexibility of a peptide, which in turn can modulate its binding affinity and activity at biological targets such as G-protein coupled receptors (GPCRs) and enzymes like plasmin.[1][3]

  • Hydrophobic Linker: The hexanoic acid side chain provides a flexible, hydrophobic spacer that can be used to optimize the distance between different pharmacophoric elements within a peptide, potentially improving its interaction with a receptor binding pocket.

  • Conformational Flexibility: The acyclic nature of the Aha side chain can introduce a degree of conformational flexibility, which may be advantageous for peptides that need to adopt different conformations to bind to their targets.

Data Presentation

The following table summarizes the biological activity of synthetic peptides incorporating 6-aminohexanoic acid (referred to as EACA in the cited study) as plasmin inhibitors. This data highlights how the inclusion of this non-natural amino acid and the stereochemistry of adjacent residues can significantly impact biological function.

Peptide SequencePlasmin IC50 (mM)[2]Thrombin IC50 (mM)
H-D-Ala-Phe-Lys-EACA-OH3.373.85
H-Ala-Phe-Lys-EACA-OH11.39> 20
H-D-Ala-Phe-Lys-EACA-NH20.027.59
H-Ala-Phe-Lys-EACA-NH20.05> 20
H-D-Ala-Phe-EACA-OH10.89> 20
H-Ala-Phe-EACA-OHNo inhibition> 20

Experimental Protocols

The primary methodology for incorporating this compound into a peptide sequence is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a detailed protocol for manual synthesis.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 1-hydroxybenzotriazole (HOBt)

  • Activating Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Peptide synthesis vessel

  • Shaker

Protocol for SPPS Incorporation of this compound

This protocol outlines a single coupling cycle for the incorporation of this compound.

  • Resin Swelling:

    • Place the desired amount of resin in a peptide synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), TBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Final Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/water) to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, TBTU, HOBt, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Chain Elongation Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway: Inhibition of Plasmin by a D-Aha Containing Peptide

Plasmin_Inhibition cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation tPA_uPA tPA / uPA tPA_uPA->Plasminogen cleavage Fibrin Fibrin (Clot) Plasmin->Fibrin degrades Inactive_Complex Inactive Plasmin-Inhibitor Complex Plasmin->Inactive_Complex FDPs Fibrin Degradation Products Fibrin->FDPs Peptide_Inhibitor D-Aha Containing Peptide Inhibitor Peptide_Inhibitor->Plasmin binds and inhibits Peptide_Inhibitor->Inactive_Complex

Caption: Inhibition of the plasmin signaling pathway by a D-Aha containing peptide.

References

Application Notes and Protocols for Fmoc-D-Aha-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to utilizing Fmoc-D-Aha-OH in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful ligation technique enables the precise and efficient conjugation of molecules for a wide range of applications, including drug development, proteomics, and materials science.

Introduction

This compound (Fmoc-D-2-amino-6-azidohexanoic acid) is an amino acid derivative containing a terminal azide group. This bioorthogonal handle is stable under standard peptide synthesis conditions, allowing for its site-specific incorporation into peptides and other molecules.[1][2] The azide moiety can then selectively react with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2][3] This reaction, known as CuAAC, is highly efficient, specific, and biocompatible, making it an invaluable tool for chemical biology and drug discovery.

This document outlines the materials, protocols, and expected outcomes for performing a solution-phase CuAAC reaction with this compound.

Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the concentration of reactants, the nature of the solvent, and the choice of copper ligand. The following table summarizes typical reaction conditions and expected yields for the solution-phase click chemistry of an azide-containing molecule with an alkyne partner. While specific to related systems, these parameters provide a strong starting point for optimizing reactions with this compound.

ParameterConditionExpected Yield (%)Notes
Reactants
Azide (this compound)1.0 equivalent>95%The limiting reagent.
Alkyne1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the azide.
Catalyst System
Copper(II) Sulfate (CuSO₄)0.1 - 1.0 equivalentGenerates the active Cu(I) catalyst in situ.
Sodium Ascorbate1.0 - 5.0 equivalentsReducing agent to maintain the copper in the +1 oxidation state. A fresh solution is crucial.
Ligand (e.g., THPTA, TBTA)0.5 - 2.0 equivalents (relative to CuSO₄)Stabilizes the Cu(I) ion, enhances reaction rate, and protects biomolecules.
Reaction Conditions
SolventDMSO/water, DMF/water, tBuOH/waterCo-solvents are often necessary to dissolve all reactants.
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time1 - 12 hoursProgress can be monitored by LC-MS.

Experimental Protocols

This section details the methodology for a typical solution-phase CuAAC reaction involving this compound and an alkyne-functionalized molecule.

Materials
  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and water (degassed)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Stirring apparatus

  • Analytical equipment (e.g., LC-MS, HPLC) for reaction monitoring and product characterization

  • Purification system (e.g., preparative HPLC)

Reagent Preparation
  • This compound Solution: Prepare a stock solution of this compound in a suitable organic solvent such as DMF or DMSO. The concentration will depend on the reaction scale.

  • Alkyne Solution: Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

  • Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O in water. A typical concentration is 20 mM.

  • Sodium Ascorbate Solution: Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in degassed water to make a stock solution (e.g., 100 mM). Oxygen can degrade the ascorbate, rendering it ineffective.

  • Ligand Solution: Prepare a stock solution of the chosen ligand (THPTA or TBTA) in a suitable solvent. THPTA is water-soluble, while TBTA requires an organic co-solvent like DMSO. A typical concentration is 50 mM.

Reaction Procedure
  • Reaction Setup: In a reaction vessel, combine the this compound solution and the alkyne solution. Add the chosen solvent system (e.g., a mixture of DMSO and water) to achieve the desired final reactant concentrations.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of Cu:Ligand is often recommended. Allow the mixture to stand for a few minutes.

  • Catalyst Addition: Add the premixed catalyst/ligand solution to the main reaction vessel containing the azide and alkyne.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Seal the reaction vessel to minimize oxygen exposure and mix the solution at room temperature. The reaction time can range from 1 to 12 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS to observe the consumption of the starting materials and the formation of the triazole product.

  • Purification: Once the reaction is complete, the product can be purified using standard techniques. For solution-phase reactions, this typically involves purification by reverse-phase HPLC to remove the copper catalyst, excess reagents, and any byproducts.

Visualizations

Chemical Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_cycle Catalytic Cycle cluster_catalyst_generation In Situ Catalyst Generation CuI Cu(I) CopperAcetylide R1-C≡C-Cu(I) CuI->CopperAcetylide + Alkyne Alkyne R1-C≡CH Metallacycle Six-membered Copper Metallacycle CopperAcetylide->Metallacycle + Azide Azide R2-N3 (this compound) TriazoleProduct 1,4-Disubstituted Triazole Metallacycle->TriazoleProduct Reductive Elimination TriazoleProduct->CuI - Product (Regenerates Catalyst) CuII Cu(II)SO4 CuI_gen Cu(I) CuII->CuI_gen + Reducing Agent Ascorbate Sodium Ascorbate

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

The diagram below outlines the general experimental workflow for the solution-phase click chemistry of this compound.

G prep 1. Reagent Preparation - this compound - Alkyne Partner - CuSO4 & Ligand - Fresh Sodium Ascorbate setup 2. Reaction Setup Combine azide and alkyne in a suitable solvent. prep->setup catalyst 3. Catalyst Addition Add premixed CuSO4/ligand solution. setup->catalyst initiation 4. Reaction Initiation Add fresh sodium ascorbate solution. catalyst->initiation incubation 5. Incubation Mix at room temperature for 1-12 hours. initiation->incubation monitoring 6. Reaction Monitoring Analyze by LC-MS. incubation->monitoring purification 7. Purification Purify the product by preparative HPLC. monitoring->purification

References

Application Notes and Protocols: Fluorescent Labeling of Proteins using Fmoc-d-Aha-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of proteins is a powerful technique for elucidating protein function, localization, and interactions within complex biological systems. Click chemistry, a set of bioorthogonal reactions, has emerged as a robust method for attaching fluorescent probes to proteins with high specificity and efficiency. This application note details the use of Fmoc-d-2-aminohexanoic acid (Fmoc-d-Aha-OH), an amino acid derivative containing an azide moiety, for the fluorescent labeling of proteins.

The workflow involves a two-step process. First, the azide-containing amino acid, d-Aha-OH (after removal of the Fmoc protecting group), is incorporated into the protein of interest. This can be achieved through solid-phase peptide synthesis for synthetic peptides or by enzymatic or chemical modification of a purified protein. The incorporated azide group then serves as a chemical "handle." The second step is the covalent attachment of a fluorescent dye containing a compatible reactive group (e.g., an alkyne or a strained cyclooctyne like DBCO or BCN) via a click chemistry reaction. This modular approach allows for the use of a wide variety of fluorescent probes with different spectral properties.

This document provides detailed protocols for the incorporation of the azide handle and the subsequent fluorescent labeling, as well as quantitative data to guide experimental design and troubleshooting.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₁H₂₂N₄O₄
Molecular Weight 394.42 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF and DMSO
Reactive Group Azide (-N₃)

Experimental Workflow

The overall workflow for fluorescently labeling a protein using this compound is depicted below. This process involves the initial incorporation of the azide group onto the protein, followed by the click chemistry reaction with a fluorescent dye.

experimental_workflow cluster_protein_modification Protein Modification cluster_labeling Fluorescent Labeling cluster_purification_analysis Purification and Analysis p1 Purified Protein p2 Enzymatic or Chemical Incorporation of this compound p1->p2 p3 Fmoc Deprotection p2->p3 p4 Azide-Modified Protein p3->p4 c1 Click Chemistry Reaction (CuAAC or SPAAC) p4->c1 d1 Alkyne- or DBCO-Functionalized Fluorescent Dye d1->c1 p5 Fluorescently Labeled Protein c1->p5 p6 Purification (e.g., SEC, Affinity Chromatography) p5->p6 p7 Characterization (SDS-PAGE, Mass Spec, Spectroscopy) p6->p7

Caption: General workflow for protein labeling using this compound.

Experimental Protocols

Protocol 1: Incorporation of Azide Handle onto a Purified Protein

This protocol describes a general method for chemically modifying a purified protein to introduce an azide group using this compound. This method targets primary amines (lysine residues and the N-terminus).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4, amine-free)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound (10-fold molar excess over the protein) and NHS (1.1 equivalents to this compound) in a minimal volume of anhydrous DMF.

    • Add DCC (1.1 equivalents to this compound) to the solution and incubate at room temperature for 1-2 hours to form the NHS ester.

  • Protein Modification:

    • Exchange the purified protein into the reaction buffer using a desalting column.

    • Add the activated Fmoc-d-Aha-NHS ester solution to the protein solution. The final DMF concentration should be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Fmoc Deprotection:

    • Add piperidine to the reaction mixture to a final concentration of 20% (v/v).

    • Incubate for 30 minutes at room temperature to remove the Fmoc protecting group, exposing the azide-modified amine.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).

    • The resulting solution contains the azide-modified protein.

Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for proteins that are not sensitive to copper ions.

Materials:

  • Azide-modified protein

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Protein labeling buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne-dye in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the alkyne-dye (10-20 fold molar excess).

  • Prepare a fresh premix of CuSO₄ and THPTA (1:5 molar ratio) in water.

  • Add the CuSO₄/THPTA premix to the protein-dye mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled protein from excess dye and reagents using a desalting column or size-exclusion chromatography.

Protocol 3: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for labeling proteins in living cells or for proteins that are sensitive to copper.[1]

Materials:

  • Azide-modified protein

  • DBCO- or BCN-functionalized fluorescent dye

  • Protein-compatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the DBCO- or BCN-dye in DMSO (e.g., 10 mM).

  • Combine the azide-modified protein with the dye (5-10 fold molar excess) in the reaction buffer.

  • Incubate the reaction for 2-12 hours at room temperature or 4°C, protected from light. The reaction time may need optimization depending on the specific protein and dye.

  • Purify the fluorescently labeled protein using a desalting column or size-exclusion chromatography.

Quantitative Data Summary

The following tables provide representative data for protein labeling experiments using the described methods. Actual results may vary depending on the protein, dye, and reaction conditions.

Table 1: Labeling Efficiency and Protein Recovery

Labeling MethodMolar Ratio (Dye:Protein)Labeling Efficiency (%)Protein Recovery (%)
CuAAC10:1> 90%> 85%
CuAAC20:1> 95%> 80%
SPAAC5:1~70-85%> 90%
SPAAC10:1> 85%> 85%

Labeling efficiency was determined by UV-Vis spectroscopy, comparing the absorbance of the dye and the protein. Protein recovery was determined by measuring the protein concentration before and after the labeling and purification steps.

Table 2: Example Fluorescent Probes for Click Chemistry

Fluorescent DyeReactive GroupExcitation (nm)Emission (nm)
TAMRA-AlkyneAlkyne~546~579
Alexa Fluor 488-AlkyneAlkyne~495~519
Cy5-DBCODBCO~650~670
FITC-BCNBCN~490~520

Application Example: Labeling of a Cell Surface Receptor and Downstream Signaling

Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. For instance, labeling a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), can allow for the visualization of its trafficking and interaction with downstream signaling molecules upon ligand binding.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Fluorescently Labeled) egf->egfr Binding & Dimerization ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription

References

Metabolic Labeling of Nascent Proteins: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the use of non-canonical amino acids in monitoring protein synthesis.

Introduction

The dynamic landscape of the proteome is central to understanding cellular function, disease progression, and the mechanism of action of therapeutics. Metabolic labeling with non-canonical amino acids (ncAAs) has emerged as a powerful technique to specifically tag and identify newly synthesized proteins, offering a temporal resolution that is not achievable with traditional proteomics. This document provides a comprehensive overview of the principles and protocols for metabolic labeling of nascent proteins, with a focus on L-Azidohomoalanine (AHA), a widely used methionine analog.

We will also address the characteristics of Fmoc-D-Aha-OH , a related but distinct reagent, and clarify its applications, which differ significantly from nascent protein labeling in live cells.

Section 1: Understanding the Reagents

L-Azidohomoalanine (AHA): The Workhorse for Nascent Protein Labeling

L-Azidohomoalanine (AHA) is an analog of the essential amino acid L-methionine, where the terminal methyl group is replaced by an azide group.[1] Due to its structural similarity, AHA is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains during protein synthesis.[2][3] The key feature of AHA is its bio-orthogonal azide handle, which does not interfere with cellular processes.[1] This azide group allows for a highly specific chemical reaction, known as "click chemistry," with molecules containing an alkyne group.[4] This enables the covalent attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of the newly synthesized proteome.

This compound: A Tool for Peptide Synthesis, Not Nascent Protein Labeling

This compound is a derivative of azidohomoalanine with two critical distinctions:

  • Fmoc Protecting Group: The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This group is a standard protecting group in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions at the amine terminus during peptide chain elongation.

  • D-Stereoisomer: It is the D-enantiomer of the amino acid.

The ribosomal machinery in mammalian cells is highly specific for L-amino acids. The incorporation of D-amino acids into nascent proteins is an extremely inefficient process and generally does not occur under normal cellular conditions. Therefore, This compound is not a suitable reagent for metabolic labeling of nascent proteins in living cells.

Its primary application is in solid-phase peptide synthesis (SPPS) . In SPPS, the D-amino acid can be incorporated into a synthetic peptide to increase its resistance to proteolytic degradation. The azide handle then allows for the site-specific "click" modification of the synthesized peptide with other molecules of interest.

Section 2: Application Notes for L-AHA in Nascent Protein Labeling

Applications:

  • Monitoring global protein synthesis rates: Assessing the impact of drugs, toxins, or environmental stressors on overall protein production.

  • Identifying newly synthesized proteins in response to stimuli: Profiling the proteomic changes that occur during cellular processes like differentiation, signaling pathway activation, or viral infection.

  • Pulse-chase analysis of protein turnover: Determining the degradation rates of specific proteins or the entire proteome.

  • Cell-type-specific proteomic analysis: In combination with genetic tools, AHA can be used to label proteins in specific cell types within a complex tissue.

  • Visualization of protein synthesis localization: Using fluorescently tagged alkynes to image where new proteins are being synthesized within a cell.

Quantitative Data:

The efficiency of L-AHA incorporation can be influenced by factors such as cell type, concentration of AHA, and duration of labeling. Below is a summary of representative quantitative data.

ParameterTypical RangeNotes
AHA Concentration 25-100 µMHigher concentrations can be toxic to some cell lines. Optimal concentration should be determined empirically.
Labeling Time 1-4 hoursShorter times are used for pulse-labeling, while longer times increase the labeled protein population.
Incorporation Efficiency VariableLess efficient than methionine incorporation. Methionine depletion prior to labeling can increase efficiency.
Specificity HighIncorporation is specific to newly synthesized proteins and can be blocked by protein synthesis inhibitors like cycloheximide.

Section 3: Experimental Protocols

Protocol for Metabolic Labeling of Nascent Proteins with L-AHA in Mammalian Cells

This protocol describes the labeling of nascent proteins in cultured mammalian cells with L-AHA.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in their standard complete medium.

  • Methionine Depletion (Optional but Recommended): a. Aspirate the complete medium. b. Wash the cells once with pre-warmed PBS. c. Add methionine-free DMEM supplemented with 10% dFBS. d. Incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine stores.

  • AHA Labeling: a. Prepare the labeling medium: methionine-free DMEM with 10% dFBS and the desired final concentration of AHA (e.g., 50 µM). b. Aspirate the depletion medium and add the AHA labeling medium to the cells. c. Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Cell Harvest and Lysis: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease inhibitors. d. Incubate on ice for 15-30 minutes. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Collect the supernatant containing the AHA-labeled proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the attachment of a biotin-alkyne tag to AHA-labeled proteins for subsequent enrichment.

Materials:

  • AHA-labeled protein lysate

  • Biotin-alkyne

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Prepare Click Chemistry Reagents:

    • Biotin-alkyne stock solution (e.g., 10 mM in DMSO)

    • TCEP stock solution (e.g., 50 mM in water, freshly prepared)

    • TBTA stock solution (e.g., 10 mM in DMSO)

    • CuSO₄ stock solution (e.g., 50 mM in water)

    • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Click Reaction: a. In a microcentrifuge tube, add the AHA-labeled protein lysate (e.g., 1 mg of protein). b. Add the click chemistry reagents in the following order, vortexing briefly after each addition:

    • Biotin-alkyne (to a final concentration of 100 µM)
    • TCEP (to a final concentration of 1 mM)
    • TBTA (to a final concentration of 100 µM)
    • CuSO₄ (to a final concentration of 1 mM) c. Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM. d. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: a. Precipitate the biotinylated proteins by adding 4 volumes of ice-cold acetone. b. Incubate at -20°C for at least 1 hour. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Discard the supernatant and wash the protein pellet with ice-cold methanol. e. Air-dry the pellet. The biotinylated proteins are now ready for enrichment.

Downstream Analysis: Biotin-Streptavidin Enrichment and Western Blotting

Materials:

  • Biotinylated protein pellet

  • Urea (8M in PBS)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 1% SDS, PBS with 0.1% SDS)

  • SDS-PAGE loading buffer

  • Western blot reagents

Procedure:

  • Resuspend Protein Pellet: Resuspend the dried protein pellet in 8M urea in PBS.

  • Streptavidin Enrichment: a. Equilibrate the streptavidin-agarose beads with lysis buffer. b. Add the resuspended protein lysate to the beads. c. Incubate for 2 hours at room temperature with rotation to allow binding.

  • Washing: a. Pellet the beads by centrifugation. b. Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.

  • Elution and Western Blotting: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE loading buffer. b. Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-biotin antibody or streptavidin-HRP conjugate.

Section 4: Visualizations

Experimental Workflow for L-AHA Labeling

L_AHA_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Downstream Analysis start 1. Mammalian Cell Culture depletion 2. Methionine Depletion start->depletion Wash with PBS labeling 3. L-AHA Labeling depletion->labeling Add AHA medium lysis 4. Cell Lysis labeling->lysis Harvest cells click 5. Click Chemistry (Biotinylation) lysis->click enrich 6. Streptavidin Enrichment click->enrich sds_page SDS-PAGE enrich->sds_page ms Mass Spectrometry enrich->ms western Western Blot sds_page->western

Caption: Experimental workflow for metabolic labeling of nascent proteins with L-AHA.

mTOR Signaling Pathway and Protein Synthesis

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Activation cluster_output Downstream Effects growth_factors Growth Factors pi3k PI3K/Akt Pathway growth_factors->pi3k amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 pi3k->mTORC1 s6k1 p70S6K mTORC1->s6k1 fourEBP1 4E-BP1 mTORC1->fourEBP1 protein_synthesis Protein Synthesis (L-AHA Incorporation) s6k1->protein_synthesis fourEBP1->protein_synthesis

Caption: Simplified mTOR signaling pathway leading to the regulation of protein synthesis.

Hypothetical Workflow for this compound in Peptide Synthesis

Fmoc_D_Aha_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Peptide Modification cluster_final_product Final Product resin 1. Resin Support incorporation 2. Incorporate this compound resin->incorporation synthesis 3. Complete Peptide Chain incorporation->synthesis cleavage 4. Cleavage from Resin synthesis->cleavage click_peptide 5. Click Chemistry cleavage->click_peptide purification 6. Purification (HPLC) click_peptide->purification final_peptide Modified D-Peptide purification->final_peptide

Caption: Hypothetical workflow for the use of this compound in solid-phase peptide synthesis.

References

Application Notes and Protocols: Fmoc-D-azidohomoalanine in CuAAC vs. SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-azidohomoalanine (Fmoc-D-Aha-OH) is a non-canonical amino acid that serves as a versatile building block in chemical biology and peptide chemistry.[1] It incorporates a bioorthogonal azide group, enabling its use in "click chemistry" reactions for the site-specific modification of peptides and proteins. The two most prominent click chemistry reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

This document provides a detailed comparison of the use of this compound in both CuAAC and SPAAC reactions, complete with experimental protocols, quantitative data, and workflow diagrams to guide researchers in selecting the optimal ligation strategy for their specific application.

This compound is a reagent containing an azide group that can undergo CuAAC reactions with molecules containing terminal alkyne groups, and SPAAC reactions with molecules containing strained cyclooctyne groups like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[4]

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for conjugating a molecule to a peptide containing D-azidohomoalanine depends critically on the experimental context, particularly whether the reaction is performed in vitro or in a biological setting.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[5]None; the reaction is driven by the release of ring strain.
Biocompatibility Limited due to the cytotoxicity of the copper catalyst.High; ideal for live-cell and in vivo applications.
Reaction Kinetics Generally very fast, with second-order rate constants of 10 to 10⁴ M⁻¹s⁻¹.Slower than CuAAC, with second-order rate constants typically ranging from 10⁻² to 1 M⁻¹s⁻¹ with DBCO.
Reaction Components Requires an azide, a terminal alkyne, a copper(I) source, and a stabilizing ligand.Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS) and promote side reactions with certain amino acid residues like cysteine.Strained alkynes can react with thiols, leading to off-target labeling in complex biological samples.
Cost Reagents such as terminal alkynes and copper salts are generally less expensive.Strained cyclooctynes can be significantly more costly.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound in CuAAC and SPAAC are not extensively published, the following tables provide representative data for similar azido-amino acids to guide expectations.

Table 1: Comparative Reaction Kinetics

Reaction TypeAzide ReactantAlkyne ReactantSecond-Order Rate Constant (k₂)Key Takeaway
CuAAC General Azido-Amino AcidsTerminal Alkynes10 to 10⁴ M⁻¹s⁻¹CuAAC is typically 100 to 1000 times faster than SPAAC.
SPAAC 3-azido-L-alaninesulfo DBCO-amine0.55–1.22 M⁻¹s⁻¹ (in HEPES buffer, pH 7)Reaction rates are highly dependent on the specific cyclooctyne and reaction conditions.
SPAAC Benzyl AzideBCN (endo-isomer)0.15 M⁻¹s⁻¹ (in DMSO at 37°C)BCN is a highly reactive cyclooctyne for SPAAC.

Table 2: Comparison of Labeling Efficiency in a Proteomics Context

MethodLabeled Proteins IdentifiedOverlapping ProteinsConclusion
CuAAC 229114CuAAC demonstrated higher labeling efficiency and specificity in this in vitro study.
SPAAC 188114SPAAC may have higher background due to reactions with thiol-containing proteins.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing D-azidohomoalanine using a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (including this compound) and 3-5 equivalents of HBTU in DMF. b. Add 6-10 equivalents of DIPEA to activate the amino acid. c. Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the peptidyl-resin with DMF, DCM, and methanol, then dry under vacuum. b. Treat the resin with a cleavage cocktail for 2-3 hours. c. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Elongate Repeat for Each Amino Acid Wash2->Elongate Is sequence complete? No FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Yes Elongate->Deprotect Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

General workflow for incorporating this compound via SPPS.
Protocol 2: CuAAC Reaction with a D-Aha-Containing Peptide

This protocol describes the ligation of a terminal alkyne-containing molecule to a purified peptide with a D-Aha residue.

Materials:

  • D-Aha-containing peptide (1 equivalent)

  • Alkyne-functionalized molecule (1.5 equivalents)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the D-Aha-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

  • Add Reactants: Add the alkyne-functionalized molecule to the peptide solution.

  • Prepare Catalyst: In a separate tube, premix the CuSO₄ solution (to a final concentration of 50-100 µM) with a 5-fold molar excess of THPTA ligand, if used.

  • Initiate Reaction: Add the copper/ligand solution to the peptide/alkyne mixture. Immediately after, add the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the conjugated peptide using HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Peptide_Aha Peptide-Aha-N₃ D-Azidohomoalanine Product {Product | 1,4-Disubstituted Triazole} Peptide_Aha->Product Alkyne R'-C≡CH Terminal Alkyne Alkyne->Product Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Alkyne Forms Copper Acetylide Cu_I->Product Ligand THPTA (Ligand) Ligand->Cu_I Stabilizes

Simplified reaction scheme for CuAAC.
Protocol 3: SPAAC Reaction with a D-Aha-Containing Peptide

This protocol describes the catalyst-free ligation of a DBCO-functionalized molecule to a purified peptide containing a D-Aha residue.

Materials:

  • D-Aha-containing peptide (1 equivalent)

  • DBCO-functionalized molecule (1.1-1.5 equivalents)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving the DBCO reagent, if necessary)

Procedure:

  • Prepare Solutions: a. Dissolve the D-Aha-containing peptide in the reaction buffer to a final concentration of 1-10 mM. b. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C.

  • Monitoring: Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and reactivity. Monitor the reaction progress by LC-MS.

  • Purification: Purify the conjugated peptide using HPLC or other appropriate chromatographic techniques.

SPAAC_Mechanism cluster_reactants Reactants Peptide_Aha Peptide-Aha-N₃ D-Azidohomoalanine Transition_State [3+2] Cycloaddition (Strain Release) Peptide_Aha->Transition_State DBCO R'-DBCO Strained Alkyne DBCO->Transition_State Product {Product | Stable Triazole} Transition_State->Product

Simplified reaction scheme for SPAAC.

Conclusion and Recommendations

The selection between CuAAC and SPAAC for the modification of peptides containing this compound is application-dependent.

  • For in vitro applications , such as the synthesis of peptide conjugates, probes, or peptidomimetics where reaction speed and cost are primary concerns, CuAAC is often the preferred method . It offers faster kinetics and generally higher yields. The use of modern copper-chelating ligands like THPTA can mitigate some of the catalyst's negative effects.

  • For applications involving living systems , including live-cell imaging, in vivo labeling, or the modification of sensitive biological samples, SPAAC is the unequivocal choice . Its bioorthogonal nature and the absence of a cytotoxic copper catalyst ensure minimal perturbation of the biological environment.

Researchers should carefully consider the trade-offs between reaction kinetics, biocompatibility, and cost when designing their experiments. The protocols and data presented herein provide a foundation for the successful application of this compound in both CuAAC and SPAAC ligation strategies.

References

Application Notes and Protocols for Antibody-Drug Conjugation using Fmoc-d-aha-oh Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of the Fmoc-d-aha-oh (Fmoc-D-2-aminohexanoic acid) linker in the synthesis of ADCs.

This compound is a versatile linker that incorporates an azide functional group. This azide moiety allows for highly efficient and specific "click chemistry" conjugation, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a payload containing a terminal alkyne. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is stable during initial reaction steps and can be readily removed to facilitate subsequent conjugation steps.

The use of click chemistry offers several advantages in ADC development, including high reaction yields, mild reaction conditions, and bioorthogonality, which prevents unwanted side reactions with biological macromolecules.

Principle of this compound Linker in ADC Synthesis

The overall strategy for using the this compound linker involves a multi-step process. First, the this compound linker is activated and conjugated to the cytotoxic payload. In a parallel process, the monoclonal antibody is modified to introduce a reactive handle for the click chemistry reaction, typically an alkyne group. Finally, the azide-functionalized linker-payload is conjugated to the alkyne-modified antibody via CuAAC. The resulting ADC is then purified and characterized.

A critical quality attribute of the final ADC is the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing therapeutic efficacy and potential toxicity.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using an this compound linker. Optimization of specific reaction conditions may be necessary depending on the antibody, payload, and desired final product characteristics.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound linker

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC/UPLC system, Mass Spectrometer)

Protocol 1: Preparation of Alkyne-Modified Antibody

This protocol describes the introduction of alkyne groups onto the antibody, which will serve as the reactive handle for the click chemistry reaction. This can be achieved by reacting a bifunctional linker containing an alkyne and an amine-reactive group (e.g., NHS ester) with the lysine residues on the antibody surface.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4-8.0).

  • Linker Activation: Dissolve the alkyne-NHS ester linker in anhydrous DMF or DMSO to prepare a stock solution.

  • Antibody Modification: Add a calculated molar excess of the alkyne-NHS ester linker to the antibody solution. The molar ratio will influence the number of alkyne groups incorporated.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess linker and byproducts by buffer exchange using a desalting column or tangential flow filtration (TFF) into a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Preparation of Azide-Functionalized Linker-Payload

This protocol details the synthesis of the linker-payload conjugate.

  • Fmoc Deprotection: Dissolve the this compound linker in DMF. Add a 20% solution of piperidine in DMF and stir at room temperature for 30-60 minutes to remove the Fmoc group. Monitor the deprotection by TLC or LC-MS.

  • Payload Conjugation: Activate the carboxylic acid group of the deprotected linker using a suitable coupling agent (e.g., HBTU, HATU). Add the amine-containing cytotoxic payload to the activated linker solution.

  • Reaction and Purification: Stir the reaction at room temperature until completion. Purify the resulting azide-linker-payload conjugate by reverse-phase chromatography.

Protocol 3: Antibody-Drug Conjugation via CuAAC (Click Chemistry)

This protocol describes the copper-catalyzed click reaction between the alkyne-modified antibody and the azide-functionalized linker-payload.[2][3][4][5]

  • Reaction Setup: In a reaction vessel, combine the alkyne-modified antibody and a molar excess of the azide-linker-payload.

  • Catalyst Preparation: In a separate tube, prepare the copper catalyst by mixing CuSO₄ and THPTA ligand in a 1:5 molar ratio in an appropriate buffer.

  • Reaction Initiation: Add a freshly prepared solution of sodium ascorbate to the antibody-payload mixture, followed by the addition of the pre-mixed copper-ligand catalyst.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Quenching: Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purification: Purify the resulting ADC using SEC to remove unreacted payload and other small molecules, followed by HIC to separate ADC species with different DARs.

Data Presentation: Characterization of the ADC

Thorough characterization of the purified ADC is essential to ensure its quality and consistency. The Drug-to-Antibody Ratio (DAR) is a key parameter.

Determination of Drug-to-Antibody Ratio (DAR)

4.1.1. UV-Vis Spectroscopy

This method provides an average DAR for the bulk ADC population.

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance (λmax) of the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The average DAR is calculated as the molar ratio of the drug to the antibody.

Table 1: Representative Data for DAR Calculation by UV-Vis Spectroscopy

SampleA280Aλmax (Payload)Antibody Conc. (µM)Payload Conc. (µM)Average DAR
ADC Batch 11.250.458.3330.03.6
ADC Batch 21.300.528.6734.74.0

Note: The values presented are for illustrative purposes.

4.1.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different DAR species.

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The different DAR species (DAR 0, DAR 2, DAR 4, etc.) will elute as separate peaks.

  • Calculate the weighted average DAR based on the peak area of each species.

Table 2: Representative Data for DAR Distribution by HIC

PeakRetention Time (min)Assigned DARPeak Area (%)Weighted DAR Contribution
15.205.50
28.1225.00.50
310.5455.02.20
412.8614.50.87
Total 100.0 Weighted Average DAR = 3.57

Note: The values presented are for illustrative purposes.

Stability Studies

The stability of the ADC is crucial for its therapeutic efficacy and safety. Stability studies are typically performed to assess the integrity of the ADC over time under different storage conditions. Key parameters to monitor include changes in DAR, aggregation, and fragmentation.

Table 3: Representative Stability Data for an ADC

TimepointStorage ConditionAverage DAR (HIC)Monomer Purity (%) (SEC)
T=0-80°C3.898.5
1 Month4°C3.798.2
1 Month25°C3.595.1

Note: The values presented are for illustrative purposes.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_payload Linker-Payload Synthesis cluster_antibody Antibody Modification cluster_conjugation ADC Synthesis and Purification PL1 This compound + Payload PL2 Fmoc Deprotection PL1->PL2 PL3 Payload Conjugation PL2->PL3 PL4 Purified Azide- Linker-Payload PL3->PL4 CONJ CuAAC Click Chemistry PL4->CONJ AB1 Monoclonal Antibody AB2 Modification with Alkyne Linker AB1->AB2 AB3 Purified Alkyne- Modified Antibody AB2->AB3 AB3->CONJ PUR1 Purification (SEC) CONJ->PUR1 PUR2 Purification (HIC) PUR1->PUR2 ADC Characterized ADC PUR2->ADC

Caption: Overall experimental workflow for ADC synthesis using an this compound linker.

Signaling Pathway of ADC Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Antigen->Complex Internalization Internalization (Endocytosis) Complex->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Payload Release Lysosome->Release 4. Degradation Payload Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for In Vivo Imaging Using Azidohomoalanine (AHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of azidohomoalanine (AHA) in in vivo imaging applications. AHA, a non-canonical amino acid analog of methionine, is a powerful tool for metabolic labeling of newly synthesized proteins in living organisms.[1][2][3] By incorporating an azide group, AHA enables the bioorthogonal ligation with fluorescent probes or other imaging agents via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This technique, often referred to as fluorescent noncanonical amino acid tagging (FUNCAT), allows for the visualization and quantification of proteome-wide patterns of protein synthesis in various tissues and cell types in vivo.[2]

The D-isoform, Fmoc-D-Aha-OH, is a protected amino acid typically utilized in solid-phase peptide synthesis. For in vivo metabolic labeling, the L-isoform (L-azidohomoalanine or AHA) is used as it is recognized by the endogenous translational machinery.

Principle of the Technique

The core principle involves the systemic administration of AHA to a living organism. As cells synthesize new proteins, AHA is incorporated in place of methionine. Following a labeling period, tissues of interest are harvested, and the azide-modified proteins are detected by reaction with a fluorescently tagged alkyne probe. This covalent attachment allows for sensitive and specific visualization of newly synthesized proteins within complex biological systems.

Applications in Research and Drug Development

  • Monitoring Protein Dynamics: Quantify the rates of protein synthesis and turnover in different tissues and disease states.

  • Drug Efficacy Studies: Assess the impact of therapeutic agents on protein synthesis in target tissues.

  • Developmental Biology: Visualize and understand protein dynamics during embryonic development and tissue formation.

  • Toxicology: Evaluate the effects of toxins or drug candidates on protein synthesis homeostasis.

  • Cell-Type Specific Labeling: In conjunction with genetic tools, such as Cre-recombinase inducible mutant methionyl-tRNA synthetase systems, AHA analogs can be used to label and identify cell-type-specific proteomes in vivo.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vivo AHA labeling experiments in murine models, derived from published studies.

ParameterValueSpecies/ModelAdministration RouteReference
AHA Dosage 0.1 mg/g body weight per dayJuvenile Mice (14-20g)Intraperitoneal (IP) Injection
0.05 mg/g body weight per dayJuvenile Mice (14-20g)Intraperitoneal (IP) Injection
0.025 mg/g body weight per dayJuvenile Mice (14-20g)Intraperitoneal (IP) Injection
0.1 mg/g body weight per dayTime-mated Dams (E12.5, E13.5)Injection
Labeling Duration 2 daysJuvenile MiceIntraperitoneal (IP) Injection
2 daysTime-mated DamsInjection

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Murine Tissues with AHA

This protocol describes the intraperitoneal administration of AHA for labeling newly synthesized proteins in mice.

Materials:

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS), sterile

  • Experimental mice (e.g., C57BL/6)

  • Syringes and needles for injection

Procedure:

  • Preparation of AHA Solution:

    • Dissolve AHA in sterile PBS to the desired concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution. The solution can be gently warmed if necessary.

    • Filter-sterilize the AHA solution through a 0.22 µm syringe filter.

  • Animal Dosing:

    • Weigh the mice to determine the correct injection volume.

    • Administer the AHA solution via intraperitoneal (IP) injection. A typical dose is 0.1 mg/g of body weight per day.

    • For control animals, inject an equivalent volume of sterile PBS.

    • Repeat the injections daily for the desired labeling period (e.g., 2 days).

  • Tissue Harvesting:

    • At the end of the labeling period, euthanize the mice using an approved method.

    • Perfuse the animals with PBS to remove blood from the tissues.

    • Dissect the tissues of interest (e.g., liver, heart, brain, muscle) and snap-freeze them in liquid nitrogen or proceed directly to homogenization.

    • Store tissues at -80°C until further processing.

Protocol 2: Detection of AHA-Labeled Proteins in Tissue Lysates via Click Chemistry

This protocol outlines the procedure for detecting AHA-labeled proteins in tissue homogenates using a fluorescent alkyne probe.

Materials:

  • AHA-labeled tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Fluorescent alkyne probe (e.g., Alexa Fluor 555 DIBO alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • SDS-PAGE gels and Western blot apparatus

  • Fluorescence imaging system

Procedure:

  • Tissue Lysis:

    • Homogenize the harvested tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following (final concentrations may need optimization):

      • Tissue lysate (containing 20-50 µg of protein)

      • Fluorescent alkyne probe (e.g., 10-50 µM)

      • TCEP or Sodium Ascorbate (1 mM)

      • CuSO₄ (100 µM)

      • TBTA (100 µM)

    • Vortex briefly to mix and incubate at room temperature for 1-2 hours, protected from light.

  • Protein Precipitation (Optional, for removing excess reagents):

    • Precipitate the labeled proteins using a methanol/chloroform precipitation method.

    • Resuspend the protein pellet in an appropriate buffer (e.g., 1x SDS-PAGE sample buffer).

  • Analysis by SDS-PAGE and Fluorescence Imaging:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.

    • Alternatively, transfer the proteins to a membrane (Western blot) and detect the fluorescence on the membrane.

Visualizations

Signaling and Experimental Workflows

cluster_in_vivo In Vivo Metabolic Labeling AHA Administration AHA Administration Protein Synthesis Protein Synthesis AHA Administration->Protein Synthesis Systemic Circulation AHA Incorporation AHA Incorporation Protein Synthesis->AHA Incorporation Translational Machinery Tissue Harvesting Tissue Harvesting AHA Incorporation->Tissue Harvesting Experimental Endpoint

Caption: Workflow for in vivo metabolic labeling with AHA.

cluster_ex_vivo Ex Vivo Detection Workflow Tissue Homogenization Tissue Homogenization Click Chemistry Click Chemistry Tissue Homogenization->Click Chemistry Protein Lysate SDS_PAGE SDS_PAGE Click Chemistry->SDS_PAGE Labeled Proteins Fluorescence Imaging Fluorescence Imaging SDS_PAGE->Fluorescence Imaging Gel/Membrane Data Analysis Data Analysis Fluorescence Imaging->Data Analysis Image Acquisition

Caption: Workflow for the detection of AHA-labeled proteins.

cluster_click_reaction Click Chemistry Reaction AHA_Protein Protein-N3 Labeled_Protein Labeled Protein AHA_Protein->Labeled_Protein Alkyne_Probe Fluorophore-Alkyne Alkyne_Probe->Labeled_Protein + Cu(I) catalyst

Caption: Schematic of the click chemistry reaction.

References

Application Notes and Protocols for the Synthesis of Custom Peptides Containing Fmoc-d-Aha-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for elucidating biological processes and developing novel therapeutics. Fmoc-d-Aha-OH (N-α-(9-Fluorenylmethoxycarbonyl)-d-2-azidohexanoic acid) is a key building block in this field, enabling the introduction of a bioorthogonal azide handle into a peptide sequence. This azide group can be selectively modified through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the conjugation of a wide variety of molecules, including fluorophores, imaging agents, and drug payloads.[1][2][3] These modified peptides are invaluable for applications ranging from probing protein-protein interactions and receptor signaling to targeted drug delivery.[1][4]

This document provides detailed application notes and protocols for the efficient synthesis of custom peptides containing this compound using standard solid-phase peptide synthesis (SPPS) techniques.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₂₂N₄O₄
Molecular Weight394.43 g/mol
AppearanceWhite to off-white powderN/A
SolubilitySoluble in DMF, NMP
Table 2: Representative Yields in the Synthesis and Application of this compound
ProcessParameterTypical ValueNotesReference
Synthesis of this compound Final Yield65-74%Two-step synthesis from Fmoc-protected glutamine. The product is typically >98% pure without column chromatography.
SPPS Incorporation Coupling Efficiency>95%Dependent on coupling reagents, reaction time, and the specific peptide sequence. Monitoring with a qualitative test (e.g., Kaiser test) is recommended.
Overall Peptide Synthesis Crude Peptide Purity70-90%Sequence-dependent. Purification by preparative HPLC is typically required.
Overall Peptide Synthesis Isolated Yield (after purification)10-40%Highly dependent on peptide length, sequence, and purification efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a custom peptide containing this compound on a rink amide resin for a C-terminally amidated peptide. The principles can be adapted for other resins (e.g., Wang resin for a C-terminal carboxylic acid).

1. Resin Preparation and Swelling: a. Place the desired amount of rink amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a fritted syringe reaction vessel. b. Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min). e. Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a dark blue color.

3. Amino Acid Coupling (for standard amino acids): a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF. b. Add a coupling agent, such as HBTU (3-5 equivalents), and a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). c. Pre-activate for 1-2 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate for 1-2 hours at room temperature. f. Drain the coupling solution and wash the resin with DMF (3 x 1 min). g. Perform a Kaiser test to confirm complete coupling (a negative result is indicated by a yellow/colorless solution). If the test is positive, recouple.

4. Incorporation of this compound: a. Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to the potential for slightly reduced coupling efficiency with some unnatural amino acids, extending the coupling time to 2-4 hours or using a more potent activating agent like HATU may be beneficial.

5. Peptide Chain Elongation: a. Repeat steps 2 and 3 (or 4 for the incorporation of this compound) for each subsequent amino acid in the desired peptide sequence.

6. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Resin Washing and Drying: a. Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM). b. Dry the resin under vacuum for several hours.

Protocol 2: Cleavage and Deprotection

1. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

2. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation: a. Filter the cleavage mixture to separate the resin, collecting the filtrate in a cold centrifuge tube. b. Add cold diethyl ether to the filtrate to precipitate the crude peptide. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

4. Peptide Drying: a. Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum to remove residual ether.

Protocol 3: Peptide Purification and Analysis

1. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions corresponding to the desired peptide peak.

2. Analysis: a. Analyze the purified fractions by analytical RP-HPLC to assess purity. b. Confirm the identity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

3. Lyophilization: a. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps resin Start: Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify analyze Analysis (LC-MS) purify->analyze final_peptide End: Purified Peptide analyze->final_peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of peptides containing this compound.

Signaling Pathway Application Example

The introduction of a d-Aha residue allows for the site-specific labeling of a peptide, which can then be used to study its interaction with a target receptor, such as a G-protein coupled receptor (GPCR). The labeled peptide can act as an agonist or antagonist, and its binding and subsequent signaling can be tracked.

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular gpcr GPCR g_protein G-Protein gpcr->g_protein Recruitment peptide Custom Peptide (with d-Aha-Label) peptide->gpcr Binding & Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Modulation of a G-Protein Coupled Receptor (GPCR) signaling pathway by a custom peptide.

References

Optimizing Peptide Synthesis: Application Notes for Fmoc-D-Aha-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of Fmoc-D-2-aminohexanoic acid (Fmoc-D-Aha-OH), also known as Fmoc-D-norleucine, in solid-phase peptide synthesis (SPPS). The selection of appropriate reaction conditions is critical for achieving optimal yield and purity of the final peptide. These guidelines offer a comparative overview of common coupling methodologies to facilitate the efficient incorporation of this non-proteinogenic amino acid.

Introduction

This compound is a valuable building block in peptide synthesis, utilized to introduce hydrophobicity and mimic the side chain of leucine without the potential for oxidative degradation associated with methionine. Achieving high coupling efficiency is paramount to the successful synthesis of peptides containing this residue. The choice of coupling reagent, base, and reaction time can significantly impact the outcome of the synthesis, influencing both yield and the prevention of side reactions such as racemization. While D-amino acids are generally less prone to racemization than their L-counterparts, the use of robust coupling methods is still recommended to ensure the stereochemical integrity of the peptide.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical parameter in SPPS. For sterically unhindered amino acids like D-Aha, a variety of reagents can be effective. However, for challenging sequences or to ensure the highest possible yield, more potent activating agents are often preferred. The following table summarizes common coupling reagent cocktails used in Fmoc-SPPS.

Coupling ReagentActivating AgentBaseTypical Molar Excess (AA:Reagent:Base)Recommended Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA or Collidine1:0.95:2Highly efficient and rapid couplings, suitable for sterically hindered amino acids and to minimize racemization.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA or NMM1:0.95:2A reliable and cost-effective option for routine peptide synthesis with good performance.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole-1:1:1A classical and widely used method. The formation of insoluble diisopropylurea can be a drawback in some automated systems.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate-1:1:1An alternative to HOBt with similar or improved performance in suppressing racemization and enhancing coupling efficiency.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound onto a solid support. These protocols assume a standard Fmoc-SPPS workflow on a resin pre-loaded with the C-terminal amino acid, following Fmoc deprotection of the N-terminus.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high coupling efficiency and is particularly effective for difficult couplings.

  • Resin Preparation: Following Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the activation solution and allow to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Protocol 2: HBTU-Mediated Coupling

A robust and widely used protocol suitable for most standard peptide syntheses.

  • Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1, step 1.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA or N-Methylmorpholine (NMM) (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

  • Coupling Reaction: Transfer the activated solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Check for reaction completion using a Kaiser test.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 3: DIC/HOBt-Mediated Coupling

A classic and cost-effective coupling method.

  • Resin Preparation: After Fmoc deprotection, wash the resin as outlined in Protocol 1, step 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3-5 equivalents). Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Use a Kaiser test to determine the endpoint of the reaction.

  • Washing: Following a negative Kaiser test, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Visualizing the Workflow

The following diagram illustrates the general workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.

SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_monitoring Monitoring cluster_next_cycle Next Step cluster_recouple Troubleshooting Deprotection Resin-Bound Peptide (Fmoc-Protected) Add_Piperidine Add 20% Piperidine in DMF Deprotection->Add_Piperidine Wash_DMF_1 Wash with DMF Add_Piperidine->Wash_DMF_1 Activate_AA Activate this compound (e.g., with HATU/DIPEA) Wash_DMF_1->Activate_AA Deprotected Resin Couple_AA Add Activated AA to Resin Activate_AA->Couple_AA Wash_DMF_2 Wash with DMF/DCM Couple_AA->Wash_DMF_2 Coupling (30-120 min) Kaiser_Test Kaiser Test Wash_DMF_2->Kaiser_Test Next_Cycle Proceed to Next Deprotection/Coupling Kaiser_Test->Next_Cycle Negative Result Recouple Repeat Coupling Step Kaiser_Test->Recouple Positive Result Recouple->Wash_DMF_2

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Signaling Pathway Analogy in Peptide Synthesis

While not a biological signaling pathway, the logical progression of solid-phase peptide synthesis can be visualized in a similar manner, where each step signals the initiation of the next, ensuring the orderly assembly of the peptide chain.

Peptide_Synthesis_Logic Start Start Synthesis (Resin) Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Activation Amino Acid Activation Fmoc_Deprotection->Activation Coupling Peptide Bond Formation Activation->Coupling Wash Washing Coupling->Wash Cycle_Complete Cycle Complete Wash->Cycle_Complete Cycle_Complete->Fmoc_Deprotection Continue Elongation Final_Cleavage Final Cleavage from Resin Cycle_Complete->Final_Cleavage Final Amino Acid Purification Peptide Purification Final_Cleavage->Purification

Troubleshooting & Optimization

troubleshooting low yield in Fmoc-d-aha-oh click reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yields in Fmoc-D-Aha-OH click reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: My this compound click reaction has a very low yield or is not working at all. What are the common causes?

A1: Low yields in CuAAC reactions involving this compound can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often due to the presence of oxygen in the reaction mixture.[1] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[1][2]

Other potential issues include:

  • Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity. It is advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.[1][3]

  • Poor Ligand Choice or Concentration: The right ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used and have been shown to significantly improve reaction rates.

  • Steric Hindrance: If the alkyne substrate reacting with your this compound is particularly bulky, it can impede the reaction.

  • Low Reactant Concentration: Very low concentrations of either the azide (this compound) or the alkyne can significantly slow down the reaction rate.

  • Degradation of Reagents: The sodium ascorbate solution is prone to degradation in the presence of oxygen and should be prepared fresh immediately before use.

Q2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?

A2: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which leads to the formation of a diacetylene byproduct. This is particularly prevalent when the reaction is exposed to oxygen. The use of an antioxidant, such as sodium ascorbate, and maintaining an inert atmosphere can effectively suppress this side reaction. Additionally, using a copper-stabilizing ligand like TBTA or THPTA can protect the Cu(I) from oxidation and accelerate the desired reaction. If you are working with sensitive biomolecules, reactive oxygen species (ROS) generated during the reduction of Cu(II) by ascorbate can cause degradation. In such cases, adding a ROS scavenger like aminoguanidine can be beneficial.

Q3: When should the Fmoc protecting group on D-Aha-OH be removed?

A3: The timing of Fmoc group removal depends on your experimental design.

  • During Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is typically removed at each cycle to allow for the coupling of the next Fmoc-protected amino acid. This is achieved using a mild base, such as piperidine.

  • Post-Synthetic Modification: If the click reaction is performed after peptide synthesis, the Fmoc group can sometimes be removed simultaneously with the click reaction. Some protocols have successfully used piperidine in the CuAAC reaction mixture to both deprotect the amine and facilitate the click reaction. However, if other base-labile protecting groups are present, a sequential deprotection and click reaction approach is recommended.

Q4: Can I use solvents other than water for the click reaction?

A4: Yes, the CuAAC reaction is compatible with a variety of solvents. While aqueous buffers are common, especially for bioconjugation, organic solvents such as DMF, DMSO, acetonitrile, and dichloromethane can be used, particularly for small molecules. In some cases, a mixture of water and an organic co-solvent like DMSO or DMF can help dissolve hydrophobic reactants. It is important to note that acetonitrile can sometimes coordinate with Cu(I) and may not be ideal in all situations.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low-yield this compound click reactions.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield in Click Reaction check_catalyst 1. Check Copper Catalyst System start->check_catalyst sub_catalyst1 Is Cu(I) oxidized? check_catalyst->sub_catalyst1 check_reagents 2. Verify Reagent Quality & Concentration sub_reagents1 Are reactants pure & stable? check_reagents->sub_reagents1 check_conditions 3. Assess Reaction Conditions sub_conditions1 Is the buffer inhibitory? check_conditions->sub_conditions1 check_workup 4. Review Workup & Purification sub_workup1 Is product lost during extraction? check_workup->sub_workup1 solution Improved Yield sub_catalyst2 Is a suitable ligand used? sub_catalyst1->sub_catalyst2 No action_catalyst1 Degas solvents. Use fresh sodium ascorbate. sub_catalyst1->action_catalyst1 Yes sub_catalyst2->check_reagents Yes action_catalyst2 Use/Optimize THPTA or TBTA. sub_catalyst2->action_catalyst2 No action_catalyst1->sub_catalyst2 action_catalyst2->check_reagents sub_reagents2 Are concentrations optimal? sub_reagents1->sub_reagents2 Yes action_reagents1 Verify by NMR/MS. Use fresh reagents. sub_reagents1->action_reagents1 No sub_reagents2->check_conditions Yes action_reagents2 Increase concentration if too low. sub_reagents2->action_reagents2 No action_reagents1->sub_reagents2 action_reagents2->check_conditions sub_conditions2 Is pH optimal (4-12)? sub_conditions1->sub_conditions2 No action_conditions1 Switch to non-coordinating buffer (HEPES, Phosphate). sub_conditions1->action_conditions1 Yes sub_conditions2->check_workup Yes action_conditions2 Adjust pH to 7-8 for optimal kinetics. sub_conditions2->action_conditions2 No action_conditions1->sub_conditions2 action_conditions2->check_workup sub_workup1->solution No action_workup1 Check aqueous layer. Optimize extraction solvent. sub_workup1->action_workup1 Yes action_workup1->solution

Caption: A step-by-step workflow for troubleshooting low-yield click reactions.

Summary of Troubleshooting Solutions
Problem Potential Cause Recommended Solution
Low or No Product Oxidation of Cu(I) to inactive Cu(II).Degas all solvents and buffers. Perform the reaction under an inert atmosphere (Ar or N₂). Use a freshly prepared solution of a reducing agent like sodium ascorbate.
Inhibitory buffer components (e.g., Tris).Use non-coordinating buffers such as HEPES, phosphate, or MOPS.
Inefficient Cu(I) stabilization.Add a copper-stabilizing ligand. THPTA is recommended for aqueous reactions, while TBTA is suitable for organic solvents.
Low reactant concentration.Increase the concentration of the limiting reactant (azide or alkyne). Higher concentrations generally lead to faster reactions.
Degradation of sodium ascorbate.Prepare the sodium ascorbate solution fresh immediately before initiating the reaction.
Steric hindrance.If possible, redesign the alkyne partner to be less bulky. Alternatively, longer reaction times or heating may be required.
Byproduct Formation Alkyne homodimerization.Ensure an oxygen-free environment and maintain a sufficient concentration of sodium ascorbate. The use of a copper ligand like THPTA or TBTA is also highly recommended.
Degradation of sensitive biomolecules.Add a ROS scavenger such as aminoguanidine to the reaction mixture. Ensure the reaction pH is within a stable range for your molecule (typically pH 4-12).
Difficulty in Purification Excess copper and reagents.For solution-phase reactions, consider using a copper-chelating resin post-reaction. If applicable, performing the click reaction on a solid support simplifies purification as excess reagents can be washed away.

Experimental Protocols

Standard Protocol for Solution-Phase CuAAC Reaction

This protocol provides a general starting point for the click reaction between this compound and an alkyne-containing molecule in solution.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne partner, this compound, copper(II) sulfate (CuSO₄), and a copper-stabilizing ligand (e.g., THPTA) in a suitable solvent (e.g., water, DMF, or a mixture).

    • Crucially, prepare a stock solution of sodium ascorbate fresh immediately before use , as it degrades in the presence of oxygen.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound, the alkyne partner, and the copper-stabilizing ligand.

    • Add the CuSO₄ solution to the mixture.

    • If the reaction is oxygen-sensitive, degas the mixture by bubbling with an inert gas like argon or nitrogen for 10-15 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Seal the reaction vessel to minimize oxygen exposure and mix gently (e.g., on a rotator or with a stir bar) at room temperature.

    • Allow the reaction to proceed for 1-12 hours. Monitor the progress using an appropriate analytical method such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC or column chromatography.

Recommended Reagent Concentrations
Reagent Typical Concentration Range Notes
Limiting Reactant (Azide or Alkyne)50 µM - 1 mMHigher concentrations generally lead to faster reactions.
Copper(II) Sulfate (CuSO₄)0.1 - 1 equivalentsRelative to the limiting reactant.
Copper Ligand (e.g., THPTA)1 - 5 equivalentsRelative to CuSO₄. An excess of ligand can protect biomolecules.
Sodium Ascorbate2 - 10 equivalentsRelative to CuSO₄. A stoichiometric excess is used to maintain a reducing environment.

Reaction Pathway

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole.

CuAAC_Pathway Azide This compound (Azide) Product 1,4-Disubstituted Triazole Azide->Product Alkyne Alkyne Partner Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Product

Caption: The catalytic cycle of the CuAAC reaction.

References

optimizing Fmoc-d-aha-oh concentration for metabolic labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for optimizing the use of Fmoc-D-Aha-OH in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in metabolic labeling?

A1: this compound is a non-canonical amino acid containing an azide (-N3) group. The "Aha" portion (Azidohomoalanine) is an analog of the amino acid methionine. During protein synthesis, cells can incorporate Aha into new proteins in place of methionine.[1][2] The azide group then serves as a bio-orthogonal handle for "click chemistry," allowing for the covalent attachment of reporter molecules like fluorophores or biotin that contain an alkyne group.[3][4] The "Fmoc" group is a protecting group common in peptide synthesis, and the "D" indicates it is a non-natural stereoisomer, which may influence its recognition by cellular machinery.

Q2: Why is it necessary to use methionine-free medium for labeling?

A2: The cell's translational machinery preferentially uses the natural amino acid methionine. To ensure efficient incorporation of the analog, Aha, the endogenous pool of methionine must be depleted.[5] This is achieved by first starving the cells of methionine and then performing the labeling in a methionine-free medium. For best results, it is also recommended to use dialyzed fetal bovine serum (FBS) to eliminate methionine that may be present in standard serum supplements.

Q3: What is a good starting concentration for this compound?

A3: The optimal concentration is highly dependent on the cell type, cell density, and the specific experimental goals. For the related compound L-Azidohomoalanine (AHA), concentrations ranging from 25 µM to 4 mM have been reported. A dose-response experiment is critical to determine the ideal concentration for your system that provides a robust signal without inducing cytotoxicity. For initial experiments, a range of 50 µM to 500 µM is a reasonable starting point to test.

Q4: How long should I incubate the cells with this compound?

A4: Incubation time directly affects the amount of labeled protein and should be optimized. Labeling can be effective in as little as one to four hours, while longer incubations of up to 24 hours can increase signal intensity. The choice of duration should balance the need for a strong signal with potential impacts on cell health and the specific biological process being studied.

Q5: Will the Fmoc protecting group affect metabolic labeling?

A5: The Fmoc group is a bulky, hydrophobic moiety that may reduce the cell permeability of the amino acid. Furthermore, for the Aha to be charged onto a tRNA molecule and incorporated into a protein, the N-terminal amine must be free. It is possible that cellular esterases may cleave the Fmoc group inside the cell, but this is not guaranteed and may be inefficient. This represents a key variable and potential point of failure. It is highly recommended to run a parallel experiment with the unprotected analog, L-Azidohomoalanine (AHA), as a positive control.

Q6: Can this compound be toxic to my cells?

A6: High concentrations of non-canonical amino acids or extended incubation times can be cytotoxic. It is mandatory to perform a cytotoxicity assay to determine the safe working concentration range for your specific cell line. Morphological changes, a reduction in cell viability, or altered proliferation rates can indicate toxicity.

Troubleshooting Guide

This guide addresses common issues encountered during metabolic labeling experiments with this compound.

Symptom Possible Cause(s) Recommended Solution(s)
No or Very Low Signal 1. Inefficient Cellular Uptake/Deprotection: The Fmoc group may be preventing cell entry or is not being removed intracellularly. 2. Suboptimal Concentration: The concentration of this compound is too low. 3. Presence of Methionine: Contamination from standard media or non-dialyzed serum is outcompeting the analog. 4. Inefficient Click Reaction: The click chemistry conditions (catalyst, reagents, time) are not optimized. 5. Low Protein Synthesis Rate: The cell type has a naturally low rate of protein turnover, or the experimental conditions have inhibited synthesis.1. Run a Positive Control: Use L-Azidohomoalanine (AHA) in parallel to confirm the workflow (labeling and click reaction) is functional. 2. Increase Concentration: Perform a dose-response experiment with higher concentrations. 3. Optimize Media: Ensure the use of methionine-free media and dialyzed FBS. Include a 30-minute methionine depletion step before labeling. 4. Check Click Reagents: Use fresh click chemistry reagents, especially sodium ascorbate, which oxidizes quickly. Ensure the correct catalyst (e.g., copper(II) sulfate) and ligand are used. 5. Increase Incubation Time: Extend the labeling period to allow more time for protein synthesis and incorporation.
High Background Signal 1. Non-specific Binding of Reporter: The alkyne-fluorophore or alkyne-biotin is binding non-specifically to cells or the substrate. 2. Incomplete Removal of Reagents: Residual click chemistry reagents were not washed away properly.1. Include a No-Azide Control: Run a control experiment where cells are not treated with this compound but are subjected to the click reaction to assess non-specific reporter binding. 2. Improve Washing Steps: Increase the number and stringency of wash steps after the click reaction. Use a blocking agent like BSA in wash buffers.
High Cell Death or Stress 1. Cytotoxicity: The concentration of this compound is too high. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 3. Nutrient Depletion: Extended incubation in methionine-free medium is stressing the cells.1. Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration using an LDH, MTT, or similar assay. 2. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (typically <0.5% for DMSO). 3. Limit Incubation Time: Reduce the duration of the labeling experiment.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol provides a framework for identifying the ideal labeling concentration that maximizes signal while minimizing cytotoxicity.

  • Cell Seeding: Plate cells on an appropriate vessel (e.g., 96-well plate for plate-reader analysis or coverslips in a 24-well plate for imaging) and grow to 70-80% confluency.

  • Methionine Depletion: Gently wash the cells twice with pre-warmed, sterile PBS. Add pre-warmed methionine-free DMEM (supplemented with dialyzed FBS) and incubate for 30-60 minutes to deplete intracellular methionine stores.

  • Labeling: Prepare a dilution series of this compound in methionine-free medium. A suggested range is 0, 25, 50, 100, 250, 500, and 1000 µM. Remove the depletion medium and add the corresponding labeling medium to each well.

  • Incubation: Incubate the cells for a fixed period (e.g., 4-6 hours) under standard culture conditions.

  • Cell Lysis & Protein Quantification: Wash cells twice with PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer). Quantify the total protein concentration in each lysate using a standard method like a BCA assay.

  • Click Chemistry: Normalize the protein concentration for all samples. Perform a copper-catalyzed click reaction (CuAAC) by adding the following to the lysate: an alkyne-fluorophore, copper(II) sulfate, a copper-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate). Incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis:

    • In-gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the signal using a gel scanner.

    • Plate Reader: Measure the fluorescence intensity directly in a microplate reader.

  • Data Interpretation: Plot the fluorescence signal against the this compound concentration. The optimal concentration is typically the lowest point on the curve that provides a maximal or plateauing signal.

Protocol 2: Assessing Cytotoxicity of this compound

This protocol uses a Lactate Dehydrogenase (LDH) assay to measure cytotoxicity by detecting compromised cell membranes.

  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Prepare a dilution series of this compound in your standard culture medium (methionine-free medium is not required for this assay). Include three controls: 1) untreated cells (spontaneous LDH release), 2) cells treated with vehicle/solvent only, and 3) cells treated with a lysis buffer (maximum LDH release).

  • Incubation: Add the different concentrations of this compound to the cells and incubate for the desired experimental duration (e.g., 18-24 hours).

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves transferring a small amount of the culture supernatant to a new plate and adding a reaction mixture that produces a colorimetric or fluorescent signal proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) Plot the % cytotoxicity against the this compound concentration to determine the highest concentration that does not cause significant cell death.

Visualizations

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis start_end start_end process process decision decision output output A Seed Cells in Multi-well Plate B Wash with PBS & Add Methionine-Free Medium (Depletion Step) A->B C Add Dilution Series of This compound B->C D Incubate for Fixed Time C->D E Wash, Lyse Cells & Normalize Protein D->E F Perform Click Reaction with Alkyne-Fluorophore E->F G Analyze Signal (In-gel or Plate Reader) F->G H Determine Optimal Concentration G->H

Caption: Workflow for optimizing this compound concentration.

G problem problem cause cause solution solution p1 Low or No Signal c1 Inefficient Uptake or Deprotection p1->c1 Possible Cause c2 Methionine Present p1->c2 Possible Cause c3 Bad Click Reaction p1->c3 Possible Cause s1 Use L-AHA as Positive Control c1->s1 Solution s2 Use Met-Free Medium & Dialyzed FBS c2->s2 Solution s3 Use Fresh Reagents (esp. Na-Ascorbate) c3->s3 Solution

Caption: Troubleshooting decision tree for low signal issues.

G reagent reagent process process protein protein product product A This compound (in Met-Free Medium) B Cellular Uptake & (Potential) Fmoc Cleavage A->B C Incorporation during Protein Synthesis B->C D Newly Synthesized Protein with Azide Handle (-N3) C->D F Click Chemistry (CuAAC) D->F E Alkyne-Fluorophore + Cu(I) Catalyst E->F G Fluorescently Labeled Protein F->G

Caption: Pathway of metabolic labeling and fluorescent detection.

References

common side reactions with Fmoc-d-aha-oh in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered when using Fmoc-D-Aha-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Fmoc-8-amino-3,6-dioxaoctanoic acid, is a D-amino acid derivative containing a hydrophilic polyethylene glycol (PEG) linker.[1][2][3] Its primary applications in peptide synthesis include:

  • Introducing flexible and hydrophilic spacers: The PEG chain can improve the solubility and pharmacokinetic properties of the final peptide.

  • Use in linkerology: It is employed as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][3]

  • Modulating peptide structure: The incorporation of a D-amino acid can increase the peptide's resistance to enzymatic degradation.

Q2: I am observing incomplete coupling of this compound to my peptide-resin. What are the possible causes and solutions?

Incomplete coupling is a common issue in SPPS and can be exacerbated by factors related to both the peptide sequence and the incoming amino acid.

Root Causes & Solutions:

Root CauseMitigation Strategy
Steric Hindrance The growing peptide chain may fold or aggregate, sterically hindering the N-terminal amine. Consider using stronger coupling reagents like HATU or HCTU. Double coupling or extending the coupling time can also be effective.
Poor Resin Swelling Inadequate swelling of the resin can reduce the accessibility of reactive sites. Ensure the resin is properly swelled in a suitable solvent like DMF or NMP before coupling.
Suboptimal Activation Insufficient activation of the this compound carboxyl group will lead to poor coupling efficiency. Ensure the correct stoichiometry of the amino acid, coupling reagent, and base (e.g., DIPEA) is used. Pre-activation for a few minutes before adding to the resin is recommended.
Aggregation The PEG chain of this compound is intended to reduce aggregation, but long or hydrophobic peptide sequences can still be problematic. Consider switching to a more polar solvent system or performing the coupling at an elevated temperature.

A general troubleshooting workflow for incomplete coupling is outlined below.

G start Incomplete Coupling Detected (e.g., positive Kaiser test) double_couple Perform Double Coupling start->double_couple change_reagents Use Stronger Coupling Reagents (e.g., HATU, HCTU) double_couple->change_reagents If still incomplete extend_time Extend Coupling Time change_reagents->extend_time check_swelling Optimize Resin Swelling extend_time->check_swelling optimize_activation Verify Activation Protocol check_swelling->optimize_activation end Coupling Complete optimize_activation->end If successful

Troubleshooting workflow for incomplete coupling.

Q3: Can the PEG linker of this compound lead to any specific side reactions?

While the ether linkages in the PEG chain of this compound are generally stable under standard Fmoc-SPPS conditions, there are a few potential issues to be aware of:

  • Formaldehyde Adducts: In rare cases, degradation of the PEG linker during final cleavage with strong acids could potentially generate formaldehyde, which can react with certain amino acid side chains. This is more of a concern with repeated or prolonged exposure to harsh cleavage conditions.

  • Oxidation: While less common for the PEG linker itself compared to residues like methionine or tryptophan, the use of oxidizing agents or exposure to air for extended periods could potentially lead to oxidation.

To mitigate these, it is crucial to use high-purity reagents and optimized cleavage protocols with appropriate scavengers.

Q4: What are the best practices for Fmoc deprotection when this compound is incorporated in a peptide sequence?

Standard Fmoc deprotection protocols using piperidine in DMF are generally effective. However, some considerations include:

  • Aggregation: If the peptide sequence is prone to aggregation, Fmoc deprotection can become slow or incomplete. The hydrophilic nature of the Aha linker may help to mitigate this.

  • Monitoring Deprotection: It is always recommended to monitor the completion of the Fmoc removal, for instance, by UV spectroscopy of the dibenzofulvene-piperidine adduct in the filtrate.

Below is a diagram illustrating the standard Fmoc deprotection mechanism.

G Fmoc_Peptide Fmoc-N(H)-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard manual coupling procedure for this compound.

  • Resin Preparation: Swell the peptide-resin in DMF (10 mL/g of resin) for at least 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

References

Technical Support Center: Fmoc-D-Aha-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during the coupling of Fmoc-D-Aha-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for this compound?

Low coupling efficiency with this compound can arise from several factors:

  • Steric Hindrance: The bulky Fmoc protecting group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. While the D-configuration of 6-azidohexanoic acid (Aha) itself is not exceptionally bulky, steric hindrance from the preceding amino acid on the resin can also play a significant role.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, particularly with hydrophobic sequences. This aggregation can block reactive sites, leading to incomplete coupling.

  • Suboptimal Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction, resulting in a lower concentration of the reactive species. This can be due to the choice of coupling reagent, insufficient reaction time, or the presence of moisture.

  • Poor Solubility: While generally not a major issue with this compound, poor solubility in the reaction solvent can lead to incomplete dissolution and reduced availability for the coupling reaction.

Q2: Is the azide group of this compound stable during standard SPPS conditions?

Yes, the azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. It is compatible with the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., TFA).

Q3: Does the D-configuration of Aha significantly impact coupling efficiency?

The D-configuration of an amino acid does not inherently lead to lower coupling efficiency. In fact, the incorporation of D-amino acids can sometimes disrupt the secondary structures that lead to peptide aggregation, potentially improving coupling outcomes for difficult sequences. Any challenges with coupling this compound are more likely attributable to steric hindrance or other general SPPS issues rather than its stereochemistry.

Q4: How can I monitor the completion of the this compound coupling reaction?

The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin after the coupling step. A positive result (blue or purple beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete.

Troubleshooting Guide

Issue: Incomplete Coupling of this compound (Positive Kaiser Test)

This is the most common issue encountered. The following troubleshooting workflow can help diagnose and resolve the problem.

G start Positive Kaiser Test after This compound Coupling double_couple Perform a Double Coupling (Recouple with fresh reagents) start->double_couple kaiser_test_1 Perform Kaiser Test double_couple->kaiser_test_1 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) kaiser_test_2 Perform Kaiser Test change_reagent->kaiser_test_2 increase_time_temp Increase Coupling Time and/or Temperature kaiser_test_3 Perform Kaiser Test increase_time_temp->kaiser_test_3 check_reagents Check Reagent Quality and Concentrations address_aggregation Address Potential Peptide Aggregation check_reagents->address_aggregation failure Persistent Coupling Failure (Consider capping and analysis) address_aggregation->failure kaiser_test_1->change_reagent Positive success Coupling Successful (Proceed to next step) kaiser_test_1->success Negative kaiser_test_2->increase_time_temp Positive kaiser_test_2->success Negative kaiser_test_3->check_reagents Positive kaiser_test_3->success Negative

Troubleshooting workflow for incomplete this compound coupling.

Solutions in Detail:

  • Perform a Double Coupling: This is often the simplest and most effective first step. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

  • Change the Coupling Reagent: If double coupling is insufficient, switch to a more powerful activating agent. Uronium/aminium salt-based reagents are generally more effective for hindered couplings.[1] HATU is often considered superior to HBTU for difficult sequences, leading to faster reactions and higher purity.[1]

  • Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Moderately increasing the temperature (e.g., to 40-50°C) can also improve the reaction rate, but should be done with caution to avoid potential side reactions like racemization.

  • Check Reagent Quality: Ensure that all reagents, especially the coupling agents and solvents (DMF should be anhydrous and amine-free), are of high quality and not expired. Prepare fresh solutions of coupling reagents before use.

  • Address Peptide Aggregation: If the peptide sequence is long or hydrophobic, aggregation may be the root cause.

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which can be better at disrupting secondary structures.

    • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent CombinationReagent ClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU/DIPEA Uronium/AminiumVery HighFast coupling kinetics, highly effective for sterically hindered amino acids, lower risk of racemization.[1]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[2]
HBTU/DIPEA Uronium/AminiumHighEfficient and widely used, cost-effective.Less reactive than HATU for difficult couplings, higher risk of racemization compared to HATU.
DIC/Oxyma Carbodiimide/AdditiveModerate-HighLow cost, reduced risk of guanidinylation side reactions.Can be slower than uronium/aminium reagents, potential for dehydration of Asn and Gln side chains.
PyBOP/DIPEA PhosphoniumHighEffective for hindered couplings.Byproducts can be difficult to remove.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for routine coupling of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous, peptide-synthesis-grade DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling Protocol for Incomplete Reactions

Procedure:

  • Initial Coupling and Washing: Follow steps 1-3 of Protocol 1. After the initial coupling time, drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1, step 2. Add this solution to the resin and agitate for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF (5-7 times). Perform a Kaiser test to confirm the absence of free amines before proceeding with the next Fmoc deprotection.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Wash the beads with ethanol and then add 2-3 drops of each reagent (A, B, and C).

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.

Visualizations

Signaling Pathway for Peptide Bond Formation

G Fmoc_AA This compound Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond_Formation Peptide Bond Formation Activated_Ester->Peptide_Bond_Formation Peptide_Resin Peptide-Resin with Free N-terminal Amine Peptide_Resin->Peptide_Bond_Formation Coupled_Peptide Extended Peptide-Resin Peptide_Bond_Formation->Coupled_Peptide

Generalized mechanism of peptide bond formation in SPPS.
Experimental Workflow for this compound Coupling and Monitoring

G start Start: Resin with Free Amine coupling Couple this compound (Protocol 1) start->coupling wash1 Wash Resin (DMF) coupling->wash1 kaiser_test Kaiser Test (Protocol 3) wash1->kaiser_test negative Negative Result (Yellow/Colorless) kaiser_test->negative Complete positive Positive Result (Blue/Purple) kaiser_test->positive Incomplete next_step Proceed to Next Fmoc Deprotection negative->next_step double_couple Double Couple (Protocol 2) positive->double_couple troubleshoot Further Troubleshooting (See Guide) positive->troubleshoot wash2 Wash Resin (DMF) double_couple->wash2 wash2->kaiser_test

Workflow for coupling this compound and monitoring completion.

References

challenges in purifying peptides containing Fmoc-d-aha-oh

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Peptides Containing Fmoc-d-aha-oh.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the synthesis and purification of peptides incorporating this compound (Fmoc-D-azidohomoalanine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an Fmoc-protected, non-canonical amino acid, D-azidohomoalanine. The azide group (N3) is a versatile chemical handle used for bioconjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions allow for the site-specific labeling of peptides with fluorescent dyes, polyethylene glycol (PEG), or other molecules. The azide group can also serve as an infrared probe to monitor protein folding and aggregation.[1]

Q2: What are the primary challenges associated with synthesizing peptides containing this compound?

The primary challenges are similar to those for other modified amino acids and include:

  • Peptide Aggregation: Hydrophobic interactions between growing peptide chains can lead to aggregation on the resin, causing poor reaction kinetics and incomplete synthesis steps.[2][3]

  • Incomplete Fmoc Deprotection: Aggregation or steric hindrance can prevent the deprotection reagent (typically piperidine) from accessing the N-terminal Fmoc group, leading to deletion sequences.[2]

  • Low Solubility: The final, cleaved peptide may have poor solubility in standard purification solvents, making handling and purification difficult.

  • Side Reactions: Although the azide group is generally stable, it is important to ensure compatibility with all reagents used during synthesis and cleavage.

Q3: How does the purity of this compound affect the final peptide product?

The purity of the starting amino acid building blocks significantly impacts the purity of the final crude peptide. Using unpurified Fmoc-amino acids can introduce impurities that complicate the final purification process. Purifying the Fmoc-amino acids before synthesis can lead to a substantial increase in the purity of the crude peptide, reducing the burden on downstream HPLC purification.

Q4: Which solvents are recommended for dissolving Fmoc-protected amino acids?

N,N-dimethylformamide (DMF) is the most common and effective solvent for dissolving Fmoc-amino acids and for the coupling steps in Solid-Phase Peptide Synthesis (SPPS). Other solvents like N-methyl-2-pyrrolidone (NMP) or mixtures containing dimethyl sulfoxide (DMSO) can also be used, particularly for sequences prone to aggregation.

Troubleshooting Guide: Purification of Peptides Containing this compound

This guide focuses on troubleshooting issues encountered during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.

Problem Possible Causes Solutions & Recommendations
1. Poor or Broad Peak Shape in RP-HPLC 1. Suboptimal Elution Gradient: The gradient may be too steep, preventing clear separation. 2. Inappropriate Mobile Phase: The organic solvent or ion-pairing agent may not be suitable. 3. Column Overload: Injecting too much crude peptide leads to peak broadening. 4. Secondary Interactions: The azide group or other residues may interact with the silica backbone of the column.1. Optimize Gradient: First, run a broad "scouting" gradient (e.g., 5-95% acetonitrile over 30 min) to find the approximate retention time. Then, run a shallower gradient (e.g., 0.5-1% change per minute) around that time to improve resolution. 2. Modify Mobile Phase: Acetonitrile is standard. Methanol or isopropanol can offer different selectivity. Ensure the ion-pairing agent (typically 0.1% TFA) is fresh; increasing the concentration slightly (to 0.12%) can sometimes improve peak shape. 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column.
2. Co-eluting Impurities (Multiple Peaks Under One Broad Peak) 1. Similar Hydrophobicity: Impurities (e.g., deletion sequences, truncated peptides) may have very similar properties to the target peptide. 2. Poor HPLC Selectivity: The current column and mobile phase combination is not resolving the mixture.1. Alter Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic residues, affecting retention time and potentially resolving co-eluting species. 2. Vary Temperature: Operating the column at a higher temperature can improve peak shape and resolution. 3. Change Stationary Phase: Switch to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity.
3. Low Recovery of the Peptide 1. Precipitation: The peptide may have low solubility in the mobile phase and could be precipitating on the column or in the tubing. 2. Irreversible Adsorption: The peptide may be binding permanently to the stationary phase.1. Improve Sample Solubility: Before injection, dissolve the crude peptide in the strongest possible solvent (e.g., add a small amount of DMSO, isopropanol, or a chaotropic agent like guanidinium hydrochloride). 2. Acidify the Sample: Ensure the sample is acidic before injection to improve solubility and interaction with the C18 stationary phase.
4. Unexpected Mass in Mass Spectrometry Analysis 1. [M+222.2 Da]: Corresponds to an incomplete removal of the N-terminal Fmoc group. 2. Deletion Sequences: Mass corresponds to the target peptide minus one or more amino acids. 3. Adducts: Peaks corresponding to [M+Na]+ or [M+K]+ are common. Other adducts may come from scavengers used in cleavage.1. Optimize Deprotection: If Fmoc remains, optimize the deprotection step during synthesis. Increase piperidine treatment time, raise the temperature, or use a stronger base like DBU for sterically hindered residues. 2. Optimize Coupling: Deletion sequences result from incomplete coupling. Use more effective coupling reagents (e.g., HATU), extend coupling times, or perform a "double coupling" for difficult residues.

Quantitative Data Summary

The purity of starting materials is critical for the success of peptide synthesis. Purifying commercial Fmoc-amino acids prior to synthesis can significantly improve the final crude peptide's purity, simplifying the final purification step.

Table 1: Impact of Fmoc-Amino Acid Purification on Final Peptide Purity

Parameter Synthesized with Commercial AAs Synthesized with Purified AAs Improvement
Initial Impurity Level in AAs ~26% ~10% ~16% reduction

| Final Crude Peptide Purity (Example: Glucagon) | ~53% (calculated) | 68.08% | >15% increase |

Experimental Protocols

Protocol 1: General RP-HPLC Purification of Azide-Modified Peptides

This protocol outlines a standard method for purifying peptides containing this compound using RP-HPLC.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require neat DMSO or DMF, followed by dilution with Mobile Phase A (e.g., 95:5 water:acetonitrile with 0.1% TFA).

    • Centrifuge the sample to pellet any insoluble material before injection.

  • Chromatography Conditions:

    • Column: Standard C18 silica column (e.g., 5 or 10 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Flow Rate: Dependent on column diameter (analytical vs. preparative).

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Gradient Elution:

    • Scouting Run: Perform a fast, linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.

    • Preparative Run: Design a shallow gradient around the target retention time. For example, if the peptide elutes at 40% B in the scouting run, a preparative gradient might be 30-50% B over 40-60 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of each fraction using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After synthesis, remove the N-terminal Fmoc group from the final amino acid using a 20% piperidine in DMF solution.

    • Thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then methanol to remove residual reagents.

    • Dry the resin completely under a high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation:

    • A standard, effective cleavage cocktail for most peptides is Reagent B : TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) may be necessary.

    • Prepare the cocktail fresh just before use in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation and Collection:

    • Filter the resin using a sintered funnel and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (e.g., 10x the volume of the TFA solution).

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether, wash the pellet again with cold ether, and re-centrifuge.

    • Dry the final peptide pellet under vacuum.

Visualizations

spsp_workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle (Repeated for each AA) start Resin with Free Amine coupling 1. Coupling (Fmoc-AA-OH, Activator) start->coupling wash1 2. Wash (DMF) coupling->wash1 deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 4. Wash (DMF) deprotection->wash2 wash2->coupling Next Amino Acid end Final Peptide on Resin wash2->end Final Cycle Complete

General workflow of an Fmoc-SPPS cycle.

hplc_troubleshooting cluster_problems Identify Purification Issue cluster_solutions Implement Solution start Analyze Crude Peptide by RP-HPLC prob1 Poor/Broad Peak? start->prob1 prob2 Low Recovery? start->prob2 prob3 Co-eluting Impurities? start->prob3 result Pure Peptide Fractions start->result No Issues sol1 Optimize Gradient (Shallow) Modify Mobile Phase (TFA, ACN) Reduce Sample Load prob1->sol1 Yes sol2 Improve Sample Solubility (DMSO) Pre-acidify Sample prob2->sol2 Yes sol3 Change Mobile Phase pH Vary Column Temperature Switch Column Type (C8, Phenyl) prob3->sol3 Yes sol1->result sol2->result sol3->result

Troubleshooting logic for RP-HPLC purification.

cleavage_workflow start 1. Dry Peptide-Resin cleavage 2. Add Cleavage Cocktail (e.g., 95% TFA / TIS / H2O) start->cleavage react 3. React for 2-4 hours cleavage->react filter 4. Filter to Separate Resin react->filter precipitate 5. Precipitate Peptide in Cold Diethyl Ether filter->precipitate collect 6. Centrifuge and Wash Pellet precipitate->collect final 7. Lyophilize Crude Peptide collect->final

Workflow for peptide cleavage and deprotection.

References

Technical Support Center: Fmoc-D-Aha-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Aha-OH (Fmoc-D-6-azidohexanoic acid) in their solid-phase peptide synthesis (SPPS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of the non-proteinogenic amino acid D-6-azidohexanoic acid. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. It is commonly used in peptide synthesis to introduce an azide moiety, which can be utilized for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for peptide labeling, cyclization, or conjugation.[1]

Q2: How stable is the azide group of this compound during standard Fmoc-SPPS cycles?

The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[2][3] It is resistant to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin using trifluoroacetic acid (TFA).[2][3]

Q3: What is the primary stability issue concerning this compound during synthesis?

The main stability issue is the reduction of the azide group (-N3) to a primary amine (-NH2). This side reaction predominantly occurs during the final cleavage and deprotection step, particularly when thiol-containing scavengers are present in the TFA cleavage cocktail.

Q4: Which reagents are known to cause the reduction of the azide group?

Thiol-based scavengers are the primary cause of azide reduction. Reagents such as 1,2-ethanedithiol (EDT) are strong reducing agents in an acidic environment and can lead to significant reduction of the azide to an amine. Dithiothreitol (DTT) can also cause this reduction, although it is generally less potent than EDT.

Q5: Can other side reactions occur with azido-amino acids during coupling?

While less common, prolonged coupling times (5-18 hours) with certain activating agents like HBTU in the presence of DIPEA have been observed to cause an elimination of the azido moiety in some sequence contexts, leading to the formation of a keto functionality. Therefore, it is advisable to use optimized coupling times.

Troubleshooting Guides

Issue 1: Mass spectrometry of the crude peptide shows a mass loss of 28 Da (or a net gain of 2 Da from the intended mass), indicating azide reduction.

  • Cause: The azide group has been reduced to a primary amine during the final cleavage step. This is highly probable if your cleavage cocktail contained a thiol-based scavenger like EDT or DTT.

  • Solution:

    • Modify the Cleavage Cocktail: Use a cleavage cocktail that does not contain thiol-based scavengers. A standard and effective cocktail for preserving the azide group is a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

    • Alternative Scavengers: If scavengers are necessary for other sensitive residues like Tryptophan (Trp) or Methionine (Met), consider using non-thiol alternatives. Thioanisole has been shown to be a safer option than EDT.

Issue 2: Incomplete coupling of this compound to the growing peptide chain.

  • Cause:

    • Steric hindrance or aggregation of the peptide-resin may be inhibiting the coupling reaction.

    • The chosen coupling reagent may not be sufficiently active.

  • Solution:

    • Choice of Coupling Reagent: Use highly efficient phosphonium- or aminium-based coupling reagents such as PyBOP, HATU, or HCTU.

    • Double Coupling: If a colorimetric test (e.g., Kaiser test) indicates incomplete coupling, perform a second coupling step.

    • Optimize Reaction Conditions: For "difficult sequences" prone to aggregation, consider using structure-disrupting additives or a different solvent system.

Data Presentation

Table 1: Effect of Thiol Scavengers on Azide Group Stability During TFA Cleavage

ScavengerConcentration in TFA CocktailObserved Azide ReductionRecommendation
1,2-Ethanedithiol (EDT)2.5% (v/v)HighAvoid for azide-containing peptides
Dithiothreitol (DTT)2.5% (v/v)Moderate to LowUse with caution; EDT is more reductive
Triisopropylsilane (TIS)2.5% (v/v)NegligibleRecommended scavenger for azide stability
Thioanisole2.5% (v/v)LowA safer alternative to EDT if a thiol is needed

Data are generalized from published findings. The extent of reduction can be sequence-dependent.

Experimental Protocols

Protocol 1: Cleavage of Azide-Containing Peptides from Resin

This protocol is designed to cleave the final peptide from the solid support while preserving the integrity of the azide group.

  • Resin Preparation: After the final Fmoc deprotection and subsequent washing steps, thoroughly wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. Crucially, do not include any thiol-based scavengers like EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether (typically 10 times the volume of the filtrate).

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the final peptide product under a vacuum.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Azide_Reduction_Pathway Peptide_N3 Peptide-N3 (Azide) TFA_Cleavage TFA Cleavage Peptide_N3->TFA_Cleavage Thiol_Scavenger Thiol Scavenger (e.g., EDT) TFA_Cleavage->Thiol_Scavenger Undesired Pathway Non_Thiol_Scavenger Non-Thiol Scavenger (e.g., TIS) TFA_Cleavage->Non_Thiol_Scavenger Recommended Pathway Peptide_NH2 Peptide-NH2 (Reduced Amine) Thiol_Scavenger->Peptide_NH2 Intact_Peptide_N3 Peptide-N3 (Intact Azide) Non_Thiol_Scavenger->Intact_Peptide_N3

Caption: Degradation pathway of the azide group during TFA cleavage.

SPPS_Troubleshooting_Workflow Start Crude Peptide Analysis (LC-MS) Check_Mass Mass corresponds to reduced peptide (+2 Da)? Start->Check_Mass Low_Yield Low yield or deletion sequences? Check_Mass->Low_Yield No Azide_Reduction Azide Reduction Occurred Check_Mass->Azide_Reduction Yes Coupling_Issue Incomplete Coupling Low_Yield->Coupling_Issue Yes Success Successful Synthesis Low_Yield->Success No Modify_Cleavage Modify Cleavage Cocktail: - Remove thiols - Use TIS Azide_Reduction->Modify_Cleavage Optimize_Coupling Optimize Coupling: - Use HATU/HCTU - Double couple Coupling_Issue->Optimize_Coupling Modify_Cleavage->Success Optimize_Coupling->Success

Caption: Troubleshooting workflow for this compound synthesis issues.

References

Technical Support Center: Optimizing Fmoc-d-Aha-OH CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing copper toxicity in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Fmoc-d-aha-OH (Fmoc-D-α-aminohexanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful and biocompatible conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of toxicity in CuAAC reactions?

A1: The main source of cytotoxicity in cellular CuAAC reactions is not the copper(I) ion itself, but the generation of reactive oxygen species (ROS).[1][2][3] This occurs when the Cu(I) catalyst, often in the presence of a reducing agent like sodium ascorbate, reacts with molecular oxygen.[1][4] This leads to oxidative stress, which can damage cellular components and compromise cell viability.

Q2: How can I minimize copper-induced toxicity in my experiments?

A2: Several strategies can be employed to mitigate copper toxicity:

  • Use of Chelating Ligands: Employing copper(I)-stabilizing ligands is a highly effective method. Ligands like THPTA, BTTAA, and BTTES not only accelerate the reaction but also protect the copper(I) from oxidation and reduce the formation of ROS.

  • Lower Copper Concentration: Reducing the concentration of the copper catalyst can significantly decrease toxic effects. The use of highly efficient chelating azides or advanced ligands can compensate for the lower catalyst concentration, maintaining high reaction rates.

  • Degassing: Removing dissolved oxygen from your reaction mixture by degassing solvents and buffers can help minimize the generation of ROS.

  • Copper-Free Alternatives: For highly sensitive applications, consider using strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry method.

Q3: Does the Fmoc protecting group on d-aha-OH affect the CuAAC reaction or copper toxicity?

A3: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is stable under the neutral or slightly acidic pH conditions typically used for CuAAC reactions. It is primarily used to protect the amine group during peptide synthesis and is generally removed under basic conditions (e.g., with piperidine), which are not typical for the CuAAC step itself. There is no direct evidence to suggest that the Fmoc group on d-aha-OH exacerbates copper toxicity. The toxicity is a consequence of the copper catalyst system.

Q4: What are the key differences between various copper-chelating ligands?

A4: Different ligands offer varying degrees of reaction acceleration, biocompatibility, and solubility. The choice of ligand can be critical for the success of your experiment.

PropertyBTTAABTTESTHPTATBTA
Reaction Kinetics Very HighHighModerateVery High
Biocompatibility Very HighVery HighModerateLow
Cytotoxicity Very LowVery LowModerateHigh
Water Solubility ModerateHighHighLow
Organic Solubility ModerateLowLowVery High
Data summarized from Vector Labs.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Oxidation of Cu(I) Catalyst 1. Degas all solvents and buffers thoroughly before use. 2. Add a Cu(I)-stabilizing ligand such as THPTA or BTTAA. 3. Prepare the sodium ascorbate solution fresh for each reaction.
Inactive Reducing Agent Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction.
Peptide/Substrate Aggregation Add organic co-solvents like DMSO or DMF to improve solubility. In some cases, microwave irradiation may help overcome aggregation.
Suboptimal pH Ensure the reaction pH is maintained between 7 and 8 for optimal kinetics.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Oxidative Side Reactions 1. Thoroughly degas all solutions to minimize oxygen content. 2. Incorporate a copper-chelating ligand to protect sensitive residues. 3. Consider running the reaction at a lower temperature.
Glaser Coupling (Alkyne Dimerization) This is an oxidative side reaction. Follow the steps to minimize oxidation. Ensure adequate exclusion of oxygen.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Residual Copper Contamination 1. For solution-phase reactions, consider performing the reaction on-resin to simplify workup. 2. Use a copper-chelating resin or scavenger post-reaction to remove residual copper. 3. Purification methods like size-exclusion chromatography or dialysis can be effective. Adding EDTA during dialysis can improve copper removal.
Excess Reagents Optimize the stoichiometry of your reactants to minimize excess starting materials. Purification via preparative RP-HPLC is often effective for peptide-based products.

Experimental Protocols

Protocol 1: General On-Resin CuAAC Reaction

This protocol provides a general guideline for performing a CuAAC reaction on a peptide synthesized on a solid support containing an this compound residue (which has been deprotected and carries a terminal alkyne or azide).

  • Resin Swelling: Swell the azide or alkyne-functionalized peptide-resin (1 equivalent) in a suitable solvent mixture (e.g., DMF/H₂O 4:1) for at least 30 minutes.

  • Prepare "Click Cocktail": In a separate vial, dissolve the alkyne or azide-containing molecule (5 equivalents), CuSO₄·5H₂O (1 equivalent), and a ligand such as BTTAA or THPTA (2 equivalents) in the reaction solvent.

  • Prepare Reducing Agent: Prepare a fresh solution of sodium ascorbate (5 equivalents) in the reaction solvent.

  • Reaction Initiation: Add the "click cocktail" to the swollen resin, followed by the freshly prepared sodium ascorbate solution.

  • Incubation: Agitate the reaction mixture at room temperature. Monitor the reaction progress by taking small aliquots of the resin every 2-4 hours, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once the reaction is complete, drain the solution and wash the resin extensively with the reaction solvent, followed by DCM and methanol. Dry the resin under vacuum.

Visual Guides

Below are diagrams illustrating key concepts and workflows relevant to CuAAC reactions.

CuAAC_Toxicity_Pathway CuSO4 Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Reaction with O2 Triazole Triazole Product (Desired Reaction) Cu_I->Triazole Catalysis Stable_Cu_I Stabilized Cu(I) Complex Cu_I->Stable_Cu_I Stabilization Oxygen O2 Oxygen->ROS Cell_Damage Cellular Damage (Toxicity) ROS->Cell_Damage Alkyne Alkyne Alkyne->Triazole Azide Azide Azide->Triazole Ligand Chelating Ligand (e.g., THPTA, BTTAA) Ligand->Stable_Cu_I Stable_Cu_I->ROS Inhibited Stable_Cu_I->Triazole Accelerated Catalysis

Caption: Signaling pathway of CuAAC reaction and the role of chelating ligands in mitigating copper toxicity.

Troubleshooting_Workflow Start Low CuAAC Reaction Yield Check_Reagents Are reagents fresh? (esp. NaAscorbate) Start->Check_Reagents Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Oxygen Was the reaction degassed? Check_Reagents->Check_Oxygen Yes Prepare_Fresh->Check_Oxygen Degas Degas solvents and add a Cu(I) ligand Check_Oxygen->Degas No Check_Solubility Is the substrate soluble? Check_Oxygen->Check_Solubility Yes Degas->Check_Solubility Add_Cosolvent Add co-solvents (e.g., DMSO) Check_Solubility->Add_Cosolvent No Check_pH Is pH optimal (7-8)? Check_Solubility->Check_pH Yes Add_Cosolvent->Check_pH Adjust_pH Buffer the reaction to pH 7-8 Check_pH->Adjust_pH No Success Improved Yield Check_pH->Success Yes Adjust_pH->Success

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Aha-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during the synthesis of sequences containing the unnatural amino acid Fmoc-D-Aha-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the amino acid azidohomoalanine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a D-configuration at the alpha-carbon. The key feature of this amino acid is the presence of an azide group (-N3) on its side chain. This azide group makes it a valuable tool for "click chemistry," a type of reaction that allows for the highly specific and efficient attachment of molecules containing an alkyne group.[1][2] This is often used for peptide labeling, cyclization, or conjugation to other molecules like drugs or imaging agents.

Q2: Does the incorporation of this compound contribute to peptide aggregation?

While there is no definitive data suggesting that this compound itself is a primary driver of aggregation, the potential for aggregation is inherent to the peptide sequence being synthesized. Peptide aggregation during solid-phase peptide synthesis (SPPS) is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets.[3]

The "D-configuration" of this compound may, in some cases, help to disrupt the formation of these regular secondary structures that lead to aggregation.[4][5] However, the overall hydrophobicity and sequence of the peptide remain the most critical factors in determining the likelihood of aggregation. Therefore, it is prudent to be prepared for potential aggregation issues, especially when synthesizing long or hydrophobic peptides containing this residue.

Q3: What are the common signs of peptide aggregation during synthesis?

Several indicators during SPPS can suggest that peptide aggregation is occurring:

  • Poor Resin Swelling: The resin beads may appear clumped together and not swell to their usual volume in the synthesis solvent. This is a primary indicator of on-resin peptide aggregation.

  • Slow or Incomplete Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the growing peptide chain may be sluggish or incomplete, as indicated by monitoring the UV absorbance of the deprotection solution or by a persistent positive result with a qualitative test like the Kaiser test.

  • Incomplete Coupling Reactions: Subsequent amino acid couplings may be inefficient, leading to deletion sequences in the final product. This can be confirmed by a positive Kaiser test after the coupling step.

  • Color Changes: The resin may develop a yellowish or brownish color.

Troubleshooting Guide

If you encounter signs of aggregation during the synthesis of a peptide containing this compound, consider the following troubleshooting strategies.

Issue 1: Poor Resin Swelling and Incomplete Deprotection

Cause: Interchain hydrogen bonding is causing the peptide-resin matrix to collapse, preventing efficient solvent and reagent penetration.

Solutions:

StrategyDescriptionExperimental Protocol
Solvent Modification Switch to or add solvents known to disrupt hydrogen bonds and improve solvation.Replace DMF with N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP. Alternatively, add up to 20% dimethyl sulfoxide (DMSO) to the DMF.
Chaotropic Salts Incorporate salts that disrupt the structure of water and interfere with hydrogen bonding.Add 0.1 M LiCl or KSCN to the DMF used for coupling and deprotection steps.
Elevated Temperature Increasing the reaction temperature can provide the energy needed to break up intermolecular hydrogen bonds.Perform the coupling and deprotection steps at an elevated temperature (e.g., 40-60°C). Microwave peptide synthesizers are particularly effective for this.
Sonication Mechanical agitation can help to physically break apart aggregated peptide chains on the resin.Apply gentle sonication to the reaction vessel for short intervals (e.g., 1-2 minutes) during the coupling and deprotection steps.
Issue 2: Incomplete Coupling of the Amino Acid Following D-Aha

Cause: Steric hindrance from the D-Aha side chain or aggregation of the peptide is preventing the incoming amino acid from efficiently coupling to the N-terminus.

Solutions:

StrategyDescriptionExperimental Protocol
Use of Stronger Coupling Reagents Employ more potent activating reagents to drive the coupling reaction to completion.Use coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in place of standard reagents like HBTU or DIC.
Double Coupling Repeat the coupling step with fresh reagents to ensure maximum incorporation of the amino acid.After the initial coupling reaction, wash the resin with DMF and repeat the coupling step with a fresh solution of the activated amino acid.
Extended Coupling Time Allow more time for the coupling reaction to proceed to completion.Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours or even overnight.

Advanced Strategies for "Difficult" Sequences

For peptide sequences known to be highly prone to aggregation, proactive measures should be taken from the start of the synthesis.

Incorporation of Backbone Modifications

The introduction of "kink-inducing" residues can disrupt the formation of regular secondary structures.

  • Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is cyclized into an oxazolidine. This modification forces a bend in the peptide backbone, effectively breaking up β-sheet formation. It is recommended to insert a pseudoproline dipeptide approximately every 6-10 residues in a sequence prone to aggregation.

  • Dmb/Hmb Dipeptides: Dipeptides containing a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine backbone nitrogen can also prevent aggregation by sterically hindering hydrogen bond formation.

Visualizing Workflows

Standard SPPS Cycle with Potential Aggregation

cluster_SPPS Standard SPPS Cycle cluster_Aggregation Aggregation Point Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Amino_Acid_Coupling Amino Acid Coupling (e.g., with HATU/DIPEA) Wash_1->Amino_Acid_Coupling Wash_2 DMF Wash Amino_Acid_Coupling->Wash_2 Aggregation Aggregation Occurs Amino_Acid_Coupling->Aggregation Check_Completion Check Completion (e.g., Kaiser Test) Wash_2->Check_Completion Repeat Next Cycle Check_Completion->Repeat Negative Incomplete_Reaction Incomplete Deprotection/ Coupling Check_Completion->Incomplete_Reaction Positive Aggregation->Incomplete_Reaction

Caption: Standard solid-phase peptide synthesis (SPPS) cycle and the point at which peptide aggregation can disrupt the process.

Troubleshooting Workflow for Peptide Aggregation

Start Signs of Aggregation (Poor Swelling, Incomplete Reactions) Modify_Solvents Modify Solvents (NMP, DMSO, Chaotropic Salts) Start->Modify_Solvents Increase_Temp Increase Temperature (Conventional or Microwave) Start->Increase_Temp Stronger_Reagents Use Stronger Coupling Reagents (HATU, HCTU) Start->Stronger_Reagents Double_Couple Perform Double Coupling Start->Double_Couple Re-evaluate Problem Solved? Modify_Solvents->Re-evaluate Increase_Temp->Re-evaluate Stronger_Reagents->Re-evaluate Double_Couple->Re-evaluate Continue_Synthesis Continue Synthesis Re-evaluate->Continue_Synthesis Yes Advanced_Strategies Consider Advanced Strategies (Pseudoprolines, Dmb/Hmb Dipeptides) Re-evaluate->Advanced_Strategies No

Caption: A logical workflow for troubleshooting peptide aggregation during SPPS.

References

Validation & Comparative

Confirming Fmoc-d-Aha-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise and efficient verification of unnatural amino acid incorporation is a critical checkpoint. This guide provides a comprehensive comparison of mass spectrometry and other key analytical methods for confirming the successful incorporation of Fmoc-d-Aha-OH (N-α-Fmoc-D-azidohomoalanine) into a peptide sequence. This compound is a valuable building block that introduces an azide group, enabling bioorthogonal "click" chemistry for various applications, including the development of antibody-drug conjugates.

Performance Comparison of Analytical Methods

The choice of analytical technique for verifying this compound incorporation hinges on the specific experimental requirements, such as the need for definitive mass confirmation, quantitative purity analysis, or detailed structural elucidation. While mass spectrometry is often the gold standard for its sensitivity and specificity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary and sometimes essential information.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS)Low (pmol to fmol)HighHigh sensitivity and specificity, provides definitive mass evidence of incorporation.May not distinguish between isomers, can be destructive to the sample.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of modified and unmodified peptides.Low to moderate (nmol to pmol)HighExcellent for assessing purity and quantifying the extent of incorporation.Does not provide direct structural information or definitive mass confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure, confirmation of covalent bond formation, unambiguous identification of the incorporated amino acid.High (nmol to µmol)LowProvides the most detailed structural information, non-destructive.Lower sensitivity, requires larger sample amounts, and data analysis can be complex.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Objective: To confirm the correct molecular weight of the peptide containing this compound and to verify its position in the peptide sequence.

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS.

  • LC Separation: The sample is injected onto a C18 reversed-phase column. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptide.

  • MS Analysis: The eluting peptide is ionized by ESI and enters the mass spectrometer.

    • MS1 Scan: A full scan is performed to detect the molecular ion of the peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated this compound.

    • MS/MS Fragmentation: The molecular ion of interest is isolated and fragmented (e.g., using collision-induced dissociation - CID). The resulting fragment ions are analyzed to confirm the amino acid sequence, including the position of the this compound residue.[1]

  • Data Analysis: The mass spectrum is analyzed to identify the peak corresponding to the theoretical mass of the modified peptide. The MS/MS fragmentation pattern is compared to the expected fragmentation of the peptide sequence to confirm the incorporation and location of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized peptide and to separate the this compound-containing peptide from any unreacted starting materials or byproducts.

Instrumentation: A high-performance liquid chromatography system with a UV detector.

Procedure:

  • Sample Preparation: The crude or purified peptide is dissolved in the initial mobile phase solvent.

  • Chromatographic Separation: The sample is injected onto a reversed-phase C18 column. A gradient of increasing acetonitrile in water (both typically containing 0.1% trifluoroacetic acid - TFA) is used to separate the components of the mixture based on their hydrophobicity.

  • Detection: The eluting compounds are monitored by a UV detector at a wavelength of 214 nm (for the peptide backbone) and 265 nm or 301 nm (characteristic absorbance of the Fmoc group).

  • Data Analysis: The retention time of the major peak is compared to that of a standard if available. The incorporation of the hydrophobic this compound will typically result in a significantly longer retention time compared to the unmodified peptide. The purity of the peptide is calculated by integrating the area of the desired peak and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain unambiguous structural confirmation of the this compound incorporation and to characterize the three-dimensional structure of the peptide.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O). The concentration should be in the millimolar range.

  • Data Acquisition:

    • 1D NMR: A one-dimensional proton (¹H) NMR spectrum is acquired. The characteristic aromatic proton signals of the Fmoc group (typically between 7.3 and 7.9 ppm) and the protons of the Aha side chain should be identifiable.

    • 2D NMR: For more detailed analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to establish through-bond proton-proton correlations, confirming the connectivity of the amino acid residues. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are crucial for determining the 3D structure.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to confirm the covalent structure of the peptide and the presence and integrity of the this compound residue.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general experimental workflow for confirming this compound incorporation and a decision tree to aid in selecting the most appropriate analytical method.

G cluster_synthesis Peptide Synthesis cluster_analysis Analytical Verification SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Crude Peptide Purification (e.g., RP-HPLC) Cleavage->Purification HPLC HPLC Analysis (Purity Check) Purification->HPLC Primary Analysis MS Mass Spectrometry (Mass Confirmation) Purification->MS Primary Analysis NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR For detailed structural analysis MSMS Tandem MS (MS/MS) (Sequence Verification) MS->MSMS If sequence confirmation needed

A general experimental workflow for the synthesis and verification of a peptide containing this compound.

DecisionTree question question result result start Start: Need to confirm This compound incorporation q1 Is definitive mass confirmation required? start->q1 q2 Is purity assessment the primary goal? q1->q2 No ms Use Mass Spectrometry (MS) q1->ms Yes q3 Is detailed 3D structural information needed? q2->q3 No hplc Use HPLC q2->hplc Yes nmr Use NMR Spectroscopy q3->nmr Yes ms_hplc Use both MS and HPLC q3->ms_hplc No, but require both purity and mass

A decision tree to guide the selection of an analytical method for confirming this compound incorporation.

References

A Comparative Guide to Validating Newly Synthesized Proteins: L-AHA, SILAC, and OPP-based Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cell biology, neuroscience, and drug development, the ability to specifically identify and quantify newly synthesized proteins is paramount to understanding cellular responses to various stimuli. This guide provides a comprehensive comparison of three widely used techniques for labeling and validating nascent proteins: L-azidohomoalanine (L-AHA) incorporation followed by Western blot, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and O-propargyl-puromycin (OPP) labeling.

A Note on L-AHA vs. D-AHA: It is crucial to distinguish between the isomers of azidohomoalanine. The information presented here focuses on L-azidohomoalanine (L-AHA) , a methionine analog that is incorporated into newly synthesized proteins by the translational machinery in eukaryotic cells. Its D-isomer, often supplied as Fmoc-D-Aha-OH , is not typically incorporated into proteins in eukaryotes but is utilized for labeling the peptidoglycan in bacterial cell walls. Therefore, for the study of protein synthesis in mammalian and other eukaryotic systems, L-AHA is the relevant molecule.

Comparison of Protein Labeling and Validation Methods

The choice of method for tracking new protein synthesis depends on the specific experimental goals, including the desired level of quantification, temporal resolution, and the biological system under investigation. Below is a comparative overview of the key features of L-AHA (BONCAT)/Western Blot, SILAC, and OPP-based methods.

FeatureL-AHA (BONCAT) / Western BlotSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)O-propargyl-puromycin (OPP)
Principle Metabolic incorporation of a methionine analog (L-AHA) with a bioorthogonal azide group into newly synthesized proteins. Tagging with biotin via click chemistry allows for detection by Western blot.Metabolic incorporation of "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine) into the entire proteome of a cell population.Incorporation of a puromycin analog (OPP) with a bioorthogonal alkyne group into the C-terminus of elongating polypeptide chains, causing chain termination. Tagging with a reporter via click chemistry.
Detection Method Western blot using anti-biotin antibody or streptavidin-HRP. Can also be adapted for mass spectrometry.Mass spectrometry is the primary readout.Fluorescence microscopy, flow cytometry, or Western blot (with an appropriate tag).
Quantification Semi-quantitative to quantitative, depending on the rigor of the Western blot normalization.Highly quantitative, provides relative quantification of protein abundance between different cell populations.[1]Primarily qualitative to semi-quantitative, especially with imaging. Can be quantitative with flow cytometry or carefully controlled Western blots.
Temporal Resolution Good; pulse-labeling can be as short as 30 minutes to a few hours.[2]Poor for short-term studies; requires several cell divisions for complete labeling of the proteome. Pulsed SILAC (pSILAC) can be used for shorter timeframes but is less sensitive for detecting rapid changes.Excellent; labeling times can be very short (e.g., 15-30 minutes), allowing for the capture of rapid changes in protein synthesis.[3]
Requirement for Amino Acid Depletion Yes, typically requires a period of methionine starvation to enhance L-AHA incorporation.[2]Yes, requires custom media lacking the "light" versions of the amino acids being used for labeling.No, OPP competes with aminoacyl-tRNAs and does not require amino acid depletion, which can be an advantage in avoiding cellular stress.[3]
Potential for Bias/Artifacts L-AHA is incorporated less efficiently than methionine. Methionine-free proteins are not labeled. Starvation can induce stress responses."Ratio compression" can occur, underestimating large changes in protein abundance. Not suitable for all cell types or in vivo studies in complex organisms.OPP causes premature chain termination, leading to the accumulation of truncated proteins. Puromycin-based methods may be unreliable under conditions of energetic stress.
Throughput Moderate; Western blotting can be scaled but is more labor-intensive than flow cytometry.Low for the labeling phase, high for mass spectrometry analysis of multiple samples.High, especially when coupled with flow cytometry or high-content imaging.
Cost Reagents for labeling and Western blotting are moderately priced.Labeled amino acids and mass spectrometry analysis can be expensive.OPP and click chemistry reagents are moderately priced.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is key to understanding and implementing these techniques. Below are diagrams generated using Graphviz (DOT language) that outline the workflows for each method.

L-AHA (BONCAT) Western Blot Workflow

BONCAT_Workflow cluster_cell_culture Cell Culture and Labeling cluster_lysis_click Lysis and Biotinylation cluster_western_blot Western Blot Detection start 1. Culture Cells met_dep 2. Methionine Depletion start->met_dep aha_label 3. Pulse with L-AHA met_dep->aha_label lysis 4. Cell Lysis aha_label->lysis click_chem 5. Click Chemistry with Biotin-Alkyne lysis->click_chem sds_page 6. SDS-PAGE click_chem->sds_page transfer 7. Transfer to Membrane sds_page->transfer blocking 8. Blocking transfer->blocking probe 9. Probe with Streptavidin-HRP blocking->probe detect 10. Chemiluminescent Detection probe->detect

Caption: Workflow for L-AHA labeling and Western blot validation.

SILAC Workflow

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis culture_light 1. Culture Cells in 'Light' Medium treatment 3. Apply Experimental Conditions culture_light->treatment culture_heavy 2. Culture Cells in 'Heavy' Medium culture_heavy->treatment combine 4. Combine Cell Populations treatment->combine lysis 5. Cell Lysis & Protein Extraction combine->lysis digest 6. Protein Digestion lysis->digest lcms 7. LC-MS/MS Analysis digest->lcms quant 8. Quantify Heavy/Light Peptide Ratios lcms->quant

Caption: General workflow for a SILAC experiment.

OPP Labeling Workflow

OPP_Workflow cluster_labeling_fixation Labeling and Fixation cluster_click_detection Click Chemistry and Detection start 1. Culture Cells opp_pulse 2. Pulse with OPP start->opp_pulse fix 3. Fix and Permeabilize Cells opp_pulse->fix click_chem 4. Click Chemistry with Fluorescent Azide fix->click_chem wash 5. Wash click_chem->wash detect 6. Detection (Microscopy/Flow Cytometry) wash->detect

Caption: Workflow for OPP labeling and fluorescent detection.

Experimental Protocols

Detailed methodologies are essential for the successful application of these techniques.

Protocol 1: Validating Protein Labeling with L-AHA using Western Blot

This protocol outlines the steps for metabolic labeling of newly synthesized proteins with L-AHA and subsequent detection via Western blot.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without L-methionine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (L-AHA)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reaction components (e.g., Biotin-Alkyne, copper(II) sulfate, reducing agent like sodium ascorbate)

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%).

  • Methionine Depletion: Aspirate the complete medium, wash cells once with warm PBS, and then incubate in pre-warmed methionine-free medium supplemented with dFBS for 30-60 minutes to deplete intracellular methionine stores.

  • L-AHA Labeling: Replace the depletion medium with fresh methionine-free medium containing L-AHA (final concentration typically 25-50 µM) and incubate for the desired pulse duration (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Click Chemistry Reaction: To 50-100 µg of protein lysate, add the click chemistry reaction cocktail containing biotin-alkyne, copper(II) sulfate, and a reducing agent. Incubate at room temperature for 1-2 hours.

  • Protein Precipitation (Optional): Precipitate the protein to remove excess reaction components.

  • SDS-PAGE: Resuspend the protein pellet in Laemmli sample buffer, boil, and load onto an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Probing: Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Add the chemiluminescent substrate and image the blot using a chemiluminescence imager.

Protocol 2: Quantitative Proteomics using SILAC

This protocol provides a general overview of a SILAC experiment for relative quantification of protein abundance.

Materials:

  • Mammalian cells of interest

  • SILAC-grade cell culture medium (lacking lysine and arginine)

  • "Light" L-lysine and L-arginine

  • "Heavy" ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture reagents and equipment

  • Reagents for protein extraction, digestion (e.g., trypsin), and mass spectrometry

Procedure:

  • Cell Adaptation: Culture two populations of cells for at least five passages in either "light" SILAC medium (supplemented with "light" lysine and arginine) or "heavy" SILAC medium (supplemented with "heavy" lysine and arginine) to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental treatment to one cell population while the other serves as a control.

  • Cell Harvesting and Mixing: Harvest the "light" and "heavy" labeled cells and combine them in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the combined cell pellet and extract the proteins. Digest the proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using LC-MS/MS.

  • Data Analysis: Use specialized software to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein between the two experimental conditions.

Protocol 3: Analysis of Protein Synthesis with O-propargyl-puromycin (OPP)

This protocol describes the labeling of nascent polypeptide chains with OPP and subsequent fluorescent detection.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • O-propargyl-puromycin (OPP)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction components (e.g., fluorescently labeled azide, copper(II) sulfate, reducing agent)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • OPP Labeling: Add OPP directly to the complete culture medium at a final concentration of 20-50 µM and incubate for a short period (e.g., 15-60 minutes).

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes.

  • Click Chemistry Reaction: Wash the cells with PBS and then add the click chemistry reaction cocktail containing the fluorescent azide. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells multiple times with PBS.

  • Detection: Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the fluorescence intensity, which corresponds to the level of protein synthesis.

This guide provides a foundational understanding of these powerful techniques. The optimal choice will always be dictated by the specific research question, available resources, and the biological context being investigated. For any of these methods, careful optimization and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.

References

A Comparative Guide to Fmoc-D-Aha-Oh and Fmoc-L-azidolysine for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, coupled with bioorthogonal chemistry, has emerged as a powerful strategy for protein labeling, enabling advanced studies in proteomics, drug development, and molecular imaging. Among the various ncAAs, those bearing azide groups are particularly valuable for their ability to undergo highly specific and efficient "click chemistry" reactions. This guide provides an objective comparison of two commercially available azide-containing amino acid building blocks: Fmoc-D-2-amino-5-azidohexanoic acid (Fmoc-d-aha-oh) and Nα-Fmoc-Nε-azido-L-lysine (Fmoc-L-azidolysine) .

This comparison focuses on their chemical properties, performance in protein labeling, and the potential impact of their incorporation on protein structure and function, supported by available data and detailed experimental protocols.

Chemical and Structural Differences

The fundamental difference between this compound and Fmoc-L-azidolysine lies in their stereochemistry and side-chain structure.

  • Fmoc-L-azidolysine is a derivative of the naturally occurring L-lysine, featuring an azido group at the terminus of the side chain. Its structural similarity to lysine makes it a readily accepted substrate by the cellular translational machinery in metabolic labeling experiments and a straightforward substitution in solid-phase peptide synthesis (SPPS).[1][2]

  • This compound is a D-amino acid, an enantiomer not found in natural proteins. The "D" configuration can impart resistance to proteolytic degradation.[1] It possesses a slightly shorter side chain compared to azidolysine.

FeatureThis compoundFmoc-L-azidolysine
Chemical Name Fmoc-D-2-amino-5-azidohexanoic acidNα-Fmoc-Nε-azido-L-lysine
Stereochemistry D-amino acidL-amino acid
Side-Chain Length C4 chain with a terminal azideC4 chain with a terminal azide on the epsilon amine
Natural Analog NoL-lysine
Molecular Weight ~394.4 g/mol ~394.4 g/mol

Performance in Protein Labeling

Both this compound and Fmoc-L-azidolysine serve as effective handles for bioorthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3] The choice between them may depend on the specific experimental goals.

Labeling Efficiency and Kinetics

Direct comparative kinetic data for the click reactions of these two specific amino acids incorporated into the same protein context is scarce in the literature. However, we can infer performance based on general principles of bioorthogonal chemistry. The reactivity of the azide group is generally high in both CuAAC and SPAAC reactions.

ParameterThis compoundFmoc-L-azidolysine
CuAAC Reactivity HighHigh
SPAAC Reactivity HighHigh
Incorporation Efficiency (Metabolic Labeling) Not a direct methionine analog, lower efficiency expected.Can be incorporated in place of lysine, efficiency depends on the system.
Incorporation Efficiency (SPPS) Comparable to other non-natural amino acids.Generally high, similar to natural amino acids.

Note: The table summarizes expected performance based on the chemical nature of the compounds. Actual efficiencies can be system-dependent.

Impact on Protein Structure and Function

The introduction of a non-natural amino acid can potentially perturb the structure and function of the target protein.

  • Fmoc-L-azidolysine , being a close analog of lysine, is generally considered to be minimally perturbing. The long, flexible side chain places the azide handle at a distance from the protein backbone, which may be advantageous when conjugating large molecules.

  • The incorporation of a D-amino acid like this compound can have a more pronounced effect on the local secondary and tertiary structure of a protein. This can be a desirable feature for creating peptides or proteins with enhanced stability against proteases. However, it may also alter the protein's native conformation and biological activity. Studies on the incorporation of L-azidohomoalanine (AHA), a related azide-containing amino acid, have shown it to be minimally invasive to the structure of some model proteins.

Experimental Protocols

The following are generalized protocols for the site-specific labeling of a protein using either this compound or Fmoc-L-azidolysine. These protocols assume the use of an expanded genetic code system for unnatural amino acid incorporation in a suitable expression host (e.g., E. coli).

Protein Expression and Purification with Azide-Containing Amino Acid

This protocol outlines the expression of a target protein containing either this compound or Fmoc-L-azidolysine at a specific site encoded by an amber stop codon (TAG).

Materials:

  • Expression plasmid for the protein of interest (POI) with a TAG codon at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the chosen azide-amino acid.

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • This compound or Fmoc-L-azidolysine.

  • Inducer (e.g., IPTG).

  • Lysis buffer and purification resins (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Co-transform the E. coli expression strain with the POI plasmid and the aaRS/tRNA plasmid.

  • Grow a starter culture overnight in LB medium with appropriate antibiotics.

  • Inoculate a larger volume of expression medium and grow the cells to an OD600 of 0.6-0.8.

  • Supplement the medium with the Fmoc-protected azide-amino acid to a final concentration of 1 mM.

  • Induce protein expression with IPTG and continue to grow the culture for the desired time and temperature.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the azide-modified protein using standard chromatography techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of the azide-modified protein with an alkyne-functionalized probe.

Materials:

  • Purified azide-containing protein.

  • Alkyne-functionalized probe (e.g., a fluorophore or biotin).

  • Copper(II) sulfate (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., THPTA or TBTA).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare a stock solution of the alkyne probe in a compatible solvent (e.g., DMSO).

  • In a reaction tube, combine the purified azide-protein, the alkyne probe (typically in 5-10 fold molar excess), and the copper-chelating ligand.

  • Add CuSO₄ to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the labeled protein to remove excess reagents using size-exclusion chromatography or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This copper-free click chemistry method is ideal for labeling in living cells or when copper toxicity is a concern.

Materials:

  • Purified azide-containing protein.

  • Strained alkyne probe (e.g., DBCO, BCN, or DIFO-functionalized).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare a stock solution of the strained alkyne probe in a compatible solvent (e.g., DMSO).

  • In a reaction tube, combine the purified azide-protein with the strained alkyne probe (typically in 2-5 fold molar excess).

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

  • Purify the labeled protein to remove the excess probe.

Visualizations

ProteinLabelingWorkflow cluster_incorporation 1. Azide Incorporation cluster_labeling 2. Bioorthogonal Labeling cluster_cuaac CuAAC cluster_spaac SPAAC plasmid Expression Plasmids (POI-TAG + aaRS/tRNA) ecoli E. coli Expression plasmid->ecoli azide_protein Azide-Modified Protein ecoli->azide_protein azide_aa This compound or Fmoc-L-azidolysine azide_aa->ecoli alkyne_probe Alkyne Probe labeled_protein_cuaac Labeled Protein azide_protein->labeled_protein_cuaac strained_alkyne Strained Alkyne Probe labeled_protein_spaac Labeled Protein azide_protein->labeled_protein_spaac alkyne_probe->labeled_protein_cuaac Click cuaac_reagents CuSO4, Ascorbate, Ligand strained_alkyne->labeled_protein_spaac Click

Caption: Workflow for protein labeling using azide-containing amino acids.

SignalingPathway cluster_receptor Cell Membrane receptor Receptor Protein g_protein G-Protein Activation receptor->g_protein labeled_ligand Labeled Ligand (with this compound or Fmoc-L-azidolysine) labeled_ligand->receptor Binding effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

A Researcher's Guide to Azide-Containing Amino Acids: A Comparative Analysis of Efficiency in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of bioorthogonal chemical reporters is paramount for the successful engineering and labeling of biomolecules. Azide-containing amino acids have emerged as powerful tools for site-specific protein modification, enabling a wide array of applications from drug delivery to in-vivo imaging. This guide provides an objective comparison of the efficiency of various azide-containing amino acids, supported by experimental data, to facilitate an informed choice for your specific research needs.

The azide moiety, being small, stable in biological environments, and selectively reactive, is an ideal functional group for bioorthogonal chemistry.[1] Its utility is primarily realized through two powerful ligation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The choice of a specific azide-containing amino acid can significantly impact the efficiency of its incorporation into a protein and the kinetics of the subsequent bioconjugation reaction.

Comparative Analysis of Performance

The efficiency of an azide-containing amino acid is determined by two primary factors: its incorporation efficiency into a target protein and the kinetics of its reaction with a corresponding alkyne- or phosphine-containing probe. The following table summarizes key quantitative data for several commonly used azide-containing amino acids.

Amino AcidIncorporation MethodIncorporation EfficiencyBioorthogonal ReactionReaction PartnerSecond-Order Rate Constant (k₂)Reference
Azidonorleucine (ANL)Residue-specific (Methionine surrogate)Up to 90%CuAAC / SPAACNot specifiedNot specified[2]
Azidohomoalanine (Aha)Residue-specific (Methionine surrogate)Lower than MetStaudinger LigationTriarylphosphineNot specified[3][4]
4-Azido-L-phenylalanine (pAzF)Site-specific (Amber codon suppression)High efficiencyCuAAC / SPAACNot specifiedNot specified
Novel Hydrophilic Azidoamino AcidSolid-Phase Peptide Synthesis (SPPS)Not applicableSPAACDBCO0.34 M⁻¹s⁻¹
Novel Hydrophilic Azidoamino AcidSolid-Phase Peptide Synthesis (SPPS)Not applicableSPAACBCN0.28 M⁻¹s⁻¹
Azidolysine (N₃K)Site-specific (Amber codon suppression) / SPPSHighSPAACDBCOSimilar to other azides

Note: Direct comparison of incorporation efficiencies and reaction rates can be challenging due to variations in experimental conditions, including the expression system, the specific aminoacyl-tRNA synthetase used, and the reaction partner for cycloaddition. For instance, the kinetics of azidohomoalanine (Aha) incorporation are slower than that of methionine, with kcat/Km values of 1.42 x 10⁻³ s⁻¹·μM⁻¹ for Aha compared to 5.47 x 10⁻¹ s⁻¹·μM⁻¹ for Met.

Key Considerations for Selection

  • Incorporation Strategy: Residue-specific incorporation using methionine surrogates like Azidonorleucine (ANL) and Azidohomoalanine (Aha) allows for global replacement of methionine residues, which can be useful for creating proteins with multiple labeling sites. However, this approach may not be suitable if methionine residues are critical for protein function. Site-specific incorporation via amber codon suppression, often used for amino acids like 4-Azido-L-phenylalanine (pAzF) and Azidolysine, provides precise control over the modification site.

  • Reaction Kinetics: The choice between CuAAC and SPAAC is a critical consideration. CuAAC reactions are generally faster but require a copper catalyst that can be toxic to living cells. SPAAC reactions, on the other hand, are copper-free and thus more biocompatible for in-vivo applications, though they may exhibit slower kinetics depending on the strain-promoted alkyne used. The structure of the azide-containing amino acid itself can also influence reaction rates. For example, a novel hydrophilic azidoamino acid was shown to have efficient second-order rate constants in SPAAC ligations.

  • Biocompatibility: For applications in living cells or organisms, the biocompatibility of the entire system is crucial. The azide group itself is generally considered bioorthogonal and stable. However, the toxicity of the copper catalyst in CuAAC is a significant drawback for live-cell imaging. In such cases, SPAAC or the Staudinger ligation are preferred alternatives.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are generalized protocols for key experiments.

Protocol 1: Incorporation of Azide-Containing Amino Acids via Amber Codon Suppression

This method allows for the site-specific incorporation of an unnatural amino acid in response to a nonsense codon (e.g., TAG).

  • Vector Preparation: Clone the gene of interest into an expression vector containing a nonsense codon at the desired position. Co-transform this plasmid with a second plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

  • Cell Culture: Grow the transformed cells in a minimal medium.

  • Induction: Induce protein expression and supplement the culture medium with the desired azide-containing amino acid.

  • Protein Expression and Purification: After a suitable incubation period, harvest the cells and purify the protein using standard chromatographic techniques.

  • Verification: Confirm the incorporation of the azide-containing amino acid using mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein with an alkyne-functionalized molecule.

  • Reactant Preparation: Dissolve the purified azide-containing protein and the alkyne-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Catalyst Preparation: Prepare fresh stock solutions of a copper(II) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Reaction: Mix the protein and alkyne molecule. Add the catalyst components to initiate the reaction.

  • Monitoring and Purification: Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry. Purify the conjugated product to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-modified protein with a strained-alkyne molecule.

  • Reactant Preparation: Dissolve the purified azide-containing protein in an appropriate aqueous buffer (e.g., PBS, pH 7.4). Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a compatible solvent like DMSO.

  • Reaction: Mix the azide-protein solution with the strained alkyne solution (typically 1.5-2 equivalents).

  • Incubation: Allow the reaction to proceed at room temperature or 37°C.

  • Analysis: Analyze the reaction mixture by SDS-PAGE or mass spectrometry to confirm conjugation.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for incorporating azide-containing amino acids and performing the subsequent bioorthogonal reactions.

G cluster_incorporation Site-Specific Incorporation Workflow gene Gene of Interest (with amber codon) vector Expression Vector gene->vector transformation Co-transformation vector->transformation synthetase Engineered aaRS/tRNA Plasmid synthetase->transformation culture Cell Culture & Induction transformation->culture expression Protein Expression culture->expression azide_aa Add Azide-Amino Acid azide_aa->culture purification Purification expression->purification mass_spec Mass Spectrometry Verification purification->mass_spec

Figure 1: General workflow for site-specific incorporation of azide-containing amino acids.

G cluster_reaction Bioorthogonal Ligation Pathways cluster_cuaac CuAAC cluster_spaac SPAAC protein Azide-Modified Protein alkyne Terminal Alkyne protein->alkyne strained_alkyne Strained Alkyne (e.g., DBCO) protein->strained_alkyne cuaac_product Triazole-Linked Conjugate alkyne->cuaac_product copper Cu(I) Catalyst (CuSO4 + Reductant) copper->alkyne spaac_product Triazole-Linked Conjugate strained_alkyne->spaac_product

Figure 2: Comparison of CuAAC and SPAAC reaction pathways for bioconjugation.

References

A Comparative Guide to Alternatives for Metabolic Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of protein synthesis, trafficking, and function, metabolic labeling with non-canonical amino acids (ncAAs) is a cornerstone technique. While Fmoc-D-Aha-OH (N-fluorenylmethoxycarbonyl-D-azidohomoalanine) is a useful reagent, a variety of alternatives offer distinct advantages in terms of incorporation efficiency, reaction kinetics for subsequent labeling, and biocompatibility. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to facilitate the selection of the optimal tool for your research needs.

The primary alternatives for metabolic protein labeling involve the cellular incorporation of amino acid analogs bearing bioorthogonal functional groups. These "chemical handles" are later detected through highly specific and efficient chemical reactions with exogenously supplied probes. The most common bioorthogonal chemistries employed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation.

Key Alternatives and Their Bioorthogonal Chemistries:

  • L-Azidohomoalanine (AHA): A methionine surrogate that introduces an azide group into newly synthesized proteins. The azide can then be labeled with an alkyne-containing probe via CuAAC or SPAAC.

  • L-Homopropargylglycine (HPG): Another methionine analog that incorporates an alkyne group. This is subsequently labeled with an azide-containing probe, typically through CuAAC.

  • Tetrazine-Containing Amino Acids: These amino acids introduce a tetrazine moiety that rapidly reacts with a strained alkene, such as trans-cyclooctene (TCO), via the IEDDA reaction.

  • p-Azido-L-phenylalanine (pAzF): An analog of phenylalanine that introduces an azide group and is typically incorporated site-specifically through genetic code expansion techniques. Subsequent labeling is achieved via SPAAC or CuAAC.

Quantitative Performance Comparison

The choice of a metabolic labeling reagent is often dictated by a balance of incorporation efficiency, the kinetics of the subsequent bioorthogonal reaction, and potential cytotoxicity. The following table summarizes key quantitative data for the most common alternatives.

FeatureL-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)Tetrazine-Amino Acid + TCO
Incorporation Mechanism Methionine SurrogateMethionine SurrogateGenetic Code Expansion
Bioorthogonal Reaction CuAAC or SPAACCuAACIEDDA (Tetrazine Ligation)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) CuAAC: 10¹ - 10⁴[1] SPAAC: 10⁻³ - >1[1][2][3]CuAAC: 10¹ - 10⁴[1]1 - 10⁶
Incorporation Efficiency Approx. 50% in auxotrophic E. coli. Generally considered more efficient than HPG in some systems.70-80% in both auxotrophic and prototrophic E. coli.High fidelity (>95%) with optimized genetic code expansion systems.
Reported Cytotoxicity Can be incorporated in E. coli at concentrations up to 9 mM with sustained growth.In E. coli, growth was completely inhibited at 5.6-90 μM and significantly reduced at >0.35 μM.Tetrazine-containing amino acids have shown good stability and suitability for live cell labeling.
Key Advantages Good balance of incorporation and biocompatibility. Versatile for both CuAAC and SPAAC.High incorporation rates reported in some systems.Exceptionally fast, catalyst-free reaction kinetics. Ideal for in vivo and real-time imaging.
Key Disadvantages Lower incorporation than HPG in some bacterial strains. CuAAC requires a cytotoxic copper catalyst.Higher cytotoxicity compared to AHA in E. coli.Requires genetic manipulation for incorporation.

Experimental Workflows and Signaling Pathways

The general workflow for metabolic protein labeling involves two key stages: the incorporation of the non-canonical amino acid and the subsequent bioorthogonal ligation to a probe of interest (e.g., a fluorophore or biotin).

AHA/HPG Labeling and Click Chemistry Workflow

This workflow illustrates the metabolic incorporation of AHA or HPG, followed by either copper-catalyzed or strain-promoted click chemistry for protein detection.

AHA_HPG_Workflow cluster_incorporation Step 1: Metabolic Incorporation cluster_ligation Step 2: Bioorthogonal Ligation AHA_HPG AHA or HPG (in Met-free medium) Cell Living Cells AHA_HPG->Cell Uptake Labeled_Protein Newly Synthesized Protein with Azide or Alkyne Cell->Labeled_Protein Protein Synthesis Labeled_Protein2 Labeled Protein Probe Alkyne or Azide Probe (e.g., Fluorophore, Biotin) Probe->Labeled_Protein2 Click Chemistry (CuAAC or SPAAC) Final_Product Detected Protein Labeled_Protein2->Final_Product Detection

AHA/HPG Labeling Workflow
Tetrazine Ligation Workflow

This diagram shows the process of expressing a protein containing a tetrazine-bearing amino acid, which is then rapidly labeled with a TCO-functionalized probe.

Tetrazine_Ligation_Workflow cluster_expression Step 1: Protein Expression cluster_labeling Step 2: Bioorthogonal Labeling Plasmid Plasmid with Tet-aaRS/tRNA & Gene of Interest Host_Cell Host Cell (e.g., E. coli) Plasmid->Host_Cell Transformation Tet_Protein Protein with Tetrazine Amino Acid Host_Cell->Tet_Protein Expression with Tet-aa Labeled_Tet_Protein Labeled Protein TCO_Probe TCO-Probe (e.g., Fluorophore) TCO_Probe->Labeled_Tet_Protein IEDDA Reaction Detected_Protein Detected Protein Labeled_Tet_Protein->Detected_Protein Detection

Tetrazine Ligation Workflow

Detailed Experimental Protocols

The following are representative protocols for the metabolic labeling of proteins using AHA/HPG and for the subsequent click chemistry reaction.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with AHA or HPG

Materials:

  • Mammalian cells cultured on coverslips or plates

  • Methionine-free cell culture medium (e.g., DMEM without methionine)

  • L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells once with warm PBS.

  • Replace the standard culture medium with pre-warmed methionine-free medium and incubate the cells for 30-60 minutes at 37°C to deplete intracellular methionine stores.

  • Prepare a stock solution of AHA or HPG (e.g., 50 mM in DMSO or water).

  • Add the AHA or HPG stock solution to the methionine-free medium to achieve the desired final concentration (a starting concentration of 50 µM is recommended).

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours) under their optimal growth conditions.

  • After incubation, remove the labeling medium and wash the cells twice with PBS.

  • Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.

  • Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection

Materials:

  • AHA or HPG labeled, fixed, and permeabilized cells on coverslips

  • Alkyne- or azide-functionalized fluorescent probe

  • Copper(II) sulfate (CuSO₄) solution

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the "click" reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order:

    • PBS (to final volume)

    • Fluorescent probe (e.g., 1-5 µM final concentration)

    • CuSO₄ (e.g., 1 mM final concentration)

    • Ligand (e.g., 5 mM final concentration)

    • Freshly prepared sodium ascorbate (e.g., 50 mM final concentration)

  • Add the click reaction cocktail to the fixed and permeabilized cells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash the cells three times with PBS.

  • The cells can now be counterstained (e.g., with a nuclear stain like DAPI) and mounted for fluorescence microscopy.

Protocol 3: Live-Cell Tetrazine Ligation

Materials:

  • Cells expressing a protein with a genetically encoded tetrazine-containing amino acid

  • Trans-cyclooctene (TCO)-functionalized fluorescent probe

  • Cell culture medium or PBS

Procedure:

  • Culture the cells expressing the tetrazine-modified protein to the desired density.

  • Prepare a solution of the TCO-functionalized probe in cell culture medium or PBS at the desired concentration (e.g., 1-10 µM).

  • Add the probe solution to the cells.

  • Incubate for a short period (e.g., 5-30 minutes) at 37°C. The reaction is typically very fast.

  • Wash the cells three times with fresh medium or PBS to remove the excess probe.

  • The cells can be immediately imaged using fluorescence microscopy. For some applications, a fixation step may follow the labeling.

Conclusion

The selection of a metabolic labeling reagent beyond this compound depends on the specific experimental goals and constraints. For general-purpose labeling of newly synthesized proteins, AHA and HPG are robust choices, with the selection between them potentially depending on the cell type and tolerance for cytotoxicity. When rapid, catalyst-free labeling is paramount, especially in the context of live-cell or in vivo imaging, the tetrazine ligation system offers unparalleled kinetics. The use of pAzF provides the advantage of site-specific incorporation, which is crucial for studies requiring precise localization of the label within a protein. By considering the quantitative data and protocols presented in this guide, researchers can make an informed decision to best suit their experimental needs.

References

Assessing the Biocompatibility of Fmoc-D-Aha-OH Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of bioorthogonal chemistry has revolutionized the fields of drug delivery, protein engineering, and molecular imaging. Among the various tools available, Fmoc-D-Aha-OH has emerged as a valuable building block for site-specific modifications. Its structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D-amino acid, and an azido-homoalanine (Aha) side chain, offers unique advantages for peptide synthesis and bioconjugation. However, a thorough understanding of its biocompatibility is paramount for its safe and effective application in biological systems.

This guide provides a comprehensive assessment of the biocompatibility of this compound modifications. Due to the limited direct experimental data on the complete molecule, this guide infers its biocompatibility by examining its constituent components. Furthermore, it outlines the essential experimental protocols required to rigorously evaluate its performance and compares it with alternative bioconjugation reagents.

Inferred Biocompatibility Profile of this compound

The biocompatibility of this compound can be dissected by analyzing its three key components: the Fmoc group, the D-amino acid, and the azido-homoalanine linker.

ComponentKnown Biocompatibility CharacteristicsPotential Concerns
Fmoc Group Generally considered biocompatible and is widely used in solid-phase peptide synthesis. It can promote the self-assembly of peptides into hydrogels, which are often used for drug delivery and tissue engineering applications.[1][2]High local concentrations of degradation products from Fmoc-containing compounds, such as Fmoc-diphenylalanine, have been shown to induce necrosis in vitro.[3] The long-term effects of Fmoc accumulation in vivo are not well-characterized.
D-Amino Acid Incorporation of D-amino acids can enhance peptide stability by increasing resistance to enzymatic degradation.[4][5] This can lead to reduced cytotoxicity and hemolytic activity compared to their L-counterparts, while maintaining desired biological activity.While generally well-tolerated, excessive incorporation of D-amino acids into peptides could potentially trigger immunogenic responses or unforeseen cytotoxicity.
Azido-homoalanine (Aha) The azide group is a small, bio-inert functional group central to "click chemistry" reactions. It is not naturally present in biological systems, which contributes to its bioorthogonality, reacting specifically with its alkyne partner without cross-reacting with native functional groups.While the azide moiety itself is considered biocompatible, the biocompatibility of the entire short-chain azido-amino acid linker has not been extensively studied. Potential metabolic pathways and long-term effects of the azido-linker remain to be fully elucidated.

Essential Experimental Protocols for Biocompatibility Assessment

To definitively establish the biocompatibility of this compound modifications, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the concentration at which a substance becomes toxic to cells.

1. Membrane Integrity Assays:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.

2. Metabolic Activity Assays:

  • MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of viable cells by assessing the reduction of tetrazolium salts.

  • Resazurin Assay: A fluorometric assay where viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

3. Cell Proliferation Assays:

  • BrdU/EdU Assays: Measure DNA synthesis as an indicator of cell proliferation.

G cluster_workflow In Vitro Cytotoxicity Testing Workflow cluster_assays Perform Cytotoxicity Assays start Prepare cell cultures treat Treat cells with varying concentrations of This compound modified substance start->treat incubate Incubate for defined periods (e.g., 24, 48, 72 hours) treat->incubate ldh LDH Assay incubate->ldh mtt MTT/XTT Assay incubate->mtt resazurin Resazurin Assay incubate->resazurin analyze Analyze data and determine IC50 values ldh->analyze mtt->analyze resazurin->analyze G cluster_pathway Potential Immunogenic Signaling Pathway Fmoc_Aha This compound Modified Molecule APC Antigen Presenting Cell (e.g., Dendritic Cell) Fmoc_Aha->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Cytokines Cytokine Release (e.g., IL-6, TNF-α) T_Cell->Cytokines Antibodies Antibody Production B_Cell->Antibodies G cluster_logic Bioconjugation Strategy Selection in_vivo In Vivo or Live Cell? spaac Strain-Promoted (SPAAC) (e.g., DBCO, BCN, Tetrazine) in_vivo->spaac Yes cuaac Copper-Catalyzed (CuAAC) (e.g., this compound + Alkyne) in_vivo->cuaac No (or with caution) consider_reagent Consider reagent size and hydrophobicity spaac->consider_reagent consider_copper Mitigate copper toxicity with ligands cuaac->consider_copper

References

A Comparative Guide to the Quantitative Analysis of Fmoc-D-Aha-OH Labeled Synthetic Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of synthetic proteins and peptides is a cornerstone of reliable and reproducible research in drug development, proteomics, and materials science. While numerous methods exist for this purpose, a novel approach utilizing an N-terminal Fmoc-D-Aha-OH label offers a unique combination of quantification and subsequent functionalization. This guide provides an objective comparison of this method with established alternatives, supported by experimental data and detailed protocols.

The use of this compound at the N-terminus of a synthetically produced peptide or small protein provides a dual-functionality handle. The Fluorenylmethyloxycarbonyl (Fmoc) group, typically removed during solid-phase peptide synthesis (SPPS), can be retained on the final product as a quantifiable marker.[1][2] Concurrently, the azido group of the D-azidohomoalanine (Aha) residue offers a bioorthogonal handle for "click" chemistry, enabling covalent conjugation to reporter molecules, surfaces, or other biomolecules.

Quantitative Analysis via Fmoc-Cleavage

The principle of this quantification method is based on the stoichiometric release of a UV-active molecule, dibenzofulvene (DBF), upon the cleavage of the N-terminal Fmoc group under basic conditions.[1][2] The concentration of the released DBF, which is directly proportional to the peptide concentration, can be accurately measured using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1]

The following diagram outlines the workflow for quantifying a synthetic peptide with an N-terminal this compound label.

G cluster_synthesis Peptide Synthesis cluster_quantification Quantification start Start with Solid-Phase Support synthesis Solid-Phase Peptide Synthesis (SPPS) (Incorporate this compound as the final amino acid) start->synthesis cleavage_resin Cleave Peptide from Resin (Side-chain deprotection, N-terminal Fmoc remains) synthesis->cleavage_resin purification Purify N-terminal Fmoc-Peptide (e.g., by RP-HPLC) cleavage_resin->purification fmoc_cleavage Cleave N-terminal Fmoc Group (e.g., 0.25 M NaOH in 1:1 MeOH/H2O) purification->fmoc_cleavage analysis Quantify Dibenzofulvene (DBF) (HPLC or UV-Vis at ~301 nm) fmoc_cleavage->analysis calculation Calculate Peptide Concentration (Based on 1:1 stoichiometry of DBF to Peptide) analysis->calculation click_chemistry Click Chemistry using Azide Group (Conjugation to alkyne-modified molecules) calculation->click_chemistry

Workflow for quantification and functionalization of an this compound labeled peptide.

Detailed Experimental Protocol: Fmoc-Cleavage Assay

This protocol is adapted for the quantification of a purified synthetic peptide functionalized with an N-terminal this compound.

1. Peptide Synthesis and Purification:

  • Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). In the final coupling step, use this compound to introduce the N-terminal label.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water), which removes side-chain protecting groups but leaves the N-terminal Fmoc group intact.

  • Purify the crude N-Fmoc peptide by reverse-phase HPLC (RP-HPLC) to obtain a highly pure product.

2. Preparation of Reagents:

  • Cleavage Solution: Prepare a 0.25 M sodium hydroxide (NaOH) solution in a 1:1 (v/v) mixture of methanol and water.

  • Standards: Prepare a series of dibenzofulvene (DBF) standards of known concentrations in the cleavage solution for generating a calibration curve.

3. Fmoc-Cleavage Reaction:

  • Dissolve a known amount of the lyophilized Fmoc-peptide in a suitable solvent.

  • Add the cleavage solution to the peptide sample. A typical reaction condition is incubation for 30 minutes at room temperature.

4. Quantification by HPLC:

  • Inject the supernatant from the cleavage reaction into an HPLC system equipped with a C18 column and a UV detector.

  • Use an isocratic or gradient elution with a mobile phase suitable for separating DBF (e.g., acetonitrile/water mixtures).

  • Monitor the absorbance at approximately 301 nm.

  • Determine the concentration of DBF in the sample by comparing its peak area to the calibration curve generated from the DBF standards.

5. Calculation of Peptide Concentration:

  • The molar concentration of the peptide is equal to the molar concentration of the measured DBF, due to their 1:1 stoichiometric relationship.

Comparison with Alternative Quantification Methods

The Fmoc-cleavage method offers a distinct set of advantages and disadvantages when compared to other common techniques for peptide and protein quantification.

MethodPrincipleAccuracySensitivityThroughputProsCons
Fmoc-Cleavage Assay Stoichiometric release of a UV-active molecule (dibenzofulvene) from the N-terminal Fmoc group.HighModerate to HighModerateGood accuracy; uses standard lab equipment (HPLC/UV-Vis); leaves the native peptide for further use.Requires an N-terminal Fmoc group; destructive to the Fmoc tag; not suitable for naturally expressed proteins.
Amino Acid Analysis (AAA) Acid hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.Very High (Gold Standard)HighLowProvides absolute quantification and confirms amino acid composition.Destructive to the sample; time-consuming; specialized equipment required; certain amino acids can be degraded during hydrolysis.
Quantitative NMR (qNMR) Integration of specific peptide proton signals relative to a certified internal standard of known concentration.Very HighLowLowNon-destructive; provides absolute quantification; highly accurate and precise.Requires a large amount of pure sample; expensive equipment (NMR spectrometer); complex data analysis.
HPLC with External Standard Comparison of the peak area of the peptide with a calibration curve generated from a highly pure peptide standard.High (dependent on standard purity)HighHighHigh precision and throughput; widely used in quality control.Accuracy is entirely dependent on the purity and accurate concentration of the external standard.
Colorimetric Assays (BCA, Bradford) Formation of a colored complex between the peptide and a reagent, with the color intensity proportional to the peptide concentration.Low to ModerateModerateHighFast, simple, and inexpensive; suitable for high-throughput screening.Low specificity; susceptible to interference from various substances; sequence-dependent variability.

Dual Functionality of this compound

The strategic placement of this compound at the N-terminus of a synthetic peptide creates a powerful tool for researchers. It allows for accurate quantification before the peptide is used in subsequent applications that leverage the azide group for specific conjugation.

G cluster_quant Quantification Pathway cluster_func Functionalization Pathway start Synthetic Peptide with N-terminal this compound cleave_fmoc Base-mediated Fmoc Cleavage start->cleave_fmoc quantify_dbf Quantify Released DBF (HPLC/UV-Vis) cleave_fmoc->quantify_dbf deprotected_peptide Peptide with N-terminal D-Aha (Azide Group) cleave_fmoc->deprotected_peptide Yields peptide_conc Determine Peptide Concentration quantify_dbf->peptide_conc click_reaction Cu(I)-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition deprotected_peptide->click_reaction conjugated_product Conjugated Peptide (e.g., to a fluorophore, biotin, or surface) click_reaction->conjugated_product

Logical diagram of the dual functionality of an N-terminal this compound label.

Conclusion

The quantitative analysis of synthetic peptides using an N-terminal this compound label presents a robust and versatile methodology. It offers a balance of accuracy, accessibility, and the unique advantage of preserving the peptide for subsequent bioorthogonal conjugation. While Amino Acid Analysis and qNMR remain the gold standards for absolute quantification, their low throughput and high cost can be prohibitive. The Fmoc-cleavage method provides a compelling alternative, particularly for researchers who require both accurate quantification and the ability to "click" their peptides to other molecules or surfaces. This dual-functionality streamlines workflows in areas such as drug delivery, diagnostic development, and biomaterial science, making this compound a valuable building block in the synthetic protein chemist's toolkit.

References

Characterizing Fmoc-D-Aha-OH Modified Peptides: An HPLC-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the accurate characterization of modified peptides is paramount. The incorporation of non-standard amino acids like Fmoc-D-2-aminohexanoic acid (Fmoc-d-aha-oh), a building block often utilized in "click chemistry" due to its azide functionality, introduces unique analytical challenges.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the characterization of this compound modified peptides, supported by experimental data and protocols. We will also explore advanced alternatives and complementary techniques to ensure robust and reliable analysis.

The Impact of this compound on Peptide Properties and HPLC Analysis

The defining characteristic of an this compound modified peptide, from an analytical perspective, is its increased hydrophobicity. The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) protecting group significantly enhances the peptide's affinity for the non-polar stationary phase in reversed-phase HPLC (RP-HPLC).[4][5] This increased hydrophobicity can lead to several analytical challenges, including:

  • Poor Solubility: The peptide may have limited solubility in the aqueous mobile phases typically used at the beginning of an HPLC gradient, potentially leading to precipitation in the sample vial or on the column.

  • Peak Broadening and Tailing: Strong interactions with the stationary phase can result in broad, asymmetric peaks, which can compromise resolution and accurate quantification.

  • Longer Retention Times: The increased hydrophobicity will lead to later elution from the column, requiring adjustments to the gradient profile.

Comparative Analysis of HPLC and UPLC Performance

While HPLC remains a workhorse in many laboratories, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages for the analysis of complex and hydrophobic peptides. UPLC systems utilize smaller particle size columns (typically sub-2 µm) and operate at higher pressures than traditional HPLC systems. This results in:

  • Improved Resolution: Narrower peaks lead to better separation of the target peptide from impurities.

  • Increased Peak Capacity: More peaks can be resolved within a single run.

  • Faster Analysis Times: Gradients can be run much faster without sacrificing resolution.

  • Enhanced Sensitivity: Sharper peaks result in a better signal-to-noise ratio.

The following table summarizes a typical performance comparison between HPLC and UPLC for the analysis of a peptide mixture, demonstrating the advantages of the latter.

ParameterHPLC SystemUHPLC/UPLC SystemAdvantage of UPLC
Resolution (between two closely eluting peaks) 1.72.7 - 3.1Significant Improvement
Peak Capacity 118170 - 196~44-66% Increase
Analysis Time 20-45 minutes2-5 minutesUp to 10x Faster
Typical Operating Pressure Up to 6,000 psiUp to 15,000 psi or moreEnables use of smaller particles
Solvent Consumption HigherLowerMore cost-effective and environmentally friendly

Experimental Protocols

Sample Preparation for Hydrophobic Peptides

Due to the potential for poor solubility, proper sample preparation is critical.

  • Initial Dissolution: Dissolve the lyophilized this compound modified peptide in a small volume of a strong organic solvent such as acetonitrile (ACN) or isopropanol. Dimethylformamide (DMF) can also be used if compatible with your HPLC system.

  • Dilution: Slowly dilute the dissolved peptide with the initial mobile phase of your HPLC gradient while observing for any signs of precipitation.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Recommended HPLC Method for this compound Modified Peptides

This protocol is adapted from methods used for similarly hydrophobic Fmoc-protected peptides.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For higher resolution, a column with a smaller particle size (e.g., 2.5 µm) can be used on a UHPLC system.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: 220 nm (peptide backbone) and 265 nm (Fmoc group).

  • Gradient:

    • Start with a higher initial percentage of mobile phase B than for unprotected peptides (e.g., 30-50%).

    • Run a shallow linear gradient to a high percentage of B (e.g., 95-100%) over 30-60 minutes. A typical gradient might increase by 1% of B per minute.

    • Hold at a high percentage of B for 5-10 minutes to elute all hydrophobic components.

    • Return to the initial conditions and re-equilibrate the column for at least 10 column volumes.

Visualization of Experimental and Logical Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of an this compound modified peptide typically follows a standard solid-phase peptide synthesis protocol.

spss_workflow resin Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->fmoc_deprotection amino_acid_coupling Amino Acid Coupling (Standard or this compound) fmoc_deprotection->amino_acid_coupling wash Washing Steps amino_acid_coupling->wash repeat Repeat for Each Amino Acid wash->repeat Next Amino Acid final_deprotection Final Fmoc Deprotection wash->final_deprotection Final Amino Acid repeat->fmoc_deprotection cleavage Cleavage from Resin (e.g., TFA Cocktail) final_deprotection->cleavage purification HPLC Purification cleavage->purification

SPPS workflow for modified peptides.
Click Chemistry Conjugation Workflow

The azide group on the d-aha moiety allows for conjugation to alkyne-containing molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

click_chemistry_workflow peptide This compound Modified Peptide (Azide) reaction CuAAC 'Click' Reaction peptide->reaction alkyne Alkyne-containing Molecule (e.g., Fluorophore, Drug) alkyne->reaction conjugate Conjugated Peptide reaction->conjugate

References

A Comparative Guide to CuAAC and SPAAC for Fmoc-d-aha-oh Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of biomolecules is a cornerstone of modern chemical biology and drug development. Among the most powerful tools for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, colloquially known as "click chemistry." This guide provides an objective comparison of these two methods for the conjugation of Fmoc-d-aha-oh, an azide-containing amino acid derivative, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Introduction to Azide-Alkyne Cycloaddition Reactions

This compound (Fmoc-D-2-amino-6-azidohexanoic acid) is a valuable building block in solid-phase peptide synthesis (SPPS), enabling the introduction of an azide moiety for subsequent bioconjugation. This azide group serves as a versatile chemical handle for the attachment of various functionalities, such as fluorophores, affinity tags, or drug molecules, via cycloaddition reactions with alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted triazole.[1] Its high reaction rates and yields have made it a widely adopted method in bioconjugation.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to react with an azide.[3] The release of ring strain drives the reaction forward, obviating the need for a potentially cytotoxic copper catalyst and making it particularly suitable for applications in living systems.[4]

Performance Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for the conjugation of this compound depends on the specific requirements of the application, primarily balancing the need for speed and efficiency against biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (k₂ ≈ 10² - 10³ M⁻¹s⁻¹)Slower, dependent on cyclooctyne (k₂ ≈ 0.3 - 1.2 M⁻¹s⁻¹ for DBCO, ~0.3 M⁻¹s⁻¹ for BCN with similar azides)[5]
Reactants Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Reaction Conditions Aqueous or organic solvents, room temperatureAqueous or organic solvents, room temperature
Side Reactions Potential for oxidative damage to biomolecules from copper/reducing agent systemGenerally low, but some cyclooctynes may have off-target reactivity
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers possible, but often not a concern for conjugation

Reaction Mechanisms and Workflow

The fundamental difference in the reaction mechanism between CuAAC and SPAAC dictates their respective experimental workflows.

CuAAC_Mechanism cluster_CuAAC CuAAC Reaction Azide R-N₃ (this compound) Product 1,4-Triazole Conjugate Azide->Product Alkyne R'-C≡CH (Terminal Alkyne) Alkyne->Product Cu(I) Cu(I) Catalyst Cu(I)->Product Catalyzes

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_SPAAC SPAAC Reaction Azide R-N₃ (this compound) Product Triazole Conjugate Azide->Product Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) Cyclooctyne->Product Strain Release

SPAAC Reaction Mechanism

The experimental workflow for incorporating this compound into a peptide and subsequent conjugation is outlined below.

Experimental_Workflow Start Start: Solid-Phase Peptide Synthesis (SPPS) Incorporate Incorporate this compound into peptide sequence Start->Incorporate Cleave Cleave peptide from resin Incorporate->Cleave Purify Purify azide-containing peptide Cleave->Purify Conjugation Conjugation Reaction Purify->Conjugation CuAAC CuAAC: + Terminal Alkyne + Cu(I) Catalyst Conjugation->CuAAC SPAAC SPAAC: + Strained Cyclooctyne (e.g., DBCO or BCN) Conjugation->SPAAC Purify_Final Purify Final Conjugate CuAAC->Purify_Final SPAAC->Purify_Final End End: Characterize Conjugated Product Purify_Final->End

General Experimental Workflow

Experimental Protocols

The following are generalized protocols for the conjugation of a peptide containing this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the d-aha moiety using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent and a base in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: CuAAC Conjugation in Solution

This protocol describes the copper-catalyzed conjugation of an azide-containing peptide with a terminal alkyne-functionalized molecule.

Materials:

  • Purified azide-containing peptide

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA, TBTA) - optional but recommended

  • Solvent (e.g., mixture of water and DMSO or DMF)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide and the terminal alkyne (typically 1.5-2 equivalents) in the chosen solvent system.

  • Prepare Catalyst: In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water). Prepare a solution of CuSO₄ (e.g., 20 mM in water) and, if used, the copper ligand.

  • Initiate Reaction: Add the copper ligand solution to the peptide/alkyne mixture, followed by the CuSO₄ solution and finally the sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for sodium ascorbate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC to remove unreacted starting materials and the catalyst.

Protocol 3: SPAAC Conjugation in Solution

This protocol describes the copper-free conjugation of an azide-containing peptide with a strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN).

Materials:

  • Purified azide-containing peptide

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG, BCN-fluorophore)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic co-solvent (if needed for solubility, e.g., DMSO or DMF)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the strained cyclooctyne (typically 1.1-1.5 equivalents) in a minimal amount of organic co-solvent and then add it to the peptide solution.

  • Incubation: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used. The reaction progress can be monitored by RP-HPLC.

  • Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of this compound-containing peptides. CuAAC offers the advantage of faster reaction kinetics, which can be beneficial for high-throughput applications or when working with unstable molecules. However, the requirement for a copper catalyst limits its use in living systems due to cytotoxicity. SPAAC provides a highly biocompatible alternative for in vivo and live-cell applications, albeit with generally slower reaction rates. The choice between these two "click" chemistry approaches should be guided by the specific experimental context, weighing the trade-offs between reaction speed, biocompatibility, and the nature of the molecules being conjugated. For applications in drug development and cellular studies, the copper-free nature of SPAAC often makes it the preferred method. For in vitro conjugations where speed is paramount and copper can be effectively removed, CuAAC remains an excellent choice.

References

A Comparative Guide to Bioorthogonal Labeling: Validating Fmoc-D-Aha-Oh Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and identification of newly synthesized proteins are paramount to understanding cellular dynamics and disease progression. Bioorthogonal labeling, a technique that allows for the visualization and isolation of biomolecules in their native environment, has emerged as a powerful tool in this endeavor. This guide provides a comprehensive comparison of bioorthogonal labeling reagents, with a focus on the validation of the non-canonical amino acid Fmoc-D-azidohomoalanine (Fmoc-d-aha-oh) against the widely used L-azidohomoalanine (AHA).

This document delves into the experimental data, protocols, and underlying principles of these labeling techniques, offering a clear perspective on their respective advantages and limitations.

Introduction to Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] In the context of protein labeling, this is typically a two-step process. First, a non-canonical amino acid (ncAA) containing a unique chemical handle (e.g., an azide or alkyne group) is introduced to cells or organisms and is incorporated into newly synthesized proteins by the cellular translational machinery.[3][4] Subsequently, a probe molecule containing a complementary reactive group is introduced, which specifically and covalently attaches to the ncAA, allowing for visualization or affinity purification.[3]

The "click chemistry" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are the most common bioorthogonal reactions used for this purpose due to their high efficiency and specificity.

L-Azidohomoalanine (AHA): The Gold Standard

L-azidohomoalanine (AHA), an analog of the essential amino acid methionine, is the most extensively used and well-validated ncAA for bioorthogonal labeling of newly synthesized proteins. Its azide group serves as a bioorthogonal handle for subsequent click chemistry reactions.

Performance and Validation of L-AHA

Extensive research has demonstrated the utility of AHA in a variety of applications, including proteomics, cell imaging, and in vivo studies in model organisms. However, it is important to consider its potential effects on cellular processes.

ParameterObservationReferences
Incorporation Efficiency AHA is incorporated into proteins by the endogenous methionyl-tRNA synthetase. However, its incorporation efficiency is lower than that of methionine, which can necessitate the use of methionine-free media or higher concentrations of AHA to achieve sufficient labeling.
Cell Viability and Toxicity At typical working concentrations, AHA is generally considered to be non-toxic and does not significantly impact protein degradation. However, methionine starvation and high concentrations of AHA can induce cellular stress and alter gene and protein expression profiles.
Specificity AHA is specifically incorporated in place of methionine. Labeling is dependent on active protein synthesis and can be blocked by translation inhibitors like cycloheximide.
Experimental Workflow for L-AHA Labeling

The general workflow for bioorthogonal labeling with L-AHA involves metabolic labeling followed by a click chemistry reaction for detection or enrichment.

AHA_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection/Enrichment start Cells in Culture met_dep Methionine Depletion (optional) start->met_dep aha_inc Incubation with L-AHA met_dep->aha_inc labeled_cells AHA-labeled Cells aha_inc->labeled_cells lysis Cell Lysis labeled_cells->lysis click Click Chemistry (e.g., CuAAC or SPAAC) with Alkyne Probe lysis->click analysis Downstream Analysis (Fluorescence Microscopy, Western Blot, Mass Spectrometry) click->analysis

Caption: Experimental workflow for bioorthogonal labeling with L-AHA.

This compound: A Potential Alternative?

Fmoc-D-azidohomoalanine (this compound) is a D-enantiomer of the azidohomoalanine amino acid, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The use of D-amino acids as bioorthogonal probes is an emerging area of interest, primarily driven by their potential for increased stability against proteolysis.

Theoretical Advantages and Challenges

While direct experimental validation of this compound for general protein labeling in mammalian cells is limited in the current scientific literature, we can extrapolate potential benefits and hurdles based on the known properties of D-amino acids.

Potential Advantages:

  • Proteolytic Stability: Peptides and proteins containing D-amino acids are generally resistant to degradation by proteases, which could offer a longer temporal window for tracking labeled proteins.

  • Reduced Immunogenicity: D-peptides may exhibit lower immunogenicity compared to their L-counterparts.

Challenges and Considerations:

  • Incorporation by Ribosomes: The central challenge lies in the fact that the eukaryotic translational machinery is highly specific for L-amino acids. Therefore, significant incorporation of D-amino acids into proteins via the ribosome is not expected to occur naturally. This fundamental limitation suggests that this compound is unlikely to be a suitable reagent for metabolic labeling of newly synthesized proteins in mammalian cells using the same mechanism as L-AHA.

  • Alternative Incorporation Mechanisms: While ribosomal incorporation is unlikely, D-amino acids are known to be incorporated into specific structures, such as the peptidoglycan cell wall of bacteria. It is conceivable that specific enzymes in certain contexts could incorporate a D-amino acid, but this would not represent a general protein labeling strategy.

  • The Role of the Fmoc Group: The Fmoc protecting group is typically used in solid-phase peptide synthesis and would need to be removed for the amino acid to be available for any potential biological incorporation. The presence of this bulky group would likely prevent its recognition by any cellular machinery.

Comparative Analysis: L-AHA vs. This compound

Based on current knowledge, a direct performance comparison for general protein labeling in mammalian cells is heavily skewed towards L-AHA.

FeatureL-Azidohomoalanine (L-AHA)Fmoc-D-Azidohomoalanine (this compound)
Primary Application Metabolic labeling of newly synthesized proteins.Primarily a reagent for chemical synthesis; potential for specialized applications where D-amino acid incorporation is possible (e.g., bacterial cell wall).
Incorporation Mechanism Ribosomal incorporation via methionyl-tRNA synthetase.Not incorporated into proteins by the eukaryotic ribosome.
Validated in Mammalian Cells Yes, extensively.No significant evidence in the reviewed literature.
Toxicity Generally low, but can induce stress at high concentrations.Unknown in the context of metabolic labeling.

Signaling Pathway and Experimental Logic

The logic behind bioorthogonal labeling with a methionine analog like AHA is to hijack the natural protein synthesis pathway.

Signaling_Pathway Met Methionine / L-AHA MetRS Methionyl-tRNA Synthetase Met->MetRS Charged_tRNA Met-tRNA-Met / AHA-tRNA-Met MetRS->Charged_tRNA charges tRNA_Met tRNA-Met tRNA_Met->MetRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Newly Synthesized Protein (with Met or AHA) Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome

Caption: Hijacking the protein synthesis pathway for bioorthogonal labeling.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-AHA
  • Cell Culture: Plate mammalian cells to be ~70-80% confluent on the day of the experiment.

  • Methionine Depletion (Optional but Recommended): Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO2. This step enhances the incorporation of AHA.

  • AHA Labeling: Add L-AHA to the methionine-free medium to a final concentration of 25-50 µM. Incubate for 1-4 hours, or for a duration appropriate for the biological question being addressed.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a buffer containing 1% SDS and protease inhibitors. Sonicate the lysate to shear DNA and reduce viscosity.

  • Protein Precipitation: Precipitate the proteins using a methanol/chloroform extraction to remove interfering substances.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

This protocol is for labeling proteins in a cell lysate with an alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne).

  • Prepare Click Chemistry Reaction Mix: For a typical 50 µL reaction, combine the following in order:

    • Protein lysate (containing AHA-labeled proteins)

    • Alkyne probe (e.g., 50 µM final concentration)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (1 mM final concentration)

    • Copper(II) sulfate (CuSO4) (1 mM final concentration)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent probe.

  • Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if using a biotin probe) or direct visualization by in-gel fluorescence or western blot.

Conclusion

The validation of bioorthogonal labeling reagents is critical for their reliable application in research. L-azidohomoalanine (AHA) stands as a robust and well-characterized tool for the metabolic labeling of newly synthesized proteins in a wide range of biological systems. Its performance, limitations, and experimental protocols are well-documented, making it a reliable choice for researchers.

In contrast, the use of this compound for general protein labeling in mammalian cells is not supported by the current body of scientific literature. The fundamental specificity of the eukaryotic ribosome for L-amino acids presents a significant barrier to its incorporation into nascent polypeptide chains. While D-amino acids hold promise for specialized applications, such as targeting bacterial cell walls, they are not a viable alternative to L-AHA for the broad-spectrum labeling of newly synthesized proteins in eukaryotic systems.

Future research may uncover novel enzymatic pathways or engineered systems that could enable the specific incorporation of D-amino acids into proteins in mammalian cells. However, for current applications in proteomics and cell biology, L-AHA remains the superior and validated choice. Researchers should carefully consider the biological context and the specific scientific question when selecting a bioorthogonal labeling strategy.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Fmoc-D-Aha-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents like Fmoc-D-Aha-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-α-aminoheptanoic acid) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams.

The foundational principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] This approach ensures the highest level of safety and adherence to regulations. All disposal procedures should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[1][2]

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is essential to be equipped with the appropriate personal protective equipment to minimize exposure risks.

PPE CategoryDescription
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required.[2]
Body Protection A laboratory coat and closed-toe shoes must be worn.
Respiratory Protection In cases of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedures

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

This category includes unused or expired this compound, as well as contaminated items like weighing paper, gloves, and pipette tips.

  • Container: Use a dedicated, clearly labeled, and sealable hazardous waste container for all solid waste. If possible, dispose of the original reagent in its manufacturer's container.

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal.

Liquid waste from experiments involving this compound must also be treated as hazardous. This includes reaction mixtures and solutions from Fmoc-deprotection steps, which often contain piperidine in solvents like DMF.

  • Collection: Collect all liquid waste in a dedicated, sealed, and properly labeled waste container.

  • Segregation: It is crucial to segregate different types of liquid waste. For instance, waste from Fmoc deprotection containing piperidine should be collected separately from acidic waste streams to prevent violent reactions.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents (e.g., "this compound, Piperidine, DMF waste").

  • Storage: Store the liquid waste container in a designated hazardous waste area.

  • Disposal: Arrange for disposal through your institution's EHS department.

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: For small spills, use an absorbent, inert material such as vermiculite, sand, or earth to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.

cluster_start Start: this compound Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposal start Identify Waste Type solid_waste Solid Waste (Unused Reagent, Contaminated PPE) start->solid_waste Solid liquid_waste Liquid Waste (Experimental Solutions) start->liquid_waste Liquid solid_container Place in Dedicated 'Hazardous Solid Waste' Container solid_waste->solid_container label_solid Label with 'Hazardous Waste' and Full Chemical Name solid_container->label_solid store_solid Store in Designated Hazardous Waste Area label_solid->store_solid contact_ehs Contact Institutional EHS for Pickup and Disposal store_solid->contact_ehs liquid_container Place in Dedicated 'Hazardous Liquid Waste' Container liquid_waste->liquid_container label_liquid Label with 'Hazardous Waste' and All Components liquid_container->label_liquid store_liquid Store in Designated Hazardous Waste Area label_liquid->store_liquid store_liquid->contact_ehs

This compound Waste Disposal Workflow

By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of chemical waste, thereby building a foundation of trust and operational excellence in the scientific community.

References

Personal protective equipment for handling Fmoc-d-aha-oh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Trusted Resource for Laboratory Safety and Chemical Handling.

This guide provides immediate, essential safety and logistical information for handling Fmoc-d-aha-oh. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Key Safety and Hazard Information

Hazard CategoryDescriptionRecommended Precautions
Eye Contact May cause irritation.Wear tightly fitting safety goggles or a face shield.[1][2]
Skin Contact May be harmful if absorbed through the skin and may cause irritation.[3]Handle with chemical-resistant gloves (e.g., nitrile).[2][4]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.Use in a well-ventilated area or with local exhaust ventilation. Avoid dust formation.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Physical Hazards No known significant physical hazards under standard laboratory conditions.Store in a cool, dry, well-ventilated place away from strong oxidizing agents.
Environmental No specific data available, but it is prudent to avoid release into the environment.Dispose of as hazardous chemical waste. Do not allow to enter drains.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

  • Hazard Assessment : Before beginning work, conduct a thorough hazard assessment for the specific experiment.

  • Personal Protective Equipment (PPE) Inspection and Donning :

    • Ensure all PPE is in good condition.

    • Wear a lab coat, closed-toe shoes, and long pants.

    • Don tightly fitting safety goggles with side shields. For tasks with a high splash risk, a face shield should be worn in addition to goggles.

    • Wear chemical-resistant nitrile gloves.

  • Preparation of Workspace :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound to minimize dust exposure.

    • Ensure easy access to an eyewash station and safety shower.

  • Handling the Compound :

    • Avoid the formation of dust when weighing or transferring the solid.

    • Use appropriate tools (e.g., spatula) to handle the material.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean the work area and any equipment used.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect unused or waste this compound solid in a clearly labeled, sealable container designated for chemical waste.

    • Contaminated disposables (e.g., weighing paper, gloves, pipette tips) should also be placed in this container.

  • Liquid Waste :

    • Solutions containing this compound, as well as waste from Fmoc deprotection steps (often containing piperidine in a solvent like DMF), are considered hazardous waste.

    • Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Container Labeling :

    • Label all waste containers with "Hazardous Waste" and list all chemical constituents.

  • Storage and Disposal :

    • Store waste containers in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

  • Empty Containers :

    • Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as hazardous liquid waste.

    • After rinsing and drying, and once the label is defaced, the container can be disposed of as regular laboratory waste.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal assess 1. Conduct Hazard Assessment ppe 2. Don Appropriate PPE (Lab Coat, Goggles, Gloves) assess->ppe workspace 3. Prepare Workspace (Fume Hood) ppe->workspace handle 4. Weigh and Transfer This compound workspace->handle post_handle 5. Post-Handling Cleanup (Wash Hands, Clean Area) handle->post_handle solid_waste 6a. Collect Solid Waste liquid_waste 6b. Collect Liquid Waste dispose 7. Arrange for EHS Waste Pickup post_handle->dispose solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.